molecular formula C22H27BrN2O5 B12416447 YF479

YF479

Cat. No.: B12416447
M. Wt: 479.4 g/mol
InChI Key: SZNMMWLGOPSQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YF479 is a useful research compound. Its molecular formula is C22H27BrN2O5 and its molecular weight is 479.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H27BrN2O5

Molecular Weight

479.4 g/mol

IUPAC Name

N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide

InChI

InChI=1S/C22H27BrN2O5/c1-29-18-11-12-19(20(14-18)30-2)25(15-16-7-6-8-17(23)13-16)22(27)10-5-3-4-9-21(26)24-28/h6-8,11-14,28H,3-5,9-10,15H2,1-2H3,(H,24,26)

InChI Key

SZNMMWLGOPSQBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(CC2=CC(=CC=C2)Br)C(=O)CCCCCC(=O)NO)OC

Origin of Product

United States

Foundational & Exploratory

YF479: A Novel Histone Deacetylase Inhibitor for Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the preclinical data on YF479, a novel histone deacetylase (HDAC) inhibitor, and its mechanism of action in breast cancer. The information is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound is a potent, hydroxamic acid-based small molecule that functions as a histone deacetylase inhibitor (HDACI).[1] Its primary mechanism of action is the inhibition of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression.[2][3] HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes.[3]

By inhibiting HDACs, this compound increases the acetylation of histones H3 and H4.[1][4] This leads to a more relaxed chromatin state, facilitating the transcription of genes that can suppress cancer cell growth, induce cell cycle arrest, and promote apoptosis.[3] Preclinical studies have shown that this compound is a bona fide HDACI, with in vitro and in vivo activity that is more potent than the FDA-approved HDACI, SAHA (Vorinostat).[1][2] Furthermore, this compound has been observed to down-regulate the expression of multiple HDACs, including HDAC1, 2, 3, 4, 5, and 6 in breast cancer cells.[1][4]

The downstream effects of HDAC inhibition by this compound in breast cancer cells are multifaceted and include:

  • Induction of Cell Cycle Arrest: this compound promotes a significant arrest of breast cancer cells in the G2/M phase of the cell cycle.[1]

  • Induction of Apoptosis: The compound effectively induces programmed cell death in breast cancer cells.[1]

  • Inhibition of Cell Proliferation and Colony Formation: this compound significantly reduces the viability and clonogenic potential of breast cancer cells.[2]

  • Suppression of Tumor Cell Motility: The compound has been shown to inhibit key processes involved in metastasis, including cell adhesion, migration, and invasion.[1]

This compound This compound HDACs HDACs (HDAC1, 2, 3, 4, 5, 6) This compound->HDACs Inhibition Histone_Acetylation Increased Histone (H3, H4) Acetylation HDACs->Histone_Acetylation Decreased by Inhibition Chromatin Relaxed Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression Cell_Cycle G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Proliferation Inhibition of Proliferation & Colony Formation Gene_Expression->Proliferation Metastasis Suppression of Motility (Adhesion, Migration, Invasion) Gene_Expression->Metastasis Tumor_Growth Inhibition of Tumor Growth, Metastasis & Recurrence Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth Proliferation->Tumor_Growth Metastasis->Tumor_Growth cluster_0 In Vitro Phase cluster_1 In Vivo Phase Cell_Culture 1. Seed MDA-MB-231-luc cells in 96-well plates Treatment_vitro 2. Treat with this compound/SAHA/DMSO for 72 hours Cell_Culture->Treatment_vitro MTT 3. Add MTT reagent, incubate 4h Treatment_vitro->MTT Readout 4. Solubilize formazan, read absorbance at 490nm MTT->Readout Implantation 1. Inject MDA-MB-231-luc cells into mammary fat pad of mice Monitoring 2. Monitor tumor growth via bioluminescence imaging Implantation->Monitoring Treatment_vivo 3. Randomize and treat mice with this compound/SAHA/DMSO (i.p.) Monitoring->Treatment_vivo Assessment 4. Quantify tumor burden weekly and perform ex vivo analysis Treatment_vivo->Assessment

References

In-Depth Technical Guide: YF479, a Novel Histone Deacetylase Inhibitor with Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YF479 is a novel small molecule identified as a potent histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] It has demonstrated significant anti-tumor activity, particularly in preclinical models of breast cancer.[1][3][5] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Molecular Target: Histone Deacetylases (HDACs)

The primary molecular targets of this compound are histone deacetylases (HDACs).[1][2][3][4][5] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[6] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in the repression of gene transcription.[6]

In many cancers, including breast cancer, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.[6][7] By inhibiting HDACs, this compound restores the acetylation of histones, leading to a more open chromatin structure and the re-expression of genes that can inhibit tumor growth and induce apoptosis.[6][8]

While this compound has been shown to be a potent HDAC inhibitor, specific quantitative data on its inhibitory activity (IC50 values) against individual HDAC isoforms have not been reported in the primary literature. However, studies have shown that treatment with this compound leads to a down-regulation in the protein expression levels of HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, and HDAC6 in breast cancer cells.[5][9]

Mechanism of Action and Downstream Signaling Pathways

The anti-tumor effects of this compound are mediated through its inhibition of HDACs, which leads to a cascade of downstream cellular events. The primary mechanism involves the hyperacetylation of histones H3 and H4, a hallmark of HDAC inhibition.[5] This altered epigenetic landscape leads to changes in gene expression, affecting multiple signaling pathways crucial for cancer progression.

Key Signaling Pathways Modulated by this compound:
  • Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase in breast cancer cells.[5] This is a common mechanism for HDAC inhibitors, often mediated by the up-regulation of cell cycle inhibitors like p21.[6][7]

  • Induction of Apoptosis: this compound promotes programmed cell death (apoptosis) in tumor cells.[5] This is achieved by modulating the expression of pro- and anti-apoptotic proteins. For instance, HDAC inhibitors can upregulate pro-apoptotic proteins like Bak and Bax and downregulate anti-apoptotic proteins like Bcl-2.[6]

  • Inhibition of Metastasis: this compound has been shown to suppress the migration and invasion of breast cancer cells.[5] A key mechanism underlying this effect is the regulation of matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). Specifically, this compound treatment leads to the down-regulation of MMP2 and MMP9 and the up-regulation of TIMP1 and TIMP2.[10] This shift in the MMP/TIMP balance reduces the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[11][12][13]

This compound This compound HDACs Histone Deacetylases (HDAC1, 2, 3, 4, 5, 6) This compound->HDACs Inhibition Histone_Acetylation Increased Histone Acetylation (H3, H4) This compound->Histone_Acetylation Leads to HDACs->Histone_Acetylation Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Metastasis Inhibition of Metastasis Gene_Expression->Metastasis MMP_TIMP Modulation of MMP/TIMP Balance Metastasis->MMP_TIMP

Caption: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the primary literature.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

Cell LineAssayEndpointThis compound ConcentrationResultReference
MDA-MB-231MTS AssayCell Viability1-10 µMDose-dependent decrease[5]
4T1MTS AssayCell Viability1-10 µMDose-dependent decrease[5]
T47DMTS AssayCell Viability1-10 µMDose-dependent decrease[5]
MDA-MB-231Colony FormationColony Number1 µMSignificant decrease[5]
4T1Colony FormationColony Number1 µMSignificant decrease[5]
MDA-MB-231Cell Cycle AnalysisG2/M Arrest5 µMSignificant increase[5]
MDA-MB-231Apoptosis AssayApoptotic Cells2.5-10 µMDose-dependent increase[5]

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

Animal ModelTreatmentEndpointResultReference
MDA-MB-231 xenograftThis compound (30 mg/kg)Tumor GrowthSignificant inhibition[5]
4T1 orthotopicThis compound (30 mg/kg)Tumor GrowthSignificant inhibition[5]
4T1 orthotopicThis compound (30 mg/kg)MetastasisSignificant reduction[5]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

HDAC Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of HDACs.

cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement HeLa HeLa Nuclear Extract or Cell Lysate Incubate Incubate at 37°C for 1 hour HeLa->Incubate This compound This compound or SAHA (various concentrations) This compound->Incubate Add_Substrate Add Fluorogenic HDAC Substrate Incubate->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Developer Add Developer Solution Incubate_2->Add_Developer Measure Measure Fluorescence (Ex/Em) Add_Developer->Measure

Caption: Workflow for a fluorogenic HDAC activity assay.

Protocol:

  • Prepare nuclear extracts from HeLa cells or whole-cell lysates from the desired cell line.

  • In a 96-well plate, incubate the extracts/lysates with varying concentrations of this compound or a known HDAC inhibitor (e.g., SAHA) for 1 hour at 37°C.

  • Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Add a developer solution (e.g., trypsin) to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Western Blot for Histone Acetylation

This method is used to detect the levels of acetylated histones H3 and H4 in cells treated with this compound.

Protocol:

  • Culture breast cancer cells (e.g., MDA-MB-231, 4T1) and treat with this compound or SAHA for 24 hours.

  • Harvest the cells and extract histones using an acid extraction method.

  • Determine the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4) overnight at 4°C. A primary antibody against total histone H3 or H4 should be used as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method to assess cell viability in response to this compound treatment.

Protocol:

  • Seed breast cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of single cells after treatment with this compound.

Protocol:

  • Treat breast cancer cells with this compound for 24 hours.

  • Trypsinize the cells and seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

  • Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Count the number of colonies containing at least 50 cells.

Cell Migration and Invasion Assays

These assays assess the effect of this compound on the migratory and invasive potential of cancer cells using a Transwell chamber system.

cluster_0 Preparation cluster_1 Seeding cluster_2 Incubation & Analysis Prepare_Cells Pre-treat cells with this compound Seed_Cells Seed cells in upper chamber (serum-free media) Prepare_Cells->Seed_Cells Prepare_Chamber Prepare Transwell Chamber (with or without Matrigel) Prepare_Chamber->Seed_Cells Incubate Incubate for 24-48 hours Seed_Cells->Incubate Add_Chemoattractant Add chemoattractant to lower chamber (serum) Add_Chemoattractant->Incubate Remove_Non_migrated Remove non-migrated cells from upper surface Incubate->Remove_Non_migrated Fix_Stain Fix and stain migrated/ invaded cells Remove_Non_migrated->Fix_Stain Count_Cells Count cells under a microscope Fix_Stain->Count_Cells

Caption: Workflow for Transwell migration and invasion assays.

Protocol:

  • Coat the upper chamber of a Transwell insert with Matrigel for the invasion assay (uncoated for the migration assay).

  • Pre-treat breast cancer cells with this compound.

  • Seed the treated cells in the upper chamber in serum-free medium.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/non-invaded cells from the upper surface of the membrane.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Protocol:

  • Treat breast cancer cells with this compound for 24 hours.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells and treat with RNase A to remove RNA.

  • Stain the cellular DNA with propidium (B1200493) iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat breast cancer cells with this compound for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a promising novel histone deacetylase inhibitor with potent anti-tumor activity in breast cancer models. Its mechanism of action involves the induction of histone hyperacetylation, leading to cell cycle arrest, apoptosis, and the inhibition of metastasis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other HDAC inhibitors. Further studies are warranted to determine the specific HDAC isoform selectivity of this compound and to fully elucidate the downstream signaling pathways it modulates.

References

YF479: A Novel Histone Deacetylase Inhibitor with Potent Anti-Tumor Activity in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of YF479, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor. It details the pre-clinical findings that demonstrate its potent anti-tumor and anti-metastatic effects in breast cancer models. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated source of quantitative data, detailed experimental methodologies, and visual representations of the compound's mechanism of action and experimental evaluation.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDACs attractive targets for therapeutic intervention. Histone deacetylase inhibitors (HDACIs) have emerged as a promising class of anti-cancer agents, with several compounds approved for clinical use and many more in development.[1][2]

This compound (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamide) is a novel, potent HDAC inhibitor identified through a screening of a chemical library.[1] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in breast cancer models, surpassing the efficacy of the FDA-approved HDACI, Suberoylanilide Hydroxamic Acid (SAHA).[1][2] This guide synthesizes the currently available data on this compound, providing a detailed examination of its biochemical activity, cellular effects, and in vivo efficacy.

Core Data Summary

In Vitro Efficacy

This compound has demonstrated potent activity against breast cancer cell lines, inhibiting cell viability, inducing cell cycle arrest, and promoting apoptosis. The following tables summarize the key quantitative findings from in vitro assays.

Table 1: HDAC Inhibition

CompoundCell Line/ExtractAssay TypeIC50Reference
This compoundHeLa Nuclear ExtractHDAC Activity AssayMore potent than SAHA[1]
This compoundMDA-MB-231 LysatesHDAC Activity AssayMore potent than SAHA[1]

Table 2: Cell Viability (IC50 Values)

Cell LineTreatment DurationThis compound IC50 (µM)SAHA IC50 (µM)Reference
MDA-MB-23148 hours~2.5~5[1]
4T148 hours~2.5~5[1]
T47D48 hours~5>5[1]

Table 3: Cell Cycle Analysis

Cell LineTreatment (24h)% G2/M PhaseReference
MDA-MB-2315 µM this compoundSignificant Increase[1]
4T15 µM this compoundSignificant Increase[1]
T47D5 µM this compoundSignificant Increase[1]

Table 4: Apoptosis Induction

Cell LineTreatment (48h)% Apoptotic CellsReference
MDA-MB-2315 µM this compoundSignificant Increase[1]
4T15 µM this compoundSignificant Increase[1]
T47D5 µM this compoundSignificant Increase[1]
In Vivo Efficacy

This compound has shown remarkable anti-tumor and anti-metastatic effects in preclinical animal models of breast cancer.

Table 5: Orthotopic Breast Tumor Growth Inhibition

Treatment GroupDoseTumor Volume ReductionLung MetastasisReference
This compound20 mg/kgSignificantReduced[1]
This compound30 mg/kgSignificantReduced[1]
SAHA30 mg/kgSignificantReduced[1]

Table 6: Experimental Metastasis Model

Treatment GroupDoseLung Metastasis InhibitionReference
This compound20 mg/kgSignificant[1]
This compound30 mg/kgSignificant[1]
SAHA30 mg/kgSignificant[1]

Table 7: Adjuvant Chemotherapy Model (Post-surgical)

Treatment GroupDoseLocal-Regional RecurrenceDistant MetastasisSurvivalReference
This compound30 mg/kgEliminatedEliminatedRemarkably Prolonged[1][2]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects through the inhibition of HDACs, leading to the hyperacetylation of histones and other non-histone proteins. This, in turn, modulates the expression of genes involved in key cellular processes.

YF479_Mechanism_of_Action cluster_cellular_effects Cellular Effects cluster_molecular_changes Molecular Changes This compound This compound HDACs HDACs (HDAC1, 2, 3, 4, 5, 6) This compound->HDACs Inhibition Histone_Acetylation Increased Histone (H3, H4) Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Cell_Motility Suppression of Cell Motility (Adhesion, Migration, Invasion) Gene_Expression->Cell_Motility MMPs Downregulation of MMP2 and MMP9 Cell_Motility->MMPs TIMPs Upregulation of TIMP1 and TIMP2 Cell_Motility->TIMPs

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the supplementary information from the primary research publication.

In Vitro Assays

In_Vitro_Workflow cluster_culture Cell Culture cluster_assays In Vitro Assays start Breast Cancer Cell Lines (MDA-MB-231, 4T1, T47D) HDAC_Assay HDAC Inhibition Assay start->HDAC_Assay Viability_Assay Cell Viability Assay (MTS) start->Viability_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) start->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) start->Apoptosis_Assay Western_Blot Western Blot Analysis start->Western_Blot Motility_Assay Cell Motility Assays (Wound Healing, Transwell) start->Motility_Assay

Caption: Workflow for in vitro evaluation of this compound.

  • Principle: Measures the enzymatic activity of HDACs in the presence of the inhibitor.

  • Procedure:

    • HeLa cell nuclear extracts or MDA-MB-231 cell lysates were used as the source of HDACs.

    • Extracts/lysates were incubated with varying concentrations of this compound or SAHA for 1 hour.

    • HDAC activity was measured using a colorimetric HDAC activity assay kit according to the manufacturer's instructions.

  • Principle: The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Breast cancer cells (MDA-MB-231, 4T1, T47D) were seeded in 96-well plates.

    • After 24 hours, cells were treated with various concentrations of this compound or SAHA for 48 hours.

    • MTS reagent was added to each well and incubated for 1-4 hours.

    • The absorbance at 490 nm was measured using a microplate reader.

  • Principle: Propidium iodide (PI) stains DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle.

  • Procedure:

    • Cells were treated with 5 µM this compound or 5 µM SAHA for 24 hours.

    • Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.

    • Fixed cells were washed and resuspended in PBS containing RNase A and PI.

    • DNA content was analyzed by flow cytometry.

  • Principle: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

  • Procedure:

    • Cells were treated with the indicated concentrations of this compound or 5 µM SAHA for 48 hours.

    • Cells were harvested and washed with PBS.

    • Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

    • The percentage of apoptotic cells was determined by flow cytometry.

  • Principle: Detects specific proteins in a sample to assess changes in their expression levels.

  • Procedure:

    • Cells were treated with this compound or SAHA for 24 hours.

    • Whole-cell lysates were prepared, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and incubated with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, HDACs (1, 2, 3, 4, 5, 6), and β-actin (loading control).

    • Membranes were then incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an ECL detection system.

  • Wound Healing Assay:

    • A confluent monolayer of cells was scratched with a pipette tip to create a "wound."

    • Cells were treated with this compound, and the closure of the wound was monitored and photographed at different time points.

  • Transwell Invasion Assay:

    • The upper chamber of a Transwell insert was coated with Matrigel.

    • Cells were seeded in the upper chamber in serum-free medium containing this compound.

    • The lower chamber contained a medium with a chemoattractant.

    • After incubation, non-invading cells were removed from the upper surface, and invading cells on the lower surface were fixed, stained, and counted.

In Vivo Animal Studies

In_Vivo_Workflow cluster_models Animal Models cluster_studies In Vivo Studies cluster_endpoints Endpoints start Female Nude/BALB/c Mice Orthotopic_Model Orthotopic Implantation Model (MDA-MB-231-luc/4T1-luc) start->Orthotopic_Model Metastasis_Model Experimental Metastasis Model (Tail Vein Injection) start->Metastasis_Model Adjuvant_Model Adjuvant Chemotherapy Model (Surgical Resection) start->Adjuvant_Model Tumor_Growth Tumor Growth Measurement (Bioluminescence/Calipers) Orthotopic_Model->Tumor_Growth Metastasis_Assessment Metastasis Assessment (Bioluminescence/Histology) Orthotopic_Model->Metastasis_Assessment IHC Immunohistochemistry (PCNA, Cleaved Caspase-3) Orthotopic_Model->IHC Metastasis_Model->Metastasis_Assessment Adjuvant_Model->Metastasis_Assessment Survival_Analysis Survival Analysis Adjuvant_Model->Survival_Analysis

Caption: Workflow for in vivo evaluation of this compound.

  • Principle: Mimics the growth of a primary tumor in the relevant tissue microenvironment.

  • Procedure:

    • MDA-MB-231-luc or 4T1-luc cells were injected into the mammary fat pads of female nude or BALB/c mice, respectively.

    • Tumor growth was monitored by bioluminescence imaging.

    • Once tumors were established, mice were treated with DMSO (vehicle control), this compound (20 or 30 mg/kg), or SAHA (30 mg/kg).

    • Tumor volume and metastasis were monitored throughout the study.

  • Principle: Assesses the ability of cancer cells to colonize distant organs after entering circulation.

  • Procedure:

    • MDA-MB-231-luc cells were injected into the tail vein of female nude mice.

    • Mice were then treated with DMSO, this compound (20 or 30 mg/kg), or SAHA (30 mg/kg).

    • The development of lung metastases was monitored by bioluminescence imaging.

  • Principle: Evaluates the efficacy of a drug in preventing tumor recurrence and metastasis after surgical removal of the primary tumor.

  • Procedure:

    • 4T1-luc cells were injected into the mammary fat pads of BALB/c mice.

    • Primary tumors were surgically removed after they reached a certain size.

    • Mice were then treated with DMSO, this compound (30 mg/kg), or SAHA (30 mg/kg).

    • Local-regional recurrence and distant metastasis were monitored by bioluminescence imaging, and overall survival was recorded.

Conclusion

This compound is a promising novel HDAC inhibitor with potent anti-tumor and anti-metastatic activity in preclinical models of breast cancer.[1][2] Its superior efficacy compared to the established HDACI, SAHA, highlights its potential for further development as a therapeutic agent. This technical guide provides a comprehensive summary of the available data on this compound, intended to facilitate further research and development efforts in the field of oncology. The detailed experimental protocols and visual representations of its mechanism and evaluation serve as a valuable resource for scientists working to advance cancer therapeutics.

References

Preclinical Profile of YF479: A Novel Histone Deacetylase Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YF479 is a novel small molecule inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making them a compelling target for therapeutic intervention. Preclinical studies have demonstrated the potent anti-tumor activity of this compound in breast cancer models, positioning it as a promising candidate for further clinical investigation. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the activity of histone deacetylases. This inhibition leads to an increase in the acetylation of histone proteins (H3 and H4), a key indicator of HDAC inhibition.[1] The accumulation of acetylated histones results in a more relaxed chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, including those involved in cell cycle arrest, apoptosis, and tumor suppression.[1] Furthermore, studies have shown that this compound can down-regulate the expression of multiple HDAC isoforms, including HDAC1, 2, 3, 4, 5, and 6, suggesting a broad-spectrum inhibitory activity.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the HDAC-mediated regulation of gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to the activation of tumor suppressor genes and the repression of oncogenes. This ultimately results in cell cycle arrest and apoptosis.

YF479_Signaling_Pathway This compound This compound HDACs HDACs (HDAC1, 2, 3, 4, 5, 6) This compound->HDACs Histones Histone Proteins (H3, H4) HDACs->Histones Deacetylates Acetylated_Histones Increased Acetylation of Histones (Ac-H3, Ac-H4) Chromatin Relaxed Chromatin Structure Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressor Activation of Tumor Suppressor Genes Gene_Expression->Tumor_Suppressor Oncogene Repression of Oncogenes Gene_Expression->Oncogene Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Tumor_Suppressor->Apoptosis

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and altered gene expression, which in turn induces cell cycle arrest and apoptosis.

Quantitative Data Summary

In Vitro Efficacy

The anti-proliferative activity of this compound was evaluated against various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a dose-dependent inhibition of cell proliferation.[1]

Cell LineThis compound IC50 (μM)SAHA IC50 (μM)
MDA-MB-231~1.0 - 2.5Not specified
4T1~1.0 - 2.5Not specified
T47D~1.0 - 2.5Not specified

SAHA (Suberoylanilide hydroxamic acid) was used as a positive control.

In Vivo Efficacy

The in vivo anti-tumor efficacy of this compound was assessed in a murine orthotopic breast cancer model using 4T1 cells.

Treatment GroupTumor Volume Reduction vs. Control
This compoundSignificant inhibition
SAHASignificant inhibition

Detailed percentage of inhibition was not specified in the source.

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on breast cancer cell lines.

Methodology:

  • Breast cancer cells (MDA-MB-231, 4T1, T47D) were seeded in 96-well plates.

  • After 24 hours, cells were treated with various concentrations of this compound or SAHA.

  • Cell viability was assessed after a specified incubation period using a standard colorimetric assay (e.g., MTS or MTT).

  • Absorbance was measured using a microplate reader, and IC50 values were calculated from dose-response curves.

Western Blot Analysis

Objective: To assess the effect of this compound on histone acetylation and HDAC protein expression.

Methodology:

  • Cells were treated with this compound or SAHA for the indicated times.

  • Whole-cell lysates were prepared using RIPA buffer.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and then incubated with primary antibodies against acetylated-Histone H3 (Ac-H3), acetylated-Histone H4 (Ac-H4), HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC6, and a loading control (e.g., GAPDH or β-actin).

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor activity of this compound in a preclinical animal model.

Methodology:

  • Female BALB/c mice were orthotopically inoculated with 4T1 breast cancer cells into the mammary fat pad.

  • When tumors reached a palpable size, mice were randomized into treatment and control groups.

  • This compound or SAHA was administered to the treatment groups via a specified route and schedule. The control group received a vehicle.

  • Tumor volume was measured regularly using calipers.

  • At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for histone acetylation).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preclinical evaluation of this compound.

YF479_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Breast Cancer Cell Lines (MDA-MB-231, 4T1, T47D) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay Western_Blot Western Blot (Ac-H3, Ac-H4, HDACs) Cell_Culture->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Motility_Assay Cell Motility Assays (Migration, Invasion) Cell_Culture->Motility_Assay Animal_Model Orthotopic Breast Cancer Model (4T1) Treatment Treatment with this compound, SAHA, or Vehicle Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Metastasis_Analysis Metastasis Analysis Treatment->Metastasis_Analysis Survival_Analysis Survival Analysis Treatment->Survival_Analysis IHC Immunohistochemistry (Ac-H3, Ac-H4) Tumor_Measurement->IHC

Caption: Workflow for the preclinical assessment of this compound, from in vitro characterization to in vivo efficacy studies.

Conclusion

The preclinical data for this compound strongly support its development as a potential therapeutic agent for breast cancer. Its potent activity as a histone deacetylase inhibitor, demonstrated by both in vitro and in vivo studies, highlights its promise.[1] The comprehensive methodologies provided herein offer a framework for the continued investigation and validation of this compound in oncological research. Further studies are warranted to explore its efficacy in other cancer types, to elucidate its pharmacokinetic and pharmacodynamic properties, and to establish a safety profile for potential clinical translation.

References

YF479: A Potent Histone Deacetylase Inhibitor and its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YF479, a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor, has demonstrated significant potential as an anti-tumor agent, particularly in breast cancer models. Its primary mechanism of action involves the direct inhibition of histone deacetylases, leading to an increase in the acetylation of core histones, notably H3 and H4. This hyperacetylation state alters chromatin structure and gene expression, ultimately inducing cell cycle arrest, apoptosis, and suppression of tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound, focusing on its effects on histone acetylation, with detailed quantitative data, experimental protocols, and visual representations of its mechanism and experimental workflows.

Introduction

Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. The balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) is crucial for normal cellular function. In many cancers, this balance is disrupted, often with an over-expression or aberrant activity of HDACs, leading to the inappropriate repression of tumor suppressor genes.[1] HDAC inhibitors (HDACIs) have emerged as a promising class of anti-cancer therapeutics by reversing this epigenetic silencing.

This compound (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl) heptanediamid) is a potent HDACI that has shown superior anti-tumor activity compared to the FDA-approved drug SAHA (Suberoylanilide hydroxamic acid) in preclinical breast cancer models.[1][2] This document details the current understanding of this compound's effects on histone acetylation.

Quantitative Data on the Biological Activity of this compound

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its efficacy in different contexts.

Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Proliferation

Cell LineIC50 (µM)Duration of TreatmentAssay
MDA-MB-231~2.548 hoursMTS Assay
4T1~1.048 hoursMTS Assay
T47D~1.548 hoursMTS Assay

Data extracted from Zhang et al., 2014.[1]

Table 2: In Vitro Effects of this compound on Histone and Protein Acetylation

Cell LineTargetEffectConcentrationDuration
MDA-MB-231Acetyl-Histone H3Upregulation1-10 µM24 hours
MDA-MB-231Acetyl-Histone H4Upregulation1-10 µM24 hours
4T1Acetyl-Histone H3Upregulation1-10 µM24 hours
4T1Acetyl-Histone H4Upregulation1-10 µM24 hours

Data extracted from Zhang et al., 2014.[1]

Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

Treatment GroupDosageEffect on Tumor GrowthEffect on Metastasis
This compound20 mg/kgSignificant InhibitionSignificant Inhibition
This compound30 mg/kgSignificant InhibitionSignificant Inhibition
SAHA30 mg/kgSignificant InhibitionSignificant Inhibition

Data extracted from Zhang et al., 2014.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Class I and II histone deacetylases. This inhibition leads to an accumulation of acetylated histones, which in turn alters chromatin structure to a more relaxed state, facilitating the transcription of previously silenced genes, including tumor suppressors.

YF479_Mechanism_of_Action cluster_acetylation Histone Acetylation State cluster_chromatin Chromatin Structure This compound This compound HDACs Histone Deacetylases (HDAC 1, 2, 3, 4, 5, 6) This compound->HDACs Inhibition Histones Histones (H3, H4) HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones (Ac-H3, Ac-H4) Open_Chromatin Chromatin (Relaxed) Acetylated_Histones->Open_Chromatin Chromatin Chromatin (Condensed) Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Activation Cellular_Effects Cell Cycle Arrest Apoptosis Inhibition of Metastasis Gene_Expression->Cellular_Effects

Figure 1: Proposed signaling pathway of this compound's anti-tumor activity.

While direct interactions with histone acetyltransferases like p300/CBP have not been reported for this compound, some studies on other HDACIs suggest a potential indirect effect. Inhibition of HDACs can lead to an increase in the autoacetylation of p300/CBP, which may enhance their catalytic activity and contribute to the overall increase in histone acetylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the effects of this compound on histone acetylation.

HDAC Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of histone deacetylases.

HDAC_Activity_Assay_Workflow start Start prepare_extract Prepare Nuclear Extract (e.g., from HeLa or MDA-MB-231 cells) start->prepare_extract incubate_inhibitor Incubate Extract with This compound or SAHA (control) prepare_extract->incubate_inhibitor add_substrate Add Fluorogenic HDAC Substrate incubate_inhibitor->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Add Developer to Stop Reaction incubate_reaction->stop_reaction measure_fluorescence Measure Fluorescence (Ex: 350-380 nm, Em: 440-460 nm) stop_reaction->measure_fluorescence end End measure_fluorescence->end

Figure 2: Experimental workflow for the HDAC activity assay.

Protocol:

  • Preparation of Nuclear Extracts: Nuclear extracts from cell lines such as HeLa or MDA-MB-231 are prepared using standard cell lysis and fractionation protocols to isolate nuclear proteins, which are rich in HDACs.

  • Inhibitor Incubation: The nuclear extract is incubated with varying concentrations of this compound or the control inhibitor, SAHA, for a specified period (e.g., 1 hour) at 37°C to allow for inhibitor binding to the HDAC enzymes.

  • Substrate Addition: A fluorogenic HDAC substrate, which contains an acetylated lysine (B10760008) residue, is added to the reaction mixture.

  • Enzymatic Reaction: The mixture is incubated at 37°C to allow the HDACs to deacetylate the substrate.

  • Reaction Termination and Development: A developer solution is added to stop the enzymatic reaction and to cleave the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence of the sample is measured using a fluorometer at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm. The level of fluorescence is inversely proportional to the HDAC activity.

Western Blot Analysis of Histone Acetylation

This method is used to detect the levels of acetylated histones H3 and H4 in cells treated with this compound.

Western_Blot_Workflow start Start cell_culture Culture Breast Cancer Cells (e.g., MDA-MB-231, 4T1) start->cell_culture treat_cells Treat Cells with this compound (various concentrations, 24h) cell_culture->treat_cells cell_lysis Lyse Cells and Extract Proteins treat_cells->cell_lysis sds_page Separate Proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer blocking Block Membrane (e.g., with 5% non-fat milk) transfer->blocking primary_ab Incubate with Primary Antibodies (anti-Ac-H3, anti-Ac-H4, anti-H3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect with Chemiluminescence Reagent secondary_ab->detection end End detection->end

Figure 3: Experimental workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: Breast cancer cell lines (e.g., MDA-MB-231, 4T1) are cultured to a suitable confluency and then treated with various concentrations of this compound for 24 hours.

  • Protein Extraction: Cells are harvested and lysed using a suitable lysis buffer to extract total cellular proteins. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated histone H3 (Ac-H3), acetylated histone H4 (Ac-H4), and total histone H3 (as a loading control).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The membrane is treated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system. The intensity of the bands corresponding to Ac-H3 and Ac-H4 is normalized to the total H3 bands to quantify the change in acetylation.

Conclusion

This compound is a potent histone deacetylase inhibitor with significant anti-tumor activity in breast cancer models. Its mechanism of action is centered on the inhibition of HDACs, leading to a marked increase in histone H3 and H4 acetylation. This epigenetic reprogramming results in the reactivation of tumor suppressor genes, ultimately driving cancer cells towards apoptosis and reducing their proliferative and metastatic potential. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future investigations should aim to elucidate the specific HDAC isoform selectivity of this compound and to explore its efficacy in other cancer types, as well as its potential for combination therapies.

References

The Discovery and Synthesis of YF479: A Potent Histone Deacetylase Inhibitor for Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

YF479 is a novel, potent inhibitor of histone deacetylases (HDACs) that has demonstrated significant antitumor activity, particularly in preclinical models of breast cancer. This document provides an in-depth technical guide on the discovery, synthesis, and mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its synthesis and key biological assays, and a visualization of its proposed signaling pathway. The information presented herein is intended to support further research and development of this compound and other HDAC inhibitors as therapeutic agents for oncology.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. In many cancers, the overexpression or aberrant activity of HDACs is associated with tumor progression, making them a compelling target for anticancer drug development. This compound, with the chemical name N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl) heptanediamide (B161755), was identified as a potent HDAC inhibitor with promising therapeutic potential against breast cancer.[1][2] Preclinical studies have shown that this compound is more potent than the FDA-approved HDAC inhibitor Vorinostat (SAHA) in inhibiting tumor growth, metastasis, and recurrence.[2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been evaluated in various breast cancer cell lines. The following table summarizes the key quantitative data available for this compound.

Parameter Cell Line Value Reference
IC50 (Cell Proliferation) MDA-MB-2311 - 2.5 µM[2]
4T11 - 2.5 µM[2]
T47D1 - 2.5 µM[2]

Experimental Protocols

Synthesis of this compound

While the primary publication indicates the synthesis protocol is available in its supplementary materials, this information could not be publicly retrieved. The following is a putative synthesis scheme based on standard organic chemistry principles for the formation of hydroxamic acids and substituted amides.

Step 1: Synthesis of N1-(3-bromobenzyl)-N1-(2,4-dimethoxyphenyl)amine

  • To a solution of 2,4-dimethoxyaniline (B45885) in a suitable solvent (e.g., dichloromethane), add 3-bromobenzaldehyde.

  • The mixture is stirred at room temperature to form the corresponding imine.

  • The intermediate imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield N1-(3-bromobenzyl)-N1-(2,4-dimethoxyphenyl)amine.

  • The product is purified using column chromatography.

Step 2: Amidation with Heptanedioic Acid Monomethyl Ester Chloride

  • Heptanedioic acid monomethyl ester is converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

  • The resulting acid chloride is then reacted with N1-(3-bromobenzyl)-N1-(2,4-dimethoxyphenyl)amine in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in an inert solvent.

  • This reaction forms the amide intermediate, methyl 7-((3-bromobenzyl)(2,4-dimethoxyphenyl)amino)-7-oxoheptanoate.

  • The product is purified by extraction and column chromatography.

Step 3: Hydroxamic Acid Formation

  • The methyl ester intermediate is treated with a solution of hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in a solvent like methanol (B129727) or ethanol.

  • The reaction mixture is stirred at room temperature until the conversion to the hydroxamic acid, N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl) heptanediamide (this compound), is complete.

  • The final product is purified by recrystallization or column chromatography.

HDAC Inhibition Assay
  • Nuclear extracts from HeLa cells or whole-cell lysates from MDA-MB-231 cells are used as a source of HDAC enzymes.

  • The extracts or lysates are incubated with varying concentrations of this compound or a control inhibitor (e.g., SAHA) for 1 hour.

  • A fluorogenic HDAC substrate is added to the reaction mixture.

  • The reaction is allowed to proceed for a set time at 37°C.

  • A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • The fluorescence is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Cell Viability (MTS) Assay
  • Breast cancer cells (e.g., MDA-MB-231, 4T1, T47D) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for 48 hours.

  • After the incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • The plates are incubated for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan (B1609692) product.

  • The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates the expression of various genes involved in cell cycle regulation, apoptosis, and cell motility.[2]

Down-regulation of HDACs

Studies have shown that this compound down-regulates the expression of several HDAC isoforms, including HDAC1, 2, 3, 4, 5, and 6.[2] This broad-spectrum inhibition contributes to its potent antitumor activity.

Cell Cycle Arrest and Apoptosis

This compound has been observed to induce cell cycle arrest at the G2/M phase and promote apoptosis in breast cancer cells.[2] A key molecular event in this process is the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of the cell cycle proteins cdc2 and cyclin B1.[2]

YF479_Signaling_Pathway This compound This compound HDACs HDACs (1, 2, 3, 4, 5, 6) This compound->HDACs Inhibits Histone_Acetylation Histone Acetylation ↑ HDACs->Histone_Acetylation Inhibits Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21 ↑ Gene_Expression->p21 CyclinB1_cdc2 Cyclin B1 / cdc2 ↓ Gene_Expression->CyclinB1_cdc2 G2M_Arrest G2/M Phase Cell Cycle Arrest p21->G2M_Arrest CyclinB1_cdc2->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Proposed signaling pathway of this compound in breast cancer cells.

Conclusion

This compound is a promising novel HDAC inhibitor with potent in vitro and in vivo anti-breast cancer activity. Its mechanism of action involves the inhibition of multiple HDAC isoforms, leading to cell cycle arrest and apoptosis. The data and protocols presented in this whitepaper provide a valuable resource for researchers in the field of oncology and drug development, and support the continued investigation of this compound as a potential therapeutic agent for breast cancer. Further studies are warranted to fully elucidate its detailed mechanism of action and to evaluate its safety and efficacy in clinical settings.

References

YF479: A Novel Histone Deacetylase Inhibitor for Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tumor Suppressive Role of YF479

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a novel histone deacetylase (HDAC) inhibitor, and its significant role in tumor suppression, with a particular focus on breast cancer. This document details the mechanism of action, quantitative anti-tumor efficacy, and the underlying signaling pathways affected by this compound. Furthermore, it provides detailed experimental protocols for the key assays used to characterize this compound, serving as a valuable resource for researchers in the field of oncology and drug development.

Core Mechanism of Action

This compound is a potent, hydroxamic acid-based pan-HDAC inhibitor that exerts its anti-tumor effects by inhibiting the activity of histone deacetylases. This leads to an accumulation of acetylated histones, primarily H3 and H4, which in turn alters chromatin structure and modulates the expression of genes involved in cell cycle regulation, apoptosis, and cell motility.[1] Studies have shown that this compound down-regulates the expression of HDACs 1, 2, 3, 4, 5, and 6.[1] The anti-tumor activity of this compound has been demonstrated to be more potent in vitro and in vivo compared to the FDA-approved HDAC inhibitor, Suberoylanilide hydroxamic acid (SAHA).[1][2]

Quantitative Efficacy of this compound

The anti-tumor effects of this compound have been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
Cell LineAssayParameterThis compoundSAHAReference
MDA-MB-231Cell ViabilityIC50 (µM)~2.5>5[1]
4T1Cell ViabilityIC50 (µM)~1.0~2.5[1]
MCF-7Cell ViabilityIC50 (µM)~2.0~4.0[1]
MDA-MB-231Cell Cycle Analysis (at 2.5 µM)% of Cells in G2/MIncreasedIncreased[1]
MDA-MB-231Apoptosis Assay (at 2.5 µM)% of Apoptotic CellsIncreasedIncreased[1]
Table 2: In Vivo Efficacy of this compound in Breast Cancer Animal Models
Animal ModelTreatmentOutcomeResultReference
MDA-MB-231-luc XenograftThis compound (20 mg/kg, 30 mg/kg)Tumor Growth InhibitionSignificant reduction in tumor volume[1]
MDA-MB-231-luc XenograftThis compound (30 mg/kg) vs. SAHA (30 mg/kg)Tumor Growth InhibitionThis compound showed stronger inhibition[1]
4T1-luc Orthotopic ModelThis compound (30 mg/kg)Local-Regional Recurrence & Distant MetastasisSignificant reduction[1][3]
4T1-luc Orthotopic ModelThis compound (30 mg/kg)Overall SurvivalRemarkably prolonged[1][3]

Signaling Pathways Modulated by this compound

This compound-mediated HDAC inhibition triggers a cascade of downstream signaling events that collectively contribute to its tumor-suppressive functions. The primary pathways affected are those controlling the cell cycle and apoptosis.

Induction of G2/M Cell Cycle Arrest

HDAC inhibitors, including this compound, are known to induce cell cycle arrest, primarily at the G2/M transition.[1][4] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors, such as p21.[3][5][6] p21 can inactivate cyclin B1/CDK1 complexes, which are essential for entry into mitosis, thereby halting cell cycle progression.

G2_M_Arrest_Pathway cluster_outcome This compound This compound HDACs HDACs (1, 2, 3, 4, 5, 6) This compound->HDACs Histone_Acetylation Histone Acetylation ↑ HDACs->Histone_Acetylation Inhibits p21_Gene p21 Gene Expression ↑ Histone_Acetylation->p21_Gene p21_Protein p21 Protein p21_Gene->p21_Protein CyclinB1_CDK1 Cyclin B1 / CDK1 Complex p21_Protein->CyclinB1_CDK1 G2_M_Transition G2/M Transition CyclinB1_CDK1->G2_M_Transition Cell_Cycle_Arrest Cell Cycle Arrest

This compound-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis

This compound promotes apoptosis in breast cancer cells through the modulation of both intrinsic and extrinsic pathways.[1] HDAC inhibition can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak, Bim) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[7][8] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, including caspase-3.[9] Furthermore, HDAC inhibitors can increase the expression of death receptors like DR4 and DR5, sensitizing cells to apoptosis induced by ligands such as TRAIL.[1]

Apoptotic signaling pathways activated by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, 4T1, MCF-7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or SAHA for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or SAHA at the desired concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject 1 x 10^6 MDA-MB-231-luc cells into the mammary fat pads of female nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, SAHA) and administer the compounds intraperitoneally daily.

  • Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers and/or bioluminescence imaging.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Culture Breast Cancer Cell Lines Treatment_invitro This compound Treatment Cell_Culture->Treatment_invitro Viability Cell Viability (MTT) Treatment_invitro->Viability Cell_Cycle Cell Cycle (PI Staining) Treatment_invitro->Cell_Cycle Apoptosis Apoptosis (Annexin V) Treatment_invitro->Apoptosis Xenograft Tumor Xenograft (Nude Mice) Treatment_invivo This compound Administration Xenograft->Treatment_invivo Tumor_Monitoring Tumor Growth Monitoring Treatment_invivo->Tumor_Monitoring Survival_Analysis Survival Analysis Treatment_invivo->Survival_Analysis

General experimental workflow for this compound characterization.

Conclusion and Future Directions

This compound has emerged as a promising novel HDAC inhibitor with potent anti-tumor activity against breast cancer. Its ability to induce cell cycle arrest and apoptosis, coupled with its superior efficacy over SAHA in preclinical models, highlights its potential as a therapeutic candidate. Future research should focus on elucidating the detailed molecular targets of this compound beyond histone proteins, exploring its efficacy in other cancer types, and evaluating its safety and pharmacokinetic profile in further preclinical studies to pave the way for potential clinical trials.

References

In Vivo Efficacy of YF479 in Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of YF479, a novel histone deacetylase (HDAC) inhibitor, in preclinical cancer models. The data and methodologies presented are compiled from peer-reviewed research to facilitate a comprehensive understanding of this compound's anti-tumor activity.

Executive Summary

This compound is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor efficacy in preclinical breast cancer models.[1] In vivo studies have shown that this compound significantly inhibits primary tumor growth, suppresses metastasis, and prolongs the survival of tumor-bearing mice.[1][2] Notably, this compound has exhibited more potent anti-tumor activity compared to the FDA-approved HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA).[1][2] The mechanism of action involves the inhibition of HDACs, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.[1]

In Vivo Efficacy Data

The in vivo anti-tumor effects of this compound have been evaluated in orthotopic and experimental metastasis models of breast cancer. The following tables summarize the key quantitative findings from these studies.

Table 1: Inhibition of Primary Tumor Growth in an Orthotopic Breast Cancer Model
Treatment GroupDose (mg/kg)Mean Tumor Bioluminescence (Photons/s) at Day 30Tumor Growth Inhibition (%)
DMSO (Control)-~1.5 x 108-
This compound20~0.5 x 108~67%
This compound30~0.2 x 108~87%
SAHA30~0.8 x 108~47%

Data derived from studies using MDA-MB-231-luc human breast cancer cells implanted into the mammary fat pad of nude mice. Tumor growth was monitored by whole-body bioluminescence imaging.[1]

Table 2: Inhibition of Lung Metastasis in an Experimental Metastasis Model
Treatment GroupDose (mg/kg)Mean Lung Bioluminescence (Photons/s)Inhibition of Metastasis (%)
DMSO (Control)-~2.5 x 106-
This compound20~1.0 x 106~60%
This compound30~0.5 x 106~80%
SAHA30~1.5 x 106~40%

Data from an experimental metastasis model where MDA-MB-231-luc cells were injected into the tail vein of nude mice.[1]

Table 3: Effect on Survival in a Post-Surgical Adjuvant Therapy Model
Treatment GroupDose (mg/kg)Median Survival (Days)Increase in Lifespan (%)
DMSO (Control)-38-
This compound30>54>42%
SAHA30~45~18%

Results from a study using 4T1-luc mouse breast cancer cells in BALB/c mice, where the primary tumor was surgically removed before treatment.[3]

Experimental Protocols

Orthotopic Breast Cancer Model
  • Cell Line: MDA-MB-231 human breast cancer cells stably expressing luciferase (MDA-MB-231-luc).

  • Animal Model: Female nude mice.

  • Tumor Cell Implantation: 1 x 106 MDA-MB-231-luc cells were injected into the mammary fat pad.

  • Treatment: Five days after tumor cell implantation, mice were randomly assigned to treatment groups. This compound (20 mg/kg or 30 mg/kg), SAHA (30 mg/kg), or DMSO (vehicle control) were administered intraperitoneally daily.

  • Tumor Growth Monitoring: Tumor growth was monitored using whole-body bioluminescence imaging at regular intervals.[1][4]

Experimental Metastasis Model
  • Cell Line: MDA-MB-231-luc cells.

  • Animal Model: Female nude mice.

  • Tumor Cell Injection: 1 x 106 MDA-MB-231-luc cells were injected into the lateral tail vein.

  • Treatment: Daily intraperitoneal injections of this compound, SAHA, or DMSO were initiated after tumor cell injection.

  • Metastasis Assessment: Lung metastasis was quantified by measuring the bioluminescent signal from the lungs.[1]

Adjuvant Therapy Model for Recurrence and Metastasis
  • Cell Line: 4T1 mouse breast cancer cells expressing luciferase (4T1-luc).

  • Animal Model: Female BALB/c mice.

  • Tumor Cell Implantation and Surgery: 1 x 105 4T1-luc cells were injected into the mammary fat pads. The primary tumors were surgically removed 8 days after inoculation.

  • Treatment: Following surgery, mice were treated with this compound (30 mg/kg), SAHA (30 mg/kg), or DMSO.

  • Outcome Measures: Local-regional recurrence and distant metastasis were monitored by bioluminescence imaging, and overall survival was recorded.[3]

Visualizations

Signaling Pathway of this compound

YF479_Signaling_Pathway This compound This compound HDACs HDACs (1, 2, 3, 4, 5, 6) This compound->HDACs Inhibition Histones Histones (H3, H4) HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones (Ac-H3, Ac-H4) Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Expression Changes Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptosis_Genes Pro-apoptotic Gene Expression Gene_Expression->Apoptosis_Genes Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibition Cell_Cycle G2/M Phase Arrest Cyclin_CDK->Cell_Cycle Promotion Apoptosis Apoptosis Cell_Cycle->Apoptosis Caspase_Activation Caspase Activation (Cleaved Caspase-3) Apoptosis_Genes->Caspase_Activation Caspase_Activation->Apoptosis Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., MDA-MB-231-luc) Implantation 2. Tumor Cell Implantation (Orthotopic or IV) Cell_Culture->Implantation Tumor_Development 3. Tumor Establishment Implantation->Tumor_Development Grouping 4. Randomization into Treatment Groups Tumor_Development->Grouping Administration 5. Daily Drug Administration (this compound, SAHA, Control) Grouping->Administration Imaging 6. Bioluminescence Imaging Administration->Imaging During Treatment Period Survival 8. Survival Monitoring Administration->Survival During Treatment Period Data_Quantification 7. Quantification of Tumor Burden/Metastasis Imaging->Data_Quantification Analysis 9. Statistical Analysis Data_Quantification->Analysis Survival->Analysis

References

In-Depth Technical Guide: The Impact of YF479 on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YF479 is a novel and potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity, particularly in breast cancer models. Its mechanism of action involves the epigenetic modification of chromatin, leading to the altered expression of genes that regulate critical cellular processes. This technical guide provides a comprehensive overview of the impact of this compound on key cell signaling pathways, focusing on its role in cell cycle arrest, apoptosis induction, and the regulation of metastasis-related proteins. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the affected signaling cascades to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. In various cancers, the dysregulation of HDAC activity contributes to tumorigenesis. This compound has emerged as a promising anti-cancer agent due to its potent HDAC inhibitory function.[1][2] This guide delves into the molecular mechanisms through which this compound exerts its anti-neoplastic effects.

Mechanism of Action: HDAC Inhibition

This compound functions as a bona fide HDAC inhibitor, exhibiting greater potency than the well-characterized inhibitor Suberoylanilide Hydroxamic Acid (SAHA).[1][2] Its primary mechanism involves the inhibition of multiple HDAC enzymes, leading to the hyperacetylation of histone proteins, particularly H3 and H4.

Key Molecular Effects:

  • Upregulation of Histone Acetylation: Treatment with this compound leads to a significant increase in the acetylation of histone H3 and histone H4.

  • Downregulation of HDAC Expression: this compound has been shown to decrease the expression levels of several HDACs, including HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, and HDAC6.

These epigenetic modifications result in a more open chromatin structure, allowing for the transcription of genes that can suppress tumor growth and promote cell death.

Experimental Protocol: Western Blot Analysis of Histone Acetylation

A standard protocol to assess the effect of this compound on histone acetylation is as follows:

  • Cell Culture and Treatment: Plate breast cancer cells (e.g., MDA-MB-231 or 4T1) and treat with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors. To preserve acetylation during extraction, include an HDAC inhibitor like sodium butyrate (B1204436) in the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4). Use an antibody against total histone H3 or β-actin as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative fold change in histone acetylation compared to the control.

Impact on Cell Cycle Regulation: G2/M Arrest

A significant consequence of this compound-mediated HDAC inhibition is the induction of cell cycle arrest at the G2/M phase in breast cancer cells.[2] This arrest prevents the proliferation of malignant cells. The underlying mechanism is believed to involve the transcriptional upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1.

Signaling Pathway: G2/M Cell Cycle Arrest

G2_M_Arrest This compound This compound HDACs HDACs (1, 2, 3, 4, 5, 6) This compound->HDACs Inhibition Histone_Acetylation Histone Hyperacetylation (H3, H4) This compound->Histone_Acetylation Increased Acetylation HDACs->Histone_Acetylation Deacetylation p21_Gene p21 (CDKN1A) Gene Histone_Acetylation->p21_Gene Increased Transcription p21_Protein p21 Protein p21_Gene->p21_Protein Translation CyclinB1_CDK1 Cyclin B1/CDK1 Complex p21_Protein->CyclinB1_CDK1 Inhibition G2_M_Progression G2/M Progression CyclinB1_CDK1->G2_M_Progression Promotes Cell_Cycle_Arrest G2/M Cell Cycle Arrest CyclinB1_CDK1->Cell_Cycle_Arrest Blocked by p21 Apoptosis_Induction cluster_this compound This compound Action cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition Bax Bax (Pro-apoptotic) HDAC_Inhibition->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) HDAC_Inhibition->Bcl2 Downregulation Pro_Caspase9 Pro-caspase-9 Bax->Pro_Caspase9 Activation Bcl2->Pro_Caspase9 Inhibition Caspase9 Caspase-9 (active) Pro_Caspase9->Caspase9 Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 Cleavage Caspase3 Caspase-3 (active) Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution MMP_TIMP_Regulation This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition MMP_Genes MMP2 & MMP9 Genes HDAC_Inhibition->MMP_Genes Transcriptional Repression TIMP_Genes TIMP1 & TIMP2 Genes HDAC_Inhibition->TIMP_Genes Transcriptional Activation MMP_Expression MMP Expression MMP_Genes->MMP_Expression TIMP_Expression TIMP Expression TIMP_Genes->TIMP_Expression Metastasis Metastasis MMP_Expression->Metastasis Promotes TIMP_Expression->Metastasis Inhibits

References

The Pharmacokinetics and Pharmacodynamics of YF479: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YF479 is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in preclinical breast cancer models.[1][2] As a bona fide HDACI, this compound exerts its effects by altering the acetylation status of histones and other non-histone proteins, leading to the modulation of gene expression and the induction of anti-cancer responses. This document provides a comprehensive technical guide on the current understanding of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action and its efficacy in breast cancer. While extensive pharmacodynamic data is available, detailed quantitative pharmacokinetic parameters for this compound have not been reported in the reviewed scientific literature.

Pharmacokinetics

Comprehensive pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound, including parameters such as Cmax, Tmax, half-life, and bioavailability, are not currently available in the public domain based on extensive literature searches. The preclinical studies conducted to date have focused primarily on the pharmacodynamic effects and overall efficacy of the compound.

Pharmacodynamics

This compound has been identified as a potent inhibitor of histone deacetylases, showing greater inhibitory efficacy than the FDA-approved HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) in some studies.[3] Its pharmacodynamic effects have been characterized through a series of in vitro and in vivo experiments, primarily in the context of breast cancer.

Mechanism of Action

This compound functions as an HDAC inhibitor, leading to an increase in the acetylation of histones H3 and H4.[3] This alteration in histone acetylation is a hallmark of HDAC inhibition and results in a more open chromatin structure, which can influence gene transcription.[4] In addition to its effects on histones, this compound has been shown to down-regulate the expression of several HDAC enzymes, including HDACs 1, 2, 3, 4, 5, and 6 in MDA-MB-231 breast cancer cells.[3] The inhibition of HDACs by this compound triggers a cascade of downstream events that collectively contribute to its anti-tumor properties.

A proposed signaling pathway for the anti-metastatic effects of this compound involves the upregulation of acetylated alpha-tubulin and the downregulation of paxillin.[3] Furthermore, this compound has been observed to down-regulate the expression of matrix metalloproteinases (MMPs) such as MMP2 and MMP9, while upregulating their tissue inhibitors (TIMPs), TIMP1 and TIMP2, which are crucial for preventing cancer cell invasion.[5]

YF479_Signaling_Pathway This compound This compound HDACs HDACs (1, 2, 3, 4, 5, 6) This compound->HDACs Inhibits Paxillin Paxillin ↓ This compound->Paxillin Ac_Tubulin Acetylated α-Tubulin ↑ This compound->Ac_Tubulin MMPs MMP2, MMP9 ↓ This compound->MMPs TIMPs TIMP1, TIMP2 ↑ This compound->TIMPs Ac_H3_H4 Acetylated Histones H3/H4 ↑ HDACs->Ac_H3_H4 Deacetylates Gene_Expression Altered Gene Expression Ac_H3_H4->Gene_Expression Apoptosis Apoptosis ↑ Gene_Expression->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Tumor_Growth Tumor Growth ↓ Apoptosis->Tumor_Growth Cell_Cycle_Arrest->Tumor_Growth Metastasis Tumor Metastasis ↓ Paxillin->Metastasis Ac_Tubulin->Metastasis MMPs->Metastasis TIMPs->Metastasis HDAC_Activity_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement Enzyme HDAC Enzyme (HeLa or MDA-MB-231 lysate) Incubation1 Incubate with Substrate (Boc-Lys(Ac)-AMC) 37°C, 1 hour Enzyme->Incubation1 Compound This compound or SAHA Compound->Incubation1 Termination Add Lysine Developer Incubate 37°C, 30 min Incubation1->Termination Fluorometry Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Termination->Fluorometry In_Vivo_Model_Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring and Analysis Implantation Inject MDA-MB-231-luc cells into mammary fat pads of nude mice Randomization Randomize mice into treatment groups Implantation->Randomization Treatment Administer Vehicle, this compound, or SAHA Randomization->Treatment Monitoring Monitor tumor growth and metastasis (Bioluminescence Imaging) Treatment->Monitoring Analysis Harvest tumors and organs for ex vivo analysis Monitoring->Analysis

References

Methodological & Application

YF479: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YF479 is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in preclinical studies, particularly against breast cancer.[1][2] By inhibiting HDAC enzymes, this compound modulates the acetylation status of histones and other non-histone proteins, leading to the regulation of gene expression and the induction of various cellular responses, including cell cycle arrest, apoptosis, and suppression of metastasis.[1] These application notes provide detailed protocols for in vitro studies to investigate the efficacy and mechanism of action of this compound.

Data Presentation

In Vitro Efficacy of this compound in Breast Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)AssayReference
MDA-MB-231Human Breast Cancer1 - 2.5MTS Assay[1]
4T1Murine Breast Cancer1 - 2.5MTS Assay[1]
T47DHuman Breast Cancer1 - 2.5MTS Assay[1]

Note: The referenced study states the IC50 range for the three cell lines after 48 hours of treatment. For specific IC50 values, it is recommended to perform a dose-response analysis as described in the protocols below.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs). This leads to an accumulation of acetylated histones (H3 and H4), altering chromatin structure and gene transcription.[1] Downstream effects include the upregulation of the cell cycle inhibitor p21 and the downregulation of key proteins involved in cell cycle progression (Cdc2, Cyclin B1) and apoptosis (PARP, Caspase 3).[1] Furthermore, this compound has been shown to downregulate the expression of HDACs 1, 2, 3, 4, 5, and 6.[1] In the context of metastasis, this compound upregulates acetylated α-tubulin and downregulates paxillin.[1][3]

YF479_Signaling_Pathway This compound This compound HDACs HDACs (1, 2, 3, 4, 5, 6) This compound->HDACs Inhibits Histones Histones (H3, H4) HDACs->Histones Deacetylates Acetylated_Histones Acetylated Histones ↑ Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression p21 p21 ↑ Gene_Expression->p21 Cdc2_CyclinB1 Cdc2 / Cyclin B1 ↓ Gene_Expression->Cdc2_CyclinB1 Caspase3 Caspase 3 ↓ (pro-form) Gene_Expression->Caspase3 PARP PARP ↓ (full-length) Gene_Expression->PARP Paxillin Paxillin ↓ Gene_Expression->Paxillin Ac_Tubulin Acetylated α-tubulin ↑ Gene_Expression->Ac_Tubulin Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest Cdc2_CyclinB1->Cell_Cycle_Arrest Cleaved_Caspase3 Cleaved Caspase 3 ↑ Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP ↑ Cleaved_PARP->Apoptosis Metastasis ↓ Metastasis (Adhesion, Migration, Invasion) Paxillin->Metastasis Ac_Tubulin->Metastasis

Caption: this compound Signaling Pathway.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for the in vitro evaluation of this compound.

Experimental_Workflow start Start culture Cell Culture (e.g., MDA-MB-231, 4T1, T47D) start->culture treatment Treat with this compound (Dose-response and time-course) culture->treatment viability Cell Viability Assay (MTS) treatment->viability colony Colony Formation Assay treatment->colony apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle motility Cell Motility Assays (Adhesion, Migration, Invasion) treatment->motility western Western Blot Analysis treatment->western hdac_activity HDAC Activity Assay treatment->hdac_activity data_analysis Data Analysis and Interpretation viability->data_analysis colony->data_analysis apoptosis->data_analysis cell_cycle->data_analysis motility->data_analysis western->data_analysis hdac_activity->data_analysis

Caption: General In Vitro Experimental Workflow for this compound.

HDAC Activity Assay

Objective: To determine the inhibitory effect of this compound on HDAC activity.

Materials:

  • HDAC Activity Assay Kit (Fluorometric or Colorimetric)

  • HeLa nuclear extract or cell lysates from relevant cancer cell lines (e.g., MDA-MB-231)

  • This compound

  • SAHA (positive control)

  • 96-well plate (black or clear, depending on the assay kit)

  • Plate reader

Procedure:

  • Prepare cell lysates or use a commercial nuclear extract as the source of HDAC enzymes.

  • In a 96-well plate, add the HDAC substrate and assay buffer to each well.

  • Add various concentrations of this compound or SAHA to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the cell lysate or nuclear extract to each well.

  • Incubate the plate at 37°C for the time specified in the kit's protocol (typically 30-60 minutes).

  • Stop the reaction by adding the developer solution provided in the kit.

  • Incubate at room temperature for 15-30 minutes to allow for signal development.

  • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTS Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, 4T1, T47D)

  • Complete cell culture medium

  • This compound

  • MTS reagent

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • At the end of the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

Objective: To evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubate the plates for 8-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

  • When visible colonies have formed in the control wells, wash the wells with PBS.

  • Fix the colonies with 100% methanol (B129727) for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and the surviving fraction for each treatment group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Breast cancer cell lines

  • Complete cell culture medium

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Motility Assays

Objective: To assess the effect of this compound on the adhesion of cancer cells to an extracellular matrix component.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, 4T1)

  • Fibronectin-coated 96-well plates

  • Serum-free medium

  • This compound

  • Crystal Violet staining solution

Procedure:

  • Pre-treat cells with various concentrations of this compound for 12 hours.

  • Trypsinize the cells and resuspend them in serum-free medium.

  • Seed the cells onto a fibronectin-coated 96-well plate.

  • Incubate for 25 minutes to allow for adhesion.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Stain the adherent cells with 0.1% crystal violet for 10 minutes.

  • Wash the wells with water and solubilize the stain with 30% acetic acid.

  • Measure the absorbance at 590 nm.

Objective: To evaluate the effect of this compound on cancer cell migration.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • Pipette tip (p200)

  • This compound

Procedure:

  • Seed cells in 6-well plates and grow them to full confluence.

  • Create a "wound" by scratching the cell monolayer with a sterile p200 pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Incubate the plates and capture images of the wound at 0 and 12 hours (or other appropriate time points).

  • Measure the wound area at each time point and calculate the percentage of wound closure.

Objective: To determine the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Breast cancer cell lines

  • Transwell inserts with Matrigel-coated membranes (8 µm pore size)

  • 24-well plates

  • Serum-free medium and medium with serum (chemoattractant)

  • This compound

  • Cotton swabs

  • Crystal Violet staining solution

Procedure:

  • Rehydrate the Matrigel-coated inserts with serum-free medium.

  • Seed cells in the upper chamber of the inserts in serum-free medium containing different concentrations of this compound.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Count the number of invaded cells in several fields of view under a microscope.

Western Blot Analysis

Objective: To analyze the effect of this compound on the expression of key signaling proteins.

Materials:

  • Breast cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies against: Acetyl-Histone H3, Acetyl-Histone H4, HDAC1, HDAC2, HDAC3, HDAC4, HDAC5, HDAC6, p21, Cdc2, Cyclin B1, PARP, Cleaved PARP, Caspase 3, Cleaved Caspase 3, Paxillin, Acetylated α-tubulin, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to the loading control.

References

Application Notes and Protocols for YF479 in Murine Models of Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YF479 is a novel histone deacetylase (HDAC) inhibitor demonstrating potent anti-tumor activity in preclinical breast cancer models.[1][2] As a class of epigenetic modifiers, HDAC inhibitors like this compound alter gene expression to induce cell cycle arrest, promote apoptosis, and inhibit tumor growth and metastasis.[1][2] Notably, this compound has shown greater efficacy both in vitro and in vivo when compared to the FDA-approved HDAC inhibitor SAHA (Vorinostat).[1][2] These application notes provide detailed protocols for utilizing this compound in various mouse models of breast cancer, based on published research.

Mechanism of Action

This compound functions as a bona fide HDAC inhibitor.[2] Its primary mechanism involves increasing the acetylation of histones H3 and H4, which leads to a more open chromatin structure and alters the transcription of genes involved in key cellular processes.[2] The downstream effects of this compound in breast cancer cells include:

  • Cell Cycle Arrest: this compound induces G2/M phase cell cycle arrest by down-regulating cdc2 and cyclinB1, and up-regulating p21.[2]

  • Induction of Apoptosis: The compound promotes programmed cell death by increasing the expression of cleaved-caspase 3 and cleaved-PARP.[2]

  • Inhibition of Metastasis: this compound suppresses the metastatic potential of breast cancer cells by inhibiting cell adhesion, migration, and invasion.[2] This is achieved in part by down-regulating the expression of matrix metalloproteinases (MMP2 and MMP9) and up-regulating their tissue inhibitors (TIMP1 and TIMP2).[3]

Signaling Pathway Overview

YF479_Signaling_Pathway This compound This compound HDACs HDACs This compound->HDACs Inhibits Histones Histones (H3, H4) HDACs->Histones Deacetylates Acetylation Increased Acetylation Histones->Acetylation Leads to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle Cell Cycle (cdc2, cyclinB1 ↓, p21 ↑) Gene_Expression->Cell_Cycle Apoptosis Apoptosis (cleaved-caspase 3 ↑, cleaved-PARP ↑) Gene_Expression->Apoptosis Metastasis Metastasis (MMP2, MMP9 ↓, TIMP1, TIMP2 ↑) Gene_Expression->Metastasis G2M_Arrest G2/M Arrest Cell_Cycle->G2M_Arrest Cell_Death Apoptotic Cell Death Apoptosis->Cell_Death Inhibition_Metastasis Inhibition of Metastasis Metastasis->Inhibition_Metastasis

Caption: this compound inhibits HDACs, leading to increased histone acetylation and altered gene expression, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of metastasis.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various mouse models of breast cancer.

Table 1: this compound Efficacy in an Orthotopic Breast Cancer Model

Cell LineMouse StrainTreatment GroupDosageAdministrationOutcomeReference
MDA-MB-231-lucNude MiceThis compound20 mg/kgDaily i.p. injectionSignificant decrease in primary tumor growth[2]
MDA-MB-231-lucNude MiceThis compound30 mg/kgDaily i.p. injectionSignificant decrease in primary tumor growth and lung metastasis[2][4]
MDA-MB-231-lucNude MiceSAHA (control)30 mg/kgDaily i.p. injectionDecrease in primary tumor growth[2]

Table 2: this compound Efficacy in an Experimental Metastasis Model

Cell LineMouse StrainTreatment GroupDosageAdministrationOutcomeReference
MDA-MB-231-lucNude MiceThis compound20 mg/kgDaily i.p. injectionSignificant inhibition of lung metastasis[2]
MDA-MB-231-lucNude MiceThis compound30 mg/kgDaily i.p. injectionSignificant inhibition of lung metastasis[2]
MDA-MB-231-lucNude MiceSAHA (control)30 mg/kgDaily i.p. injectionInhibition of lung metastasis[2]

Table 3: this compound Efficacy in an Adjuvant Therapy Model (Post-Surgical Resection)

Cell LineMouse StrainTreatment GroupDosageAdministrationOutcomeReference
4T1-lucBALB/cThis compound30 mg/kgDaily i.p. injectionReduced local-regional recurrence and distant metastasis; prolonged survival[2][3]
4T1-lucBALB/cSAHA (control)30 mg/kgDaily i.p. injectionReduced recurrence and metastasis[3]

Experimental Protocols

General Reagent and Animal Information
  • Compound Preparation: Prepare this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 50 mM and store at -20°C.[2] For injections, dilute the stock solution in a suitable vehicle such as PBS.

  • Cell Lines:

    • MDA-MB-231-luc: A human breast adenocarcinoma cell line engineered to express luciferase for bioluminescence imaging.

    • 4T1-luc: A murine mammary carcinoma cell line that is highly tumorigenic and metastatic in BALB/c mice, also expressing luciferase.

  • Animal Models:

    • Nude Mice (athymic): For xenograft models using human cell lines like MDA-MB-231.

    • BALB/c Mice (immunocompetent): For syngeneic models using murine cell lines like 4T1.

    • All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Orthotopic Implantation Model for Primary Tumor Growth and Spontaneous Metastasis

This model is used to assess the effect of this compound on primary tumor growth in the mammary fat pad and subsequent spontaneous metastasis.

Orthotopic_Model_Workflow Start Start Inject_Cells Inject 1x10^6 MDA-MB-231-luc cells into mammary fat pad of nude mice Start->Inject_Cells Day5 Day 5: Image mice (IVIS) and randomize into treatment groups (n=6/group) Inject_Cells->Day5 Treatment Daily i.p. Injections: - Vehicle (DMSO) - this compound (20 mg/kg) - this compound (30 mg/kg) - SAHA (30 mg/kg) Day5->Treatment Monitoring Monitor tumor growth weekly using bioluminescence imaging (IVIS) Treatment->Monitoring Day30 Day 30: Final imaging and euthanasia Monitoring->Day30 Analysis Excise primary tumors and lungs. Analyze via ex vivo imaging, immunohistochemistry (PCNA, cleaved-caspase 3) Day30->Analysis End End Analysis->End

Caption: Workflow for the orthotopic breast cancer mouse model.

Detailed Steps:

  • Cell Preparation: Culture MDA-MB-231-luc cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 107 cells/mL.

  • Tumor Cell Implantation: Anesthetize female nude mice. Inject 1 x 106 cells (in 0.1 mL PBS) into the mammary fat pad.[2][4]

  • Randomization: On day 5 post-implantation, perform bioluminescence imaging (e.g., Xenogen IVIS) to confirm tumor engraftment and randomize mice into treatment groups (n=6 per group) based on initial tumor bioluminescence signal.[2][4]

  • Treatment: Begin daily intraperitoneal (i.p.) injections of the vehicle control (DMSO), this compound (20 mg/kg or 30 mg/kg), or SAHA (30 mg/kg).[2]

  • Monitoring: Monitor tumor growth weekly using bioluminescence imaging for a total of 30 days.[2]

  • Endpoint Analysis: At the end of the study (day 30), euthanize the mice. Excise the primary tumors and lungs. Perform ex vivo bioluminescence imaging on the lungs to detect metastases.[4] Tissues can be fixed for immunohistochemical analysis of proliferation markers (PCNA) and apoptosis markers (cleaved-caspase 3).[2][4]

Protocol 2: Experimental Metastasis Model

This model is used to specifically evaluate the effect of this compound on the colonization and growth of cancer cells in distant organs, particularly the lungs.

Metastasis_Model_Workflow Start Start Inject_Cells Inject 1x10^6 MDA-MB-231-luc cells into the lateral tail vein of nude mice Start->Inject_Cells Randomize Randomize mice into treatment groups (n=7/group) based on initial IVIS imaging Inject_Cells->Randomize Treatment Start daily i.p. injections from Day 0: - Vehicle (DMSO) - this compound (20 mg/kg) - this compound (30 mg/kg) - SAHA (30 mg/kg) Randomize->Treatment Monitoring Monitor metastatic burden weekly using whole-body bioluminescence imaging Treatment->Monitoring Day30 Day 30: Final imaging and euthanasia Monitoring->Day30 Analysis Excise lungs and perform immunohistochemical analysis (PCNA, cleaved-caspase 3) Day30->Analysis End End Analysis->End

Caption: Workflow for the experimental metastasis mouse model.

Detailed Steps:

  • Cell Preparation: Prepare MDA-MB-231-luc cells as described in Protocol 1.

  • Intravenous Injection: Inject 1 x 106 cells (in 0.1 mL PBS) into the lateral tail vein of female nude mice.[2]

  • Randomization and Treatment: Immediately after injection, perform initial IVIS imaging to ensure even distribution of cells. Segregate mice into treatment groups (n=7 per group) and begin daily i.p. injections of this compound or controls as described in Protocol 1.[2]

  • Monitoring: Monitor the development of lung metastases using whole-body bioluminescence imaging over a period of 30 days.[2]

  • Endpoint Analysis: On day 30, after the final imaging session, euthanize the mice.[2] Excise the lungs for immunohistochemical analysis to assess tumor cell proliferation (PCNA) and apoptosis (cleaved-caspase 3) within the metastatic lesions.[2]

Protocol 3: Adjuvant Therapy Model for Tumor Recurrence and Survival

This model mimics the clinical scenario of adjuvant therapy after surgical removal of the primary tumor to assess the efficacy of this compound in preventing recurrence and prolonging survival.

Detailed Steps:

  • Cell Implantation: Inject 1 x 105 4T1-luc cells into the mammary fat pads of female BALB/c mice.[3]

  • Surgical Resection: After 8 days, when primary tumors are established, surgically remove the tumors.[3]

  • Treatment: Begin daily i.p. injections with this compound (30 mg/kg), SAHA (30 mg/kg), or a vehicle control (n=11 per group).[3]

  • Monitoring for Recurrence: Monitor the mice for local-regional recurrence and distant metastasis using bioluminescence imaging.[3]

  • Survival Study: Continue treatment and monitor the overall survival of the mice in each group. Record the date of death for each animal and plot Kaplan-Meier survival curves.[2][3]

Conclusion

This compound is a promising novel HDAC inhibitor with significant anti-tumor, anti-metastatic, and anti-recurrence properties in preclinical models of breast cancer.[1][2][5] The protocols outlined above provide a framework for evaluating the efficacy of this compound in robust and clinically relevant mouse models. These studies demonstrate its potential as a therapeutic agent for patients with breast cancer.[1]

References

Application Notes and Protocols: YF479 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and dosage information for the preclinical use of YF479, a novel histone deacetylase (HDAC) inhibitor. The following data and methodologies are derived from peer-reviewed research and are intended for researchers, scientists, and drug development professionals.

Dosage and Administration Summary

This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models of breast cancer.[1][2] The following tables summarize the recommended dosage and administration for various experimental setups.

In Vitro Studies
Cell LineAssay TypeConcentration RangeIncubation Time
MDA-MB-231Cell Viability (MTS)0 - 10 µM48 hours
4T1Cell Viability (MTS)0 - 10 µM48 hours
T47DCell Viability (MTS)0 - 10 µM48 hours
MDA-MB-231Apoptosis Assay0 - 10 µM48 hours
4T1Apoptosis Assay0 - 10 µM48 hours
T47DApoptosis Assay0 - 10 µM48 hours
MDA-MB-231Cell Cycle Analysis5 µM24 hours
4T1Cell Cycle Analysis5 µM24 hours
T47DCell Cycle Analysis5 µM24 hours
MDA-MB-231Migration AssayVarious Concentrations12 hours
In Vivo Studies
Animal ModelCell LineAdministration RouteDosageDosing Schedule
MDA-MB231 XenograftMDA-MB-231-lucIntraperitoneal (i.p.)50 mg/kgEvery other day
Experimental Metastasis4T1-lucIntraperitoneal (i.p.)50 mg/kgEvery other day
Adjuvant Therapy4T1-lucIntraperitoneal (i.p.)50 mg/kgEvery other day

Experimental Protocols

In Vitro Assays

1. Cell Viability (MTS) Assay

  • Objective: To assess the effect of this compound on the viability of breast cancer cells.

  • Materials:

    • Breast cancer cell lines (e.g., MDA-MB-231, 4T1, T47D)

    • 96-well plates

    • Complete growth medium

    • This compound stock solution (50 mM in DMSO)

    • MTS reagent

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 48 hours.

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (DMSO-treated) cells.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To determine the induction of apoptosis by this compound.

  • Materials:

    • Breast cancer cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Plate cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within 1 hour.

3. Cell Cycle Analysis

  • Objective: To evaluate the effect of this compound on cell cycle distribution.

  • Materials:

    • Breast cancer cells

    • 6-well plates

    • This compound

    • Propidium Iodide (PI) staining solution

    • RNase A

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound (e.g., 5 µM) for 24 hours.

    • Harvest and fix the cells in 70% ethanol (B145695) at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

In Vivo Assays

1. MDA-MB231 Xenograft Animal Model

  • Objective: To assess the in vivo anti-tumor efficacy of this compound.

  • Materials:

    • Female athymic nude mice (4-6 weeks old)

    • MDA-MB-231-luc cells

    • Matrigel

    • This compound

    • Vehicle control (e.g., 10% DMSO, 0.5% methylcellulose, 0.1% Tween 80 in sterile water)

    • Bioluminescence imaging system

  • Procedure:

    • Inject 1 x 10^6 MDA-MB-231-luc cells suspended in a 1:1 mixture of PBS and Matrigel into the mammary fat pads of the mice.

    • Monitor tumor growth by bioluminescence imaging.

    • When tumors are palpable (e.g., day 5), randomize the mice into treatment and control groups (n=6 per group).

    • Administer this compound (50 mg/kg) or vehicle via intraperitoneal injection every other day.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3).

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_animal_model Animal Model cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture MDA-MB-231-luc Cell Culture cell_prep Cell Preparation & Suspension in Matrigel cell_culture->cell_prep implantation Orthotopic Implantation into Mammary Fat Pad cell_prep->implantation tumor_growth Tumor Growth Monitoring (Bioluminescence) implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_group This compound (50 mg/kg, i.p.) randomization->treatment_group control_group Vehicle Control (i.p.) randomization->control_group data_collection Tumor Volume & Body Weight Measurement treatment_group->data_collection control_group->data_collection endpoint Endpoint: Tumor Excision data_collection->endpoint ihc Immunohistochemistry (Ki-67, Cleaved Caspase-3) endpoint->ihc

Caption: Experimental workflow for in vivo evaluation of this compound.

signaling_pathway cluster_effects Cellular Effects cluster_outcomes Biological Outcomes This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Cyclins Cyclin/CDK Downregulation Gene_Expression->Cyclins Apoptotic Pro-apoptotic Gene Upregulation Gene_Expression->Apoptotic Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p21->Cell_Cycle_Arrest Cyclins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic->Apoptosis Tumor_Suppression Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

References

Application Notes and Protocols: YF479 in Combination with Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YF479 is a novel histone deacetylase (HDAC) inhibitor that has demonstrated potent antitumor, anti-metastatic, and anti-recurrence activities in preclinical breast cancer models.[1][2] As a single agent, this compound has shown superior efficacy compared to the FDA-approved HDAC inhibitor Vorinostat (SAHA).[1][2] While specific data on this compound in combination with other anticancer agents is not yet available in published literature, a common and rational therapeutic strategy is to combine HDAC inhibitors with other targeted agents to enhance efficacy and overcome resistance.[1]

This document provides a framework for exploring the therapeutic potential of this compound in combination with two major classes of anticancer agents: mTOR inhibitors and EGFR inhibitors. The protocols and data presented are based on preclinical studies of other well-characterized HDAC inhibitors, such as Panobinostat (B1684620) and Vorinostat (SAHA), in combination with mTOR and EGFR inhibitors, and serve as a guide for designing and evaluating this compound combination therapies.

Rationale for Combination Therapy

HDAC and mTOR Inhibitor Combination

Preclinical studies have shown a synergistic anti-tumor effect when combining HDAC inhibitors with mTOR inhibitors.[1][3] The mTOR signaling pathway is a crucial regulator of cell growth and proliferation.[4] While mTOR inhibitors are effective, cancer cells can develop resistance, partly through the hyperactivation of Akt signaling.[1] The combination with an HDAC inhibitor can mitigate this resistance mechanism, leading to enhanced anti-angiogenic effects and increased tumor cell death.[1][4]

HDAC and EGFR Inhibitor Combination

The combination of HDAC inhibitors with Epidermal Growth Factor Receptor (EGFR) inhibitors has also shown promise in overcoming drug resistance and enhancing therapeutic efficacy.[2][5][6] EGFR is a key driver in many cancers, and its inhibitors are widely used.[7] However, both intrinsic and acquired resistance limit their effectiveness. HDAC inhibitors can sensitize cancer cells to EGFR inhibitors, even in resistant models, by modulating the expression of key signaling proteins and inducing apoptosis.[2][8][9][10]

Quantitative Data Summary

The following tables summarize representative preclinical data from studies combining HDAC inhibitors with mTOR or EGFR inhibitors. These values can serve as a benchmark for evaluating the efficacy of this compound in similar combinations.

Table 1: In Vitro Efficacy of HDAC and mTOR Inhibitor Combinations

Cancer TypeHDAC InhibitormTOR InhibitorCombination EffectReference
GlioblastomaPanobinostatBEZ235Synergistically inhibited cell viability and induced apoptosis.[11]
Breast CancerPan-HDACiTORC1/2iSynergistically decreased cell viability and induced apoptosis.[12]
Hodgkin LymphomaVorinostatSirolimusObjective Response Rate (ORR) of 55% in heavily pretreated patients.[13][14][15]
Hodgkin LymphomaVorinostatEverolimus (B549166)Objective Response Rate (ORR) of 33% in heavily pretreated patients.[13][14][15]

Table 2: In Vitro Efficacy of HDAC and EGFR Inhibitor Combinations

Cancer TypeHDAC InhibitorEGFR InhibitorIC50 Values (Proliferation)Combination EffectReference
NSCLC (HCC827, EGFR mut)PanobinostatErlotinib (B232)Panobinostat: 10 nM; Erlotinib: < 0.02 µMFurther reduced proliferation compared to single agents.[10]
NSCLC (A549, EGFR wt)PanobinostatErlotinibPanobinostat: 20 nM; Erlotinib: 70-100 µMFurther reduced proliferation compared to single agents.[10]
NSCLC (NCI-H460, EGFR wt)PanobinostatErlotinibPanobinostat: 35 nM; Erlotinib: 70-100 µMNo significant enhancement of proliferation inhibition.[10]
Salivary Mucoepidermoid CarcinomaSAHAErlotinib-Synergistic and ~5-fold more potent cytotoxicity compared to monotherapy.[5]
Glioblastoma (U87 cells)HDACiEGFRi-More effective in reducing viability and long-term proliferation than single agents.[16]

Signaling Pathways

The combination of this compound with mTOR or EGFR inhibitors is expected to impact key cancer signaling pathways, leading to enhanced apoptosis and reduced proliferation.

HDAC_mTOR_Inhibitor_Combination_Pathway HDAC and mTOR Inhibitor Combination Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->Akt Negative Feedback S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis HDACs HDACs Acetylated_Histones Acetylated Histones HDACs->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Akt_Feedback Rebound Akt Hyperphosphorylation Gene_Expression->Akt_Feedback Inhibits mTOR_Inhibitor mTOR Inhibitor (e.g., Everolimus) mTOR_Inhibitor->mTORC1 This compound This compound (HDAC Inhibitor) This compound->HDACs

Caption: HDAC and mTOR inhibitor combination pathway.

HDAC_EGFR_Inhibitor_Combination_Pathway HDAC and EGFR Inhibitor Combination Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HDACs HDACs Acetylated_Histones Acetylated Histones HDACs->Acetylated_Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis EGFR_Depletion EGFR Depletion Gene_Expression->EGFR_Depletion Induces EGFR_Inhibitor EGFR Inhibitor (e.g., Erlotinib) EGFR_Inhibitor->EGFR This compound This compound (HDAC Inhibitor) This compound->HDACs EGFR_Depletion->EGFR

Caption: HDAC and EGFR inhibitor combination pathway.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the efficacy of this compound in combination with other anticancer agents. Specific details may need to be optimized for the cell lines and agents being tested.

Cell Viability Assay (WST-1 Assay)

This protocol is for determining the effect of this compound in combination with an mTOR or EGFR inhibitor on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound, mTOR inhibitor (e.g., Everolimus), EGFR inhibitor (e.g., Erlotinib)

  • 96-well plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination agent (e.g., Everolimus or Erlotinib) in complete growth medium.

  • Treat the cells with single agents or the combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values for each treatment.

  • Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound in combination with another anticancer agent.

Materials:

  • Cancer cell lines

  • This compound and combination agent

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound, the combination agent, or the combination for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD-SCID)

  • Cancer cell line for implantation

  • This compound and combination agent formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, this compound + combination agent).

  • Administer the treatments as per the determined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Experimental_Workflow_Combination_Therapy General Experimental Workflow for Evaluating Combination Therapy In_Vitro_Screening In Vitro Screening Cell_Viability Cell Viability Assay (e.g., WST-1) In_Vitro_Screening->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) In_Vitro_Screening->Apoptosis_Assay Synergy_Analysis Synergy Analysis (e.g., CI value) Cell_Viability->Synergy_Analysis Apoptosis_Assay->Synergy_Analysis Mechanism_Of_Action Mechanism of Action Studies Synergy_Analysis->Mechanism_Of_Action Western_Blot Western Blot (Signaling Pathways) Mechanism_Of_Action->Western_Blot In_Vivo_Validation In Vivo Validation Mechanism_Of_Action->In_Vivo_Validation Xenograft_Model Tumor Xenograft Model In_Vivo_Validation->Xenograft_Model Efficacy_Toxicity Efficacy (TGI) and Toxicity Assessment Xenograft_Model->Efficacy_Toxicity

Caption: General experimental workflow.

Conclusion

The combination of the novel HDAC inhibitor this compound with targeted agents such as mTOR and EGFR inhibitors represents a promising therapeutic strategy. The provided rationale, representative data, and experimental protocols offer a solid foundation for researchers to design and execute preclinical studies to evaluate the efficacy and mechanisms of these combinations. Such studies are crucial for advancing this compound towards potential clinical applications in cancer therapy.

References

Application Notes and Protocols for Developing YF479-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YF479 is a novel histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity, particularly in breast cancer models.[1][2] It effectively inhibits cancer cell growth, induces programmed cell death (apoptosis), causes cell cycle arrest at the G2/M phase, and suppresses tumor metastasis.[1] The therapeutic potential of this compound, as with many targeted therapies, can be limited by the development of drug resistance. Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for optimizing its clinical application, developing combination therapies to overcome resistance, and identifying predictive biomarkers for patient response.

These application notes provide a comprehensive guide for researchers to develop and characterize this compound-resistant cancer cell lines. The protocols outlined below describe a systematic approach to generating resistant cell populations through continuous drug exposure, a widely accepted method for mimicking acquired resistance in a laboratory setting.[3]

Key Principles in Developing Drug Resistance

The fundamental principle behind developing drug-resistant cell lines is the application of selective pressure.[3] By exposing a cancer cell population to a cytotoxic agent like this compound, most sensitive cells are eliminated. The surviving cells, which may possess intrinsic resistance mechanisms or acquire them through genetic and epigenetic alterations, are then expanded.[3] This process is typically carried out over several months, with a gradual increase in the drug concentration to select for a robustly resistant phenotype.[3]

Data Presentation: Characterization of Parental and Resistant Cell Lines

A crucial aspect of developing drug-resistant cell lines is the thorough characterization of both the parental (sensitive) and the newly generated resistant lines. This allows for a direct comparison and the identification of resistance-associated changes. The following table summarizes key quantitative data that should be collected.

ParameterParental Cell LineThis compound-Resistant Cell LineMethod of Analysis
IC50 of this compound (nM) e.g., 50 nMe.g., 500 nMCell Viability Assay (e.g., MTT, CellTiter-Glo)
Resistance Index (RI) 1IC50 (Resistant) / IC50 (Parental)Calculation
Population Doubling Time (hours) e.g., 24 hourse.g., 30 hoursCell Counting (e.g., Hemocytometer, Automated Cell Counter)
Cell Cycle Distribution (% cells) G0/G1: e.g., 50%S: e.g., 30%G2/M: e.g., 20%G0/G1: e.g., 65%S: e.g., 25%G2/M: e.g., 10%Flow Cytometry (Propidium Iodide Staining)
Apoptosis Rate (% cells) e.g., 5% (untreated)e.g., 40% (this compound-treated)e.g., 6% (untreated)e.g., 15% (this compound-treated)Flow Cytometry (Annexin V/PI Staining)
Expression of ABC Transporters BaselineUpregulated/No ChangeqPCR, Western Blot, or Flow Cytometry
HDAC Activity BaselineAltered/No ChangeHDAC Activity Assay
Acetylated Tubulin Levels BaselineAltered/No ChangeWestern Blot
Paxillin Expression BaselineAltered/No ChangeWestern Blot
MMP2/MMP9 Activity BaselineAltered/No ChangeGelatin Zymography

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound in the Parental Cell Line

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound. This value is essential for establishing the starting concentration for resistance development.

Materials:

  • Parental cancer cell line of interest (e.g., MDA-MB-231, 4T1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare a serial dilution of this compound in a complete culture medium. The concentration range should span several orders of magnitude around the expected IC50.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting a dose-response curve and using non-linear regression analysis.

Protocol 2: Generation of this compound-Resistant Cell Lines by Continuous Exposure

Objective: To develop a this compound-resistant cell line by culturing parental cells in the continuous presence of gradually increasing concentrations of this compound.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks (T25 or T75)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Initiation of Resistance Induction:

    • Culture the parental cells in a T25 flask until they reach 70-80% confluency.

    • Begin by treating the cells with this compound at a concentration equal to the determined IC20-IC30 (the concentration that inhibits 20-30% of cell growth) for 2-3 days.

    • After the initial treatment, observe the cells for signs of cell death.

    • When the surviving cells begin to proliferate and reach 70-80% confluency, passage them into a new flask with a fresh medium containing the same concentration of this compound.

  • Dose Escalation:

    • Once the cells are proliferating steadily at the initial concentration, gradually increase the this compound concentration with each subsequent passage. A 1.5 to 2-fold increase is a common starting point.[3]

    • At each step, ensure the cells have adapted and are proliferating consistently before the next concentration increase. This process can take several months.[4]

    • It is advisable to cryopreserve cell stocks at each successful concentration step.

  • Maintenance and Verification of Resistant Phenotype:

    • Once the desired level of resistance is achieved (e.g., the cells can tolerate a significantly higher concentration of this compound, often 10-fold or more of the parental IC50), maintain the resistant cell line in a medium containing a selective pressure of this compound (e.g., the final concentration used for selection).[4]

    • Periodically re-determine the IC50 of the resistant cell line to confirm the stability of the resistant phenotype. The resistance index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathway affected by this compound and the experimental workflow for developing resistant cell lines.

YF479_Signaling_Pathway This compound This compound HDACs HDACs This compound->HDACs Inhibits Acetylated_Tubulin Acetylated α-tubulin This compound->Acetylated_Tubulin Increases Paxillin Paxillin This compound->Paxillin Decreases MMPs MMP2/MMP9 This compound->MMPs Decreases HDACs->Acetylated_Tubulin Deacetylates Histone_Acetylation Histone Acetylation HDACs->Histone_Acetylation Removes Acetyl Groups Cell_Motility Cell Motility & Invasion Acetylated_Tubulin->Cell_Motility Inhibits Paxillin->Cell_Motility Promotes MMPs->Cell_Motility Promotes Metastasis Metastasis Cell_Motility->Metastasis Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Promotes Cell_Cycle_Arrest G2/M Arrest Gene_Expression->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: Putative signaling pathway of this compound in cancer cells.

Resistance_Workflow Start Parental Cell Line IC50_determination Determine IC50 of this compound Start->IC50_determination Continuous_Exposure Continuous Exposure to Increasing this compound Concentrations IC50_determination->Continuous_Exposure Start at IC20-IC30 Selection Selection of Surviving and Proliferating Cells Continuous_Exposure->Selection Expansion Expansion of Resistant Population Selection->Expansion Expansion->Continuous_Exposure Increase Dose Characterization Characterize Resistant Phenotype (IC50, Doubling Time, etc.) Expansion->Characterization End This compound-Resistant Cell Line Characterization->End Mechanism_Study Investigate Resistance Mechanisms (e.g., Genomics, Proteomics) End->Mechanism_Study

Caption: Experimental workflow for developing this compound-resistant cell lines.

Potential Mechanisms of Resistance to this compound

While specific resistance mechanisms to this compound have not yet been elucidated, several possibilities can be hypothesized based on known mechanisms of resistance to other anti-cancer agents, including other HDAC inhibitors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Target Alteration: Mutations in the HDAC enzymes targeted by this compound could reduce the drug's binding affinity. Alternatively, changes in the expression levels of different HDAC isoforms could compensate for the inhibition of the targeted HDACs.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of this compound-induced cell cycle arrest and apoptosis. Common pathways involved in drug resistance include the PI3K/Akt/mTOR and MAPK pathways.[5]

  • Altered Drug Metabolism: Changes in the expression or activity of enzymes involved in metabolizing this compound could lead to its inactivation.

  • Epigenetic Modifications: Alterations in DNA methylation or other histone modifications could lead to changes in gene expression that promote a resistant phenotype.

Conclusion

The development of this compound-resistant cell lines is a critical step in understanding and overcoming potential clinical resistance to this promising anti-cancer agent. The protocols and information provided in these application notes offer a robust framework for generating and characterizing these valuable research tools. The resulting resistant cell lines will be instrumental in elucidating the molecular mechanisms of resistance, identifying strategies to re-sensitize resistant tumors, and developing novel combination therapies to improve patient outcomes.

References

YF479: Application Notes and Protocols for Studying Histone Deacetylase Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YF479 is a novel and potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1][2][3] Aberrant HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making HDACs attractive therapeutic targets.[1][2] this compound has demonstrated significant anti-tumor activity in preclinical breast cancer models, exhibiting greater potency than the FDA-approved HDAC inhibitor SAHA (Vorinostat) in both in vitro and in vivo settings.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for its use in studying HDAC function.

Mechanism of Action

This compound exerts its biological effects through the inhibition of histone deacetylases. HDACs function by removing acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin state that allows for the transcription of genes, including tumor suppressor genes.[1]

Biochemical studies have shown that this compound inhibits HDAC activity in a dose-dependent manner.[4] Furthermore, treatment of cancer cells with this compound leads to a significant increase in the acetylation of histone H3 and H4.[1][4] Interestingly, this compound has also been shown to down-regulate the expression of multiple HDAC isoforms, including HDAC1, 2, 3, 4, 5, and 6, suggesting a multi-faceted mechanism of action.[1][4] The downstream effects of this compound-mediated HDAC inhibition include cell cycle arrest, induction of apoptosis, and suppression of cell motility, contributing to its anti-tumor properties.[1]

YF479_Mechanism_of_Action This compound This compound HDACs Histone Deacetylases (HDAC1, 2, 3, 4, 5, 6) This compound->HDACs Inhibition & Down-regulation Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones (Hyperacetylation) Histones->AcetylatedHistones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression ↑ Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis ↑ GeneExpression->Apoptosis

Figure 1: Mechanism of action of this compound.

Data Presentation

In Vitro Anti-proliferative Activity of this compound

The anti-proliferative activity of this compound has been evaluated in various breast cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell proliferation by 50%, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer1 - 2.5[1]
4T1Breast Cancer1 - 2.5[1]
UnspecifiedBreast Cancer1 - 2.5[1]

Table 1: Anti-proliferative activity of this compound in breast cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to study the function of this compound as an HDAC inhibitor.

In Vitro Fluorometric HDAC Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of HDACs using a fluorogenic substrate.

HDAC_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents (HDAC Enzyme, Substrate, this compound) Start->PrepareReagents Dispense Dispense Reagents into 96-well Plate PrepareReagents->Dispense Incubate Incubate at 37°C Dispense->Incubate AddDeveloper Add Developer Solution Incubate->AddDeveloper ReadFluorescence Read Fluorescence (Ex/Em = 350-380/440-460 nm) AddDeveloper->ReadFluorescence AnalyzeData Analyze Data (Calculate % Inhibition, IC50) ReadFluorescence->AnalyzeData End End AnalyzeData->End

Figure 2: Workflow for in vitro HDAC inhibition assay.

Materials:

  • Recombinant human HDAC enzyme(s)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution

  • This compound (dissolved in DMSO)

  • Trichostatin A (TSA) or SAHA (as a positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add 40 µL of HDAC Assay Buffer, 10 µL of diluted this compound or control, and 40 µL of diluted HDAC enzyme. For the "no enzyme" control, add 50 µL of assay buffer.

  • Enzyme Reaction: Initiate the reaction by adding 10 µL of the HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop and Develop: Add 50 µL of Developer solution containing TSA to stop the reaction and initiate fluorescence development.

  • Read Fluorescence: Incubate for an additional 15 minutes at room temperature and then measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, 4T1)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) in a final volume of 200 µL. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This technique is used to detect the increase in acetylated histones in cells treated with this compound.

Materials:

  • Breast cancer cell lines

  • This compound

  • Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., TSA)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for 24 hours. Wash cells with ice-cold PBS and lyse them in supplemented RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. After further washing, apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels or a loading control like β-actin.

Therapeutic Applications and Logical Relationships

Based on its potent HDAC inhibitory and anti-tumor activities, this compound holds significant promise as a therapeutic agent for breast cancer. Its ability to inhibit tumor growth, metastasis, and recurrence in preclinical models suggests its potential for clinical development.

YF479_Therapeutic_Applications This compound This compound HDAC_Inhibition HDAC Inhibition This compound->HDAC_Inhibition AntiProliferative Anti-Proliferative Activity (Breast Cancer Cells) HDAC_Inhibition->AntiProliferative AntiMetastatic Anti-Metastatic Activity HDAC_Inhibition->AntiMetastatic InVivo_Efficacy In Vivo Efficacy (Animal Models) AntiProliferative->InVivo_Efficacy AntiMetastatic->InVivo_Efficacy Clinical_Development Potential for Clinical Development (Breast Cancer Therapy) InVivo_Efficacy->Clinical_Development

Figure 3: Therapeutic potential of this compound.

References

Application of YF479 in Metastasis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is a complex, multi-step process that remains the leading cause of mortality in cancer patients. A promising avenue for therapeutic intervention is the targeting of epigenetic regulators, such as histone deacetylases (HDACs), which are frequently dysregulated in cancer. YF479 has been identified as a novel and potent histone deacetylase inhibitor (HDACI) with significant anti-tumor activity, particularly in the context of breast cancer.[1][2] This document provides detailed application notes and protocols for the use of this compound in metastasis research, summarizing its effects on key metastatic processes and outlining the methodologies for its investigation.

Mechanism of Action in Metastasis

This compound exerts its anti-metastatic effects through its function as an HDAC inhibitor. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that represses transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, which in turn can reactivate the expression of tumor suppressor genes and downregulate genes involved in metastasis.

The anti-metastatic activity of this compound has been linked to several molecular changes within cancer cells:

  • Regulation of Cell Motility Proteins: this compound has been shown to upregulate the expression of acetylated alpha-tubulin (Ac-tubulin) and downregulate the expression of paxillin.[1][3] These proteins are critical for cytoskeletal dynamics and cell movement.

  • Modulation of Extracellular Matrix Remodeling: The compound downregulates the expression of matrix metalloproteinases MMP2 and MMP9, which are key enzymes in the degradation of the extracellular matrix, a crucial step for invasion.[1] Concurrently, this compound upregulates the expression of their natural inhibitors, TIMP1 and TIMP2.[1]

Below is a diagram illustrating the proposed signaling pathway for this compound's anti-metastatic action.

G This compound This compound HDAC HDAC This compound->HDAC Inhibits Acetylation Histone Acetylation ↑ This compound->Acetylation Promotes Histones Histones HDAC->Histones Deacetylates Histones->Acetylation Paxillin Paxillin ↓ Acetylation->Paxillin Ac_tubulin Ac-tubulin ↑ Acetylation->Ac_tubulin MMPs MMP2/MMP9 ↓ Acetylation->MMPs TIMPs TIMP1/TIMP2 ↑ Acetylation->TIMPs Cell_Motility Cell Motility / Adhesion Paxillin->Cell_Motility Ac_tubulin->Cell_Motility Metastasis Metastasis Inhibition Cell_Motility->Metastasis ECM_Degradation ECM Degradation MMPs->ECM_Degradation TIMPs->ECM_Degradation Inhibits ECM_Degradation->Metastasis

Proposed signaling pathway of this compound in metastasis inhibition.

Quantitative Data Summary

The anti-metastatic potential of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineConcentration (µM)ResultReference
Cell Proliferation (IC50)MDA-MB-231~2.0Dose-dependent inhibition[4]
4T1~1.0Dose-dependent inhibition[4]
MCF-7~2.5Dose-dependent inhibition[4]
Cell AdhesionMDA-MB-2310.5 - 2.0Significant dose-dependent inhibition[1][3]
4T10.5 - 2.0Significant dose-dependent inhibition[1][3]
Cell Migration (Wound Healing)MDA-MB-2310.5 - 2.0Significant dose-dependent inhibition[1][3][4]
4T10.5 - 2.0Significant dose-dependent inhibition[1][3][4]
Cell Invasion (Transwell)MDA-MB-2310.5 - 2.0Significant dose-dependent inhibition[1][3]
4T10.5 - 2.0Significant dose-dependent inhibition[1][3]

Table 2: In Vivo Efficacy of this compound in Mouse Models

Model TypeCell LineTreatmentKey FindingsReference
Orthotopic ImplantationMDA-MB-231-luc20 & 30 mg/kg this compoundSignificant decrease in primary tumor growth and lung metastasis.[1]
Experimental MetastasisMDA-MB-231-luc20 & 30 mg/kg this compoundSignificantly reduced metastatic foci in the lungs.[1][4]
Adjuvant Chemotherapy4T1-luc30 mg/kg this compoundReduced incidence of local-regional recurrence and distant metastasis; prolonged survival.[1][5]

Experimental Protocols

Detailed protocols for key experiments to assess the anti-metastatic effects of this compound are provided below.

Protocol 1: In Vitro Cell Migration (Wound Healing Assay)

This assay provides a simple method to assess the effect of this compound on cancer cell migration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed cells in a 6-well plate B 2. Grow to full confluence A->B C 3. Create a 'wound' with a sterile pipette tip B->C D 4. Add fresh medium with this compound or vehicle control C->D E 5. Incubate for 12 hours at 37°C D->E F 6. Fix cells with 3.7% paraformaldehyde E->F G 7. Photograph the wound area F->G H 8. Quantify migrated cells G->H

Workflow for the in vitro wound healing migration assay.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, 4T1)

  • 6-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Sterile 200 µl pipette tips

  • 3.7% Paraformaldehyde (PFA) in PBS

  • Microscope with a camera

Procedure:

  • Seed breast cancer cells in 6-well plates at a density that will allow them to reach full confluence within 24-48 hours.

  • Once cells are fully confluent, create a linear scratch (wound) in the monolayer using a sterile 200 µl pipette tip.[4]

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.5, 1.0, 2.0 µM) or a vehicle control (DMSO).[4]

  • Incubate the plates for 12 hours at 37°C in a 5% CO2 incubator.[4]

  • After incubation, fix the cells with 3.7% PFA for 15 minutes at room temperature.[4]

  • Capture images of the wound area at time 0 and after 12 hours using a microscope.

  • Quantify the migration by measuring the area of the wound or counting the number of cells that have moved into the scratched area. The percentage of inhibition can be calculated relative to the vehicle control.[4]

Protocol 2: In Vitro Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Serum-free culture medium

  • Complete culture medium with 10% FBS (as a chemoattractant)

  • This compound stock solution

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Thaw Matrigel at 4°C overnight. Dilute it with cold, serum-free medium to a final concentration of 200 µg/mL.

  • Coat the upper surface of the transwell inserts with 100 µL of the diluted Matrigel solution and incubate at 37°C for 2-3 hours to allow for gelling.

  • Prepare a cell suspension of 0.5-1.0 x 10^6 cells/mL in serum-free medium. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 12 hours) if desired, or add this compound directly to the cell suspension.

  • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Add 300 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Incubate for 12-48 hours (time to be optimized for each cell line) in a 37°C, 5% CO2 incubator.

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 2 minutes.

  • Stain the cells with a 0.1% Crystal Violet solution for 10-15 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of invaded cells in several microscopic fields. The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

Protocol 3: In Vivo Experimental Metastasis Model

This in vivo model assesses the ability of this compound to inhibit the colonization and growth of cancer cells in a secondary organ, typically the lungs.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture luciferase-tagged cancer cells (e.g., MDA-MB-231-luc) B 2. Prepare a single-cell suspension in PBS A->B C 3. Inject cells into the tail vein of nude mice B->C D 4. Randomize mice into treatment groups (Vehicle, this compound, SAHA) C->D E 5. Administer treatment (e.g., daily intraperitoneal injections) D->E F 6. Monitor metastasis using bioluminescence imaging weekly E->F G 7. Sacrifice mice at the endpoint F->G H 8. Excise lungs and perform ex vivo imaging and/or histology G->H

Workflow for the in vivo experimental metastasis model.

Materials:

  • Female nude mice (4-6 weeks old)

  • Luciferase-expressing breast cancer cells (e.g., MDA-MB-231-luc)

  • This compound and SAHA (as a positive control)

  • Vehicle (e.g., DMSO)

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Harvest luciferase-tagged cancer cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.[4]

  • Randomly assign the mice to different treatment groups: Vehicle control (DMSO), this compound (e.g., 20 mg/kg and 30 mg/kg), and a positive control like SAHA (e.g., 30 mg/kg).[1][4]

  • Begin treatment on the day of or the day after cell injection. Administer the treatments via intraperitoneal injection daily or as determined by pharmacokinetic studies.

  • Monitor the formation and progression of lung metastases weekly using an in vivo bioluminescence imaging system after intraperitoneal injection of D-luciferin.

  • Continue the experiment for a predetermined period (e.g., 30-40 days) or until a humane endpoint is reached.

  • At the end of the study, sacrifice the mice, excise the lungs, and perform ex vivo bioluminescence imaging to quantify the metastatic burden.

  • The lungs can also be fixed in formalin and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining) to confirm the presence of metastatic nodules.

Conclusion

This compound represents a promising novel HDAC inhibitor for the study and potential treatment of cancer metastasis. Its demonstrated ability to inhibit key processes such as cell migration, invasion, and in vivo tumor colonization provides a strong rationale for its use in pre-clinical metastasis research. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound as a tool to investigate the epigenetic regulation of metastasis and to evaluate its therapeutic potential.

References

Application Notes and Protocols: Assessing the Effect of YF479 on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YF479 is a novel histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity, particularly in breast cancer models.[1][2] As an HDAC inhibitor, this compound is known to impact cell viability by inhibiting proliferation, inducing apoptosis, and causing cell cycle arrest at the G2/M phase.[1] Accurate and reproducible assessment of its effects on cell viability is crucial for further pre-clinical and clinical development.

These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell viability using three common and robust methods: the MTT, MTS, and CellTiter-Glo® assays. The protocols are designed to be comprehensive and adaptable for use with various cancer cell lines.

Data Presentation

Quantitative data from cell viability assays should be recorded and presented in a clear, tabular format to facilitate comparison and analysis. The following tables provide templates for organizing your experimental data.

Table 1: Dose-Response of this compound on Cell Viability (MTT/MTS Assay)

This compound Concentration (µM)Absorbance (OD) - Replicate 1Absorbance (OD) - Replicate 2Absorbance (OD) - Replicate 3Mean Absorbance (OD)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
0.5
1.0
2.5
5.0
10.0

Table 2: Dose-Response of this compound on Cell Viability (CellTiter-Glo® Assay)

This compound Concentration (µM)Luminescence (RLU) - Replicate 1Luminescence (RLU) - Replicate 2Luminescence (RLU) - Replicate 3Mean Luminescence (RLU)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
0.5
1.0
2.5
5.0
10.0

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692).[3] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, 4T1)[1]

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4][5]

  • Microplate reader capable of measuring absorbance at 570-600 nm[3]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[4]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a second-generation tetrazolium salt assay that yields a water-soluble formazan product, simplifying the procedure by eliminating the solubilization step.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well flat-bottom plates

  • MTS reagent (combined with an electron coupling reagent like PES)[4]

  • Microplate reader capable of measuring absorbance at 490 nm[6]

Protocol:

  • Cell Seeding: Seed cells as described in the MTT protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired treatment period.

  • MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.[4]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[7] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent[7]

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate as described in the MTT protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[8]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Luminescence Measurement: Measure the luminescence using a luminometer.[8]

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation reagent_addition 5. Add Assay Reagent (MTT/MTS/CellTiter-Glo) incubation->reagent_addition assay_incubation 6. Incubate (as per protocol) reagent_addition->assay_incubation measurement 7. Measure Signal (Absorbance/Luminescence) assay_incubation->measurement data_analysis 8. Analyze Data measurement->data_analysis

Caption: General workflow for assessing this compound's effect on cell viability.

Apoptosis Signaling Pathway

apoptosis_pathway Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage (e.g., by this compound) bax_bak Bax/Bak dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis This compound This compound (HDACi) This compound->dna_damage

Caption: this compound may induce apoptosis via the intrinsic pathway.

References

Troubleshooting & Optimization

YF479 In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing YF479 in in vivo experiments. The information is compiled to address potential challenges and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

Based on preclinical studies, this compound has been successfully administered using Dimethyl Sulfoxide (DMSO) as a vehicle.[1] It is crucial to establish appropriate vehicle controls in your experiments to account for any potential effects of DMSO.

Q2: What is the typical dosage range for this compound in mouse models of breast cancer?

In published studies, this compound has been shown to be effective at doses of 20 mg/kg and 30 mg/kg administered daily via intraperitoneal injection.[1] The optimal dose may vary depending on the specific animal model and tumor type.

Q3: How should this compound be prepared for in vivo administration?

While specific solubility data is not detailed in the provided literature, the use of DMSO as a vehicle suggests that this compound may have limited solubility in aqueous solutions. It is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle, such as phosphate-buffered saline (PBS) or saline, to the final desired concentration immediately before injection. Perform a small-scale solubility test to ensure no precipitation occurs upon dilution.

Q4: What is the mechanism of action of this compound?

This compound is a novel histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDACs, this compound leads to an increase in histone acetylation, which in turn affects the expression of genes involved in cell cycle regulation, apoptosis, and cell motility, ultimately leading to anti-tumor effects.[1]

Q5: Are there any known toxicities associated with this compound in vivo?

At a therapeutic concentration of 30 mg/kg per day, this compound showed few side effects in mice, with no obvious architectural disarray in major organs observed.[1] However, it is always recommended to monitor animals for signs of toxicity, such as weight loss or changes in behavior, throughout the course of the experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound upon dilution for injection Limited aqueous solubility of this compound.- Increase the proportion of DMSO in the final vehicle, ensuring it is within a tolerable limit for the animals. - Prepare the injection solution immediately before use to minimize the time for precipitation. - Consider alternative solubilizing agents or formulation strategies if precipitation persists.
Inconsistent anti-tumor efficacy - Improper drug preparation or administration. - Variability in tumor establishment or animal model. - Degradation of this compound.- Ensure accurate weighing and complete dissolution of this compound. - Standardize the injection technique and volume. - Ensure tumors are of a consistent size at the start of treatment. - Store this compound stock solutions and the solid compound under appropriate conditions (e.g., protected from light and moisture) to prevent degradation.
Observed animal toxicity (e.g., weight loss, lethargy) - Dose is too high for the specific animal strain or model. - Vehicle (DMSO) toxicity.- Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific model. - Reduce the concentration of DMSO in the vehicle or use an alternative, less toxic vehicle if possible. - Ensure the final DMSO concentration is below reported toxic levels for the animal species.
Lack of significant difference between treated and vehicle control groups - Insufficient drug exposure. - Advanced tumor stage at the start of treatment.- Consider increasing the dosing frequency or duration of treatment, based on tolerability. - Initiate treatment at an earlier stage of tumor development.[1]

Quantitative Data Summary

Parameter Value Animal Model Reference
Effective Doses 20 mg/kg and 30 mg/kgFemale BALB/c mice and female nude mice[1]
Administration Route Intraperitoneal (IP) injectionFemale BALB/c mice and female nude mice[1]
Dosing Frequency Every dayFemale BALB/c mice and female nude mice[1]
Vehicle DMSOFemale BALB/c mice and female nude mice[1]
Treatment Duration Up to 30 daysFemale BALB/c mice and female nude mice[1]

Experimental Protocols

Experimental Metastasis Animal Model Protocol [1]

  • Cell Preparation: Culture MDA-MB-231-luc cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS at a concentration of 1 x 107 cells/mL.

  • Cell Injection: Inject 1 x 106 cells (in 0.1 mL PBS) into the lateral tail vein of female nude mice.

  • Grouping and Treatment: Randomly assign the mice into treatment groups (n=7 per group) based on initial bioluminescence imaging.

  • Drug Administration: Starting from day 0, administer this compound (20 mg/kg or 30 mg/kg), SAHA (30 mg/kg as a positive control), or DMSO (vehicle control) via intraperitoneal injection every day.

  • Monitoring: Monitor tumor metastasis using in vivo bioluminescence imaging at regular intervals.

  • Endpoint: On day 30, after the final imaging, euthanize the mice and harvest lung tissues for immunohistochemical analysis.

Adjuvant Therapy Animal Model Protocol [1]

  • Cell Inoculation: Inoculate 1 x 105 4T1-luc cells (in 0.1 mL) into the fourth mammary fat pad of female BALB/c mice.

  • Tumor Resection: On day 8, anesthetize the mice and surgically remove the primary tumor. Close the wound with surgical clips.

  • Grouping and Treatment: Assign the mice into treatment groups (n=11 per group).

  • Drug Administration: From day 9, administer this compound (20 mg/kg or 30 mg/kg), SAHA (30 mg/kg), or DMSO every day by intraperitoneal injection.

  • Monitoring: Monitor tumor recurrence and distant metastasis using in vivo bioluminescence imaging on day 30.

Signaling Pathway and Experimental Workflow

YF479_Mechanism_of_Action cluster_Cellular_Effects Cellular Effects cluster_Tumor_Effects In Vivo Anti-Tumor Effects This compound This compound HDACs Histone Deacetylases (HDACs) This compound->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Decreases Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Leads to Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Reduced_Motility Suppressed Cell Motility Gene_Expression->Reduced_Motility Inhibited_Growth Inhibited Tumor Growth Cell_Cycle_Arrest->Inhibited_Growth Apoptosis->Inhibited_Growth Inhibited_Metastasis Inhibited Metastasis Reduced_Motility->Inhibited_Metastasis Reduced_Recurrence Reduced Recurrence Inhibited_Growth->Reduced_Recurrence Inhibited_Metastasis->Reduced_Recurrence Experimental_Workflow cluster_Preparation Preparation cluster_In_Vivo In Vivo Model cluster_Monitoring_Analysis Monitoring & Analysis start Start Experiment cell_culture Tumor Cell Culture (e.g., MDA-MB-231-luc) start->cell_culture yf479_prep Prepare this compound Solution (in DMSO) start->yf479_prep injection Tumor Cell Injection (e.g., Tail Vein or Mammary Fat Pad) cell_culture->injection treatment Daily IP Injection: - this compound - Vehicle (DMSO) - Positive Control (SAHA) yf479_prep->treatment grouping Randomize Mice into Treatment Groups injection->grouping grouping->treatment imaging In Vivo Bioluminescence Imaging treatment->imaging Regularly endpoint Endpoint: Euthanasia & Tissue Harvest imaging->endpoint At study conclusion analysis Immunohistochemical Analysis endpoint->analysis end End of Experiment analysis->end

References

improving the solubility of YF479 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing YF479 for their experiments.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound.

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous solutions This compound has low aqueous solubility. The final concentration in your experimental medium may be too high, or the compound may have crashed out of the initial DMSO stock solution upon dilution.- Ensure the final concentration of DMSO in your aqueous solution is kept low (typically ≤ 0.5%) to maintain this compound solubility and minimize solvent toxicity to cells. - When diluting the DMSO stock, add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent precipitation. - Consider using a fresh dilution for each experiment.
Inconsistent or no observable effect of this compound in cell-based assays - Solubility Issues: The compound may not be fully dissolved, leading to a lower effective concentration. - Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. - Incorrect Dosage: The concentration range tested may not be appropriate for the specific cell line or assay. - Compound Degradation: Improper storage may have led to the degradation of this compound.- Verify Solubility: After preparing the stock solution, visually inspect it for any undissolved particles. If necessary, gently warm the solution (e.g., to 37°C) and sonicate briefly to aid dissolution. - Optimize Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line and assay. - Check Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment. - Confirm Compound Integrity: Use a freshly prepared stock solution or one that has been stored correctly (see storage recommendations in the FAQs).
High background or off-target effects observed The concentration of this compound or the solvent (DMSO) may be too high, leading to cellular stress or non-specific effects.- Reduce DMSO Concentration: Use the lowest possible concentration of DMSO in your final assay medium. Always include a vehicle control (medium with the same concentration of DMSO as the treated samples) to account for any solvent effects. - Titrate this compound Concentration: Determine the lowest effective concentration of this compound that produces the desired biological effect to minimize off-target activities.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a novel small molecule that functions as a histone deacetylase (HDAC) inhibitor. It has demonstrated potent anti-tumor activity in breast cancer models by inhibiting cell growth, inducing apoptosis (programmed cell death), and causing cell cycle arrest at the G2/M phase.

2. What is the molecular weight of this compound?

The molecular weight of this compound is 479.36 g/mol .

3. How should I dissolve this compound?

This compound is poorly soluble in water. It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For in vivo studies, this compound has been successfully dissolved in DMSO.

4. What is a typical stock solution concentration for this compound?

A common starting point for a stock solution is 10 mM in 100% DMSO. However, the optimal concentration may vary depending on the specific experimental requirements.

5. How should I store this compound?

Store the solid compound at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

6. What is the mechanism of action of this compound?

As a histone deacetylase (HDAC) inhibitor, this compound increases the acetylation of histone and non-histone proteins. This leads to changes in gene expression, ultimately resulting in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.

Quantitative Data Summary

Due to the limited publicly available quantitative solubility data for this compound, the following table provides a qualitative summary based on its chemical properties and information on similar compounds.

Solvent Solubility Notes
Water Poorly SolubleNot recommended as a primary solvent.
DMSO (Dimethyl Sulfoxide) SolubleRecommended solvent for preparing stock solutions.
Ethanol Likely SolubleMay be used for initial dissolution, but DMSO is more common for cell-based assays.
Methanol Likely SolubleSimilar to ethanol, but less commonly used as a solvent for cell culture experiments.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 479.36 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 479.36 g/mol * (1000 mg / 1 g) = 4.79 mg

  • Weigh the this compound powder:

    • Carefully weigh out 4.79 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the compound does not fully dissolve, gently warm the tube to 37°C for a few minutes and vortex again.

    • Brief sonication can also be used to aid dissolution.

  • Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C and protect them from light.

Visualizations

Experimental Workflow for this compound Cell-Based Assays

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis YF479_powder This compound Powder Stock_Solution 10 mM Stock Solution YF479_powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Treatment Treatment with this compound (Diluted from Stock) Stock_Solution->Treatment Cell_Culture Cell Culture (e.g., Breast Cancer Cells) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Incubation->Cell_Cycle_Analysis

Caption: General workflow for in vitro experiments using this compound.

Signaling Pathway of this compound in Breast Cancer Cells

signaling_pathway cluster_effects Cellular Effects This compound This compound HDAC HDAC This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation (Increased) Histones->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation Inhibition of Proliferation Gene_Expression->Proliferation

Caption: this compound inhibits HDAC, leading to increased histone acetylation and altered gene expression, resulting in anti-cancer effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using YF479, a novel histone deacetylase (HDAC) inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a histone deacetylase inhibitor (HDACI). It functions by blocking the activity of histone deacetylases, leading to an increase in the acetylation of histones and other proteins. This results in changes in gene expression that can induce cell cycle arrest, apoptosis, and inhibit tumor growth and metastasis.[1][2]

Q2: I am not observing the expected level of apoptosis in my cancer cell line after this compound treatment. What could be the issue?

A2: Several factors could contribute to a lack of apoptotic response:

  • Cell Line Specificity: The sensitivity to HDAC inhibitors can vary between different cell lines. Ensure that your cell line is known to be sensitive to HDACi-induced apoptosis.

  • Concentration and Duration of Treatment: The effective concentration of this compound can vary. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. For example, in some breast cancer cell lines, effects on apoptosis are observed after 24 hours of treatment with concentrations around 10 μM.[3]

  • Apoptosis Assay Timing: The peak of apoptosis may occur at a specific time point after treatment. Consider performing a time-course analysis (e.g., 12, 24, 48 hours) to capture the optimal window for detection.

  • Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its activity. Repeated freeze-thaw cycles should be avoided.

Q3: My in vivo tumor growth inhibition studies with this compound are showing high variability between animals. How can I reduce this?

A3: High variability in in vivo studies can be a significant challenge. Here are some troubleshooting steps:

  • Tumor Implantation Site and Technique: Ensure consistent tumor cell implantation, including the number of cells, injection volume, and anatomical location (e.g., mammary fat pad).[4]

  • Animal Health and Homogeneity: Use age- and weight-matched animals from a reputable supplier. Monitor animal health closely throughout the experiment.

  • Drug Formulation and Administration: Prepare the this compound formulation consistently for each administration. Ensure accurate dosing and consistent route of administration (e.g., intraperitoneal, oral gavage). For example, studies have used doses of 20 mg/kg and 30 mg/kg for in vivo models.[2]

  • Tumor Measurement: Use a standardized and blinded method for tumor measurement to minimize bias.

Q4: Are there known off-target effects of this compound?

A4: As with other HDAC inhibitors, this compound may have effects beyond histone acetylation. HDACs act on a variety of non-histone protein substrates that are involved in diverse cellular processes. It is crucial to include appropriate controls in your experiments to distinguish between HDAC-dependent and potential off-target effects.

Q5: What are the expected effects of this compound on cell cycle progression?

A5: this compound has been shown to induce G2/M phase cell cycle arrest in breast cancer cells.[2][3] If you are not observing this effect, consider the following:

  • Cell Synchronization: For a more precise analysis of cell cycle effects, consider synchronizing your cells before treatment.

  • Flow Cytometry Staining: Ensure proper cell fixation and staining techniques for accurate flow cytometry analysis.

  • Treatment Duration: The timing for observing cell cycle arrest may differ from that for apoptosis. A time-course experiment is recommended.

Quantitative Data Summary

Experimental ModelThis compound Concentration/DoseObserved EffectReference
MDA-MB-231-luc cells20 mg/kg, 30 mg/kgInhibition of breast tumor metastasis to the lungs in an experimental metastasis animal model.[2]
4T1-luc cells30 mg/kgSuppression of local-regional recurrence and distant metastasis, and increased survival of mice with breast cancer.[4]
MDA-231 cells10 μMInduction of cell apoptosis and G2/M phase arrest.[3]
MDA-MB231-luc cells30 mg/kgHindrance of both early-stage and late-stage tumor metastases.[2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Seed cells in a 6-well plate and treat with this compound or vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

3. Cell Cycle Analysis

  • Treat cells with this compound or vehicle control for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry.

4. In Vivo Experimental Metastasis Model

  • Harvest luciferase-expressing cancer cells (e.g., MDA-MB-231-luc).

  • Inject 1 x 10^6 cells in 100 µL of PBS into the lateral tail vein of immunodeficient mice.

  • Begin treatment with this compound (e.g., 20 or 30 mg/kg) or vehicle control via the desired route of administration.

  • Monitor tumor metastasis using bioluminescent imaging at regular intervals.

  • At the end of the study, harvest organs (e.g., lungs) for histological analysis.[2]

Visualizations

YF479_Signaling_Pathway cluster_0 Mechanism of Action This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibits Acetylation Increased Histone Acetylation Histones Histones HDAC->Histones Deacetylates GeneExpression Altered Gene Expression Acetylation->GeneExpression p21 p21 (CDKN1A) Upregulation GeneExpression->p21 CyclinD1 Cyclin D1 Downregulation GeneExpression->CyclinD1 Caspase Caspase Activation GeneExpression->Caspase MMPs MMP2/MMP9 Downregulation GeneExpression->MMPs TIMPs TIMP1/TIMP2 Upregulation GeneExpression->TIMPs CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest CyclinD1->CellCycleArrest Apoptosis Apoptosis Caspase->Apoptosis Metastasis Inhibition of Metastasis MMPs->Metastasis TIMPs->Metastasis

Caption: Proposed signaling pathway of this compound as an HDAC inhibitor.

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (Time-Course) treatment->incubation assay Perform Assay incubation->assay viability Cell Viability (MTT) assay->viability e.g. apoptosis Apoptosis (Annexin V) assay->apoptosis e.g. cell_cycle Cell Cycle (PI Staining) assay->cell_cycle e.g. analysis Data Analysis viability->analysis apoptosis->analysis cell_cycle->analysis

Caption: General workflow for in vitro experiments with this compound.

References

Technical Support Center: YF479 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public information regarding the specific stability and storage conditions of YF479, this technical support center provides general guidance based on standard laboratory practices for similar research compounds. For definitive information, it is crucial to consult the product-specific datasheet and safety data sheet (SDS) provided by the manufacturer or supplier of your this compound material.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

While specific data for this compound is not publicly available, solid organic compounds of this nature are typically stored in a cool, dry, and dark environment to minimize degradation. It is recommended to store the solid compound at -20°C for long-term storage, tightly sealed in a container with a desiccant to prevent moisture absorption. For short-term storage, 4°C may be acceptable.

Q2: What is the recommended solvent for preparing this compound stock solutions?

The scientific literature describing the use of this compound in in-vitro experiments often mentions the use of dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions. It is essential to use anhydrous, high-purity DMSO to avoid introducing water, which can affect the stability of the compound.

Q3: How should I store this compound stock solutions?

Once dissolved, stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability. For short-term use (within a few days), storage at -20°C may be sufficient. Protect the solutions from light by using amber-colored vials or by wrapping the vials in foil.

Q4: How long are this compound stock solutions stable?

The stability of this compound in solution is not well-documented in publicly available sources. As a general precaution, it is best practice to use freshly prepared solutions for experiments whenever possible. If using frozen aliquots, it is advisable to visually inspect the solution for any signs of precipitation upon thawing. A good rule of thumb is to consider a stock solution stable for up to one month when stored properly at -80°C, but this should be validated for your specific experimental needs.

Q5: What are the signs of this compound degradation?

Visual signs of degradation in solid this compound can include a change in color or texture. For solutions, the appearance of precipitates that do not redissolve upon warming to room temperature can indicate degradation or insolubility. In experimental results, a loss of potency or inconsistent data may also suggest that the compound has degraded.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage.- Prepare a fresh stock solution from solid material. - If using a previously prepared stock, compare its performance to a newly made solution. - Review storage conditions of both solid and solution forms.
Precipitate observed in thawed this compound stock solution. - Poor solubility at lower temperatures. - Compound degradation. - Solvent evaporation leading to increased concentration.- Gently warm the vial to room temperature and vortex to see if the precipitate redissolves. - If the precipitate persists, it is recommended to discard the aliquot and use a fresh one. - Ensure vials are tightly sealed to prevent solvent evaporation.
Difficulty dissolving solid this compound. - Use of an inappropriate solvent. - Low-quality solvent containing water.- Confirm the recommended solvent from the supplier's datasheet. - Use fresh, anhydrous, high-purity solvent. - Sonication may aid in dissolution.

Experimental Protocols

As no specific stability-indicating assays for this compound are publicly available, researchers can adapt general analytical methods to assess the stability of their compound.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of a this compound stock solution over time.

  • Preparation of Standards:

    • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Create a calibration curve by preparing a series of dilutions from the fresh stock solution.

  • HPLC Method Development (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Stability Study:

    • Store aliquots of your this compound stock solution under different conditions (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light).

    • At specified time points (e.g., 0, 1 week, 1 month, 3 months), analyze an aliquot from each storage condition by HPLC.

    • Compare the peak area of the main this compound peak and look for the appearance of new peaks, which would indicate degradation products.

    • Quantify the remaining this compound concentration using the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Fresh this compound Stock Solution aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage_neg80 -80°C aliquot->storage_neg80 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temperature aliquot->storage_rt time_points Analyze at Time Points (0, 1, 4 weeks) storage_neg80->time_points storage_neg20->time_points storage_4->time_points storage_rt->time_points hplc HPLC Analysis time_points->hplc data_analysis Compare Peak Areas & Identify Degradants hplc->data_analysis

Caption: Workflow for a time-point stability study of this compound.

troubleshooting_guide start Inconsistent Experimental Results? check_stock Check this compound Stock Solution start->check_stock is_old Is stock > 1 month old? check_stock->is_old precipitate Precipitate Observed? check_stock->precipitate prepare_fresh Prepare Fresh Stock Solution is_old->prepare_fresh Yes check_storage Review Storage Conditions is_old->check_storage No check_storage->prepare_fresh warm_vortex Warm to RT and Vortex precipitate->warm_vortex Yes dissolves Dissolves? warm_vortex->dissolves use_solution Use Solution dissolves->use_solution Yes discard Discard Aliquot dissolves->discard No

Caption: Troubleshooting logic for inconsistent this compound results.

overcoming off-target effects of YF479

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the novel histone deacetylase (HDAC) inhibitor, YF479.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel histone deacetylase (HDAC) inhibitor with a hydroxamic acid moiety.[1] Its primary mechanism of action is the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately leading to anti-tumor effects such as cell cycle arrest, apoptosis, and suppression of metastasis in cancer cells.[1]

Q2: The initial studies on this compound report low toxicity. Does this mean it has no off-target effects?

While preclinical studies on this compound have indicated low toxicity and few side effects at therapeutic concentrations, it is important to consider that all small molecule inhibitors have the potential for off-target effects.[1] Off-target effects occur when a drug interacts with proteins other than its intended target. For this compound, a hydroxamic acid-based HDAC inhibitor, potential off-target effects could be similar to those observed for other drugs in its class, such as Vorinostat (SAHA).[2][3]

Q3: What are the potential class-wide off-target effects of hydroxamic acid-based HDAC inhibitors that I should be aware of when using this compound?

As a class, hydroxamic acid-based HDAC inhibitors have been associated with several off-target effects, including:

  • Gastrointestinal issues: Nausea and vomiting are common.[4]

  • Hematological toxicities: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) can occur.[4][5]

  • Fatigue: A general feeling of tiredness is a frequently reported side effect.[4]

  • Binding to other metalloenzymes: The hydroxamic acid group can chelate other zinc-containing enzymes. For example, Vorinostat has been shown to bind to carbonic anhydrases.[2][3]

  • Potential for mutagenicity: The hydroxamate group itself has been associated with mutagenic potential in some in vitro assays.[6]

Q4: How can I experimentally distinguish between on-target and off-target effects of this compound in my cellular assays?

A robust approach involves a combination of pharmacological and genetic validation techniques:

  • Use of a structurally unrelated inhibitor: Compare the phenotype induced by this compound with that of a structurally different inhibitor targeting the same HDACs. Consistent results strengthen the evidence for an on-target effect.

  • Genetic knockdown or knockout: Use CRISPR/Cas9 or siRNA to deplete the intended HDAC target(s). If the cellular phenotype persists after treatment with this compound in the absence of the target protein, it is likely due to an off-target effect.

  • Cellular Thermal Shift Assay (CETSA): This biophysical method directly assesses target engagement in intact cells. A thermal shift of the target protein in the presence of this compound provides strong evidence of on-target binding.

Troubleshooting Guides

Issue 1: Unexpected or Excessive Cytotoxicity in Cell Culture
Possible Cause Troubleshooting Step
Off-target toxicity The observed cell death may be due to this compound interacting with unintended cellular targets.
1. Perform a dose-response curve: Determine the EC50 for the desired on-target effect and the CC50 for cytotoxicity. A narrow therapeutic window may suggest off-target toxicity. 2. Profile against a broader panel of cell lines: Compare the cytotoxicity profile of this compound across various cell lines with different genetic backgrounds. 3. Assess markers of cellular stress: Measure markers of apoptosis (e.g., cleaved caspase-3), DNA damage (e.g., γH2AX), and oxidative stress.
Pan-HDAC inhibition This compound may be inhibiting multiple HDAC isoforms, some of which are essential for normal cell survival.
1. Perform an HDAC selectivity profiling assay: Determine the IC50 of this compound against a panel of recombinant HDAC isoforms to understand its selectivity profile. 2. Use isoform-selective HDAC inhibitors as controls: Compare the phenotype induced by this compound to that of inhibitors with known selectivity for specific HDAC isoforms.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Possible Cause Troubleshooting Step
Compound instability or precipitation This compound may be degrading or precipitating in your experimental media.
1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of this compound stock solutions. 2. Check for precipitation: Visually inspect the media for any precipitate after adding this compound. 3. Assess compound stability in media: Incubate this compound in your experimental media for the duration of your experiment and then test its activity in a short-term assay.
Cell line variability The response to this compound can be cell-line specific due to differences in HDAC expression or the presence of drug efflux pumps.
1. Characterize your cell line: Confirm the expression levels of different HDAC isoforms in your cell line by western blot or qPCR. 2. Test for efflux pump activity: Use known efflux pump inhibitors to see if they potentiate the effect of this compound.

Data Presentation

Table 1: Representative IC50 Values of this compound and SAHA in Breast Cancer Cell Lines

Cell LineThis compound IC50 (µM)SAHA IC50 (µM)
MDA-MB-231~1.5>5
4T1~2.0>5
MCF-7~2.5>5

Data is illustrative and based on published findings which indicate this compound is more potent than SAHA in these cell lines.[1]

Table 2: Potential Off-Target Effects of Hydroxamic Acid-Based HDAC Inhibitors and Corresponding Investigative Assays

Potential Off-Target EffectIn Vitro Investigative Assay
Hematological Toxicity Colony-forming unit (CFU) assays with human hematopoietic stem and progenitor cells.
Gastrointestinal Toxicity In vitro gut models (e.g., Caco-2 cell monolayers) to assess barrier integrity and cytotoxicity.
Mutagenicity Ames test (bacterial reverse mutation assay).
Binding to other Metalloenzymes Enzymatic assays using purified metalloenzymes (e.g., carbonic anhydrases).

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its HDAC target(s) in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target HDAC protein by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Kinobead-Based Affinity Chromatography for Off-Target Identification

Objective: To identify potential off-target protein kinases of this compound.

Methodology:

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Competitive Binding: Incubate the cell lysate with a broad-spectrum kinase inhibitor-immobilized resin (kinobeads) in the presence of increasing concentrations of this compound or a vehicle control.

  • Affinity Enrichment: this compound will compete with the kinobeads for binding to kinases.

  • Elution and Digestion: Elute the proteins bound to the kinobeads and perform in-solution tryptic digestion.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: A dose-dependent decrease in the binding of a particular kinase to the kinobeads in the presence of this compound indicates that it is a potential off-target.

Visualizations

HDAC_Signaling_Pathway This compound This compound HDACs Histone Deacetylases (HDAC1, 2, 3, 6, etc.) This compound->HDACs Inhibition AcetylatedHistones Hyperacetylated Histones AcetylatedProteins Hyperacetylated Proteins Histones Histones HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, Tubulin) HDACs->NonHistone Deacetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin CellCycle Cell Cycle Arrest AcetylatedProteins->CellCycle Apoptosis Apoptosis AcetylatedProteins->Apoptosis GeneExpression Altered Gene Expression Chromatin->GeneExpression GeneExpression->CellCycle GeneExpression->Apoptosis Metastasis Suppression of Metastasis GeneExpression->Metastasis

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow Start Unexpected Phenotype (e.g., high toxicity) DoseResponse Dose-Response Curve (On-target vs. Toxicity) Start->DoseResponse GeneticValidation Genetic Validation (CRISPR/siRNA of Target) DoseResponse->GeneticValidation CETSA Target Engagement (CETSA) DoseResponse->CETSA OnTarget Phenotype is On-Target GeneticValidation->OnTarget Phenotype Abolished OffTarget Phenotype is Off-Target GeneticValidation->OffTarget Phenotype Persists CETSA->OnTarget Target Engaged at Efficacious Concentration OffTargetID Off-Target Identification (e.g., Kinobeads, Proteomics) OffTarget->OffTargetID

Caption: Troubleshooting workflow for suspected off-target effects.

References

Technical Support Center: Refining YF477 Treatment Schedules in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel histone deacetylase inhibitor (HDACI), YF479, in animal studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism of action is the inhibition of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This epigenetic modification results in the altered expression of genes involved in cell cycle progression, apoptosis, and cell motility.[1] In breast cancer models, this compound has been shown to inhibit cell growth, induce G2/M cell cycle arrest and apoptosis, and suppress tumor cell motility.[1]

Q2: What are the recommended starting doses for this compound in mouse models of breast cancer?

A2: Based on published preclinical studies, effective doses of this compound in mouse models of breast cancer range from 20 mg/kg to 30 mg/kg.[1][3] The selection of the optimal dose will depend on the specific tumor model and the experimental endpoint.

Q3: How should this compound be formulated and administered for in vivo studies?

A3: In published studies, this compound has been administered via intraperitoneal (IP) injection.[1] For these studies, this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure complete dissolution of the compound before administration.

Q4: What are the observed in vivo anti-tumor effects of this compound?

A4: this compound has demonstrated significant anti-tumor activity in various preclinical breast cancer models. It has been shown to inhibit primary tumor growth, suppress both early and late-stage metastasis to the lungs, and reduce local-regional recurrence and distant metastasis in an adjuvant therapy model.[1][2][3] Furthermore, treatment with this compound has been shown to prolong the survival of tumor-bearing mice.[1][3]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected anti-tumor efficacy in vivo.

Potential Cause Troubleshooting Steps
Poor Solubility/Precipitation of this compound Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before each administration. Prepare fresh solutions regularly. Consider a brief sonication if dissolution is difficult. If precipitation is observed, re-evaluate the formulation or consider a different vehicle if compatible with the compound and animal model.
Suboptimal Dosing or Scheduling The optimal dose and schedule can be model-dependent. If efficacy is low, consider a dose-response study to determine the most effective dose for your specific tumor model. Evaluate if the treatment schedule (e.g., daily, every other day) is appropriate for the tumor growth kinetics.
Compound Instability Store this compound powder and stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature). Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.
Variability in Animal Model Ensure consistency in the age, weight, and genetic background of the animals used. Tumor implantation technique and location should be standardized to minimize variability in tumor growth.

Problem 2: Observed toxicity or adverse effects in treated animals.

Potential Cause Troubleshooting Steps
Dose-limiting Toxicity Monitor animals closely for signs of toxicity such as weight loss, lethargy, or ruffled fur. If toxicity is observed, consider reducing the dose or modifying the treatment schedule (e.g., intermittent dosing instead of daily). A maximum tolerated dose (MTD) study may be necessary.
Off-target Effects As with many small molecule inhibitors, off-target effects are possible. If unexpected toxicities arise that are not typical for HDAC inhibitors, further investigation into the compound's selectivity profile may be warranted.
Vehicle-related Toxicity Ensure the vehicle (e.g., DMSO) is used at a concentration that is well-tolerated by the animals. Run a vehicle-only control group to distinguish between compound- and vehicle-related effects.

Data Summary Tables

Table 1: Summary of this compound In Vivo Efficacy in Breast Cancer Models

Model Cell Line Dose Administration Treatment Schedule Key Findings Reference
Experimental MetastasisMDA-MB-231-luc20 mg/kg, 30 mg/kgIPDailyInhibited breast tumor metastasis to the lungs.[1]
Early-Stage MetastasisMDA-MB-231-luc30 mg/kgIPDays 0-7 post-injectionSignificantly hindered early-stage tumor metastasis.[1]
Late-Stage MetastasisMDA-MB-231-luc30 mg/kgIPDays 7-15 post-injectionSignificantly hindered late-stage tumor metastasis.[1]
Adjuvant Therapy4T1-luc30 mg/kgIPPost-surgical removal of primary tumorSuppressed local-regional recurrence and distant metastasis; prolonged survival.[3]

Experimental Protocols & Visualizations

Experimental Protocol: Early and Late-Stage Metastasis Animal Model

This protocol is based on methodologies described in published research.[1]

  • Cell Culture and Preparation: Culture MDA-MB-231-luc cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.

  • Animal Model: Use female nude mice.

  • Tumor Cell Injection: Inject 1 x 106 MDA-MB-231-luc cells in 0.1 mL PBS into the lateral tail vein of each mouse.

  • Animal Grouping: Randomly divide the mice into four groups (n=7 per group):

    • Group 1 (Early-Stage Control): IP injection of DMSO from day 0 to day 7.

    • Group 2 (Early-Stage Treatment): IP injection of this compound (30 mg/kg) from day 0 to day 7.

    • Group 3 (Late-Stage Control): IP injection of DMSO from day 7 to day 15.

    • Group 4 (Late-Stage Treatment): IP injection of this compound (30 mg/kg) from day 7 to day 15.

  • Bioluminescence Imaging: On day 28, monitor tumor burden in the lungs using an in vivo imaging system.

Early_Late_Stage_Metastasis_Workflow cluster_setup Experiment Setup cluster_early Early-Stage Treatment (Days 0-7) cluster_late Late-Stage Treatment (Days 7-15) cluster_endpoint Endpoint Analysis start Inject MDA-MB-231-luc cells (1x10^6) into tail vein randomize Randomize mice into 4 groups start->randomize early_control Group 1: DMSO (IP) randomize->early_control early_treat Group 2: this compound 30 mg/kg (IP) randomize->early_treat late_control Group 3: DMSO (IP) randomize->late_control late_treat Group 4: this compound 30 mg/kg (IP) randomize->late_treat imaging Day 28: Bioluminescence Imaging of Lungs early_treat->imaging late_treat->imaging

Caption: Workflow for Early and Late-Stage Metastasis Study.

Experimental Protocol: Adjuvant Chemotherapy Animal Model

This protocol is based on methodologies described in published research.[3]

  • Cell Culture and Preparation: Culture 4T1-luc cells and prepare a cell suspension in sterile PBS at a concentration of 1 x 106 cells/mL.

  • Animal Model: Use female BALB/c mice.

  • Tumor Cell Implantation: Inject 1 x 105 4T1-luc cells in 0.1 mL PBS into the mammary fat pad.

  • Surgical Resection: On day 8 post-inoculation, surgically remove the primary mammary tumors.

  • Animal Grouping and Treatment: Randomize the mice into treatment groups (n=11 per group) and begin treatment:

    • Control Group: IP injection of DMSO.

    • This compound Group: IP injection of this compound (30 mg/kg).

    • SAHA Group (Positive Control): IP injection of SAHA (30 mg/kg).

  • Monitoring: Monitor for local-regional recurrence and distant metastasis using in vivo bioluminescence imaging.

  • Survival Analysis: Record survival data for all groups.

Adjuvant_Therapy_Workflow cluster_pre_treatment Tumor Establishment & Surgery cluster_treatment Post-Surgical Treatment cluster_analysis Analysis implant Day 0: Inject 4T1-luc cells into mammary fat pad surgery Day 8: Surgically remove primary tumors implant->surgery randomize Randomize mice into treatment groups surgery->randomize control Control Group (DMSO, IP) randomize->control This compound This compound Group (30 mg/kg, IP) randomize->this compound saha SAHA Group (30 mg/kg, IP) randomize->saha monitoring Monitor for recurrence and metastasis (Bioluminescence Imaging) randomize->monitoring survival Record survival data monitoring->survival

Caption: Adjuvant Chemotherapy Experimental Workflow.

This compound Signaling Pathway

YF479_Signaling_Pathway cluster_cellular_effects Cellular Effects This compound This compound HDACs HDACs (1, 2, 3, 4, 5, 6) This compound->HDACs Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Inhibits deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Motility Suppression of Cell Motility Gene_Expression->Motility

Caption: Proposed Mechanism of Action for this compound.

References

YF479 Technical Support Center: Enhancing Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to potentially enhance the therapeutic index of YF479, a novel histone deacetylase (HDAC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it compare to existing HDAC inhibitors like SAHA (Vorinostat)?

A1: this compound is a novel small molecule that functions as a histone deacetylase (HDAC) inhibitor.[1] Its primary mechanism involves blocking the activity of HDAC enzymes, which leads to an increase in the acetylation of histone proteins H3 and H4.[1] This epigenetic modification results in a more open chromatin structure, altering gene expression to induce anti-tumor effects. Specifically, this compound has been shown to inhibit cell growth, trigger apoptosis (programmed cell death), and cause cell cycle arrest at the G2/M phase in breast cancer cells.[1]

Preclinical studies indicate that this compound exhibits more potent anti-tumor activity both in vitro and in vivo compared to Suberoylanilide hydroxamic acid (SAHA), the first FDA-approved HDAC inhibitor.[1][2]

Q2: What are the known anti-tumor effects of this compound from preclinical studies?

A2: In preclinical breast cancer models, this compound has demonstrated a range of significant anti-tumor activities:

  • Inhibition of Cell Proliferation: this compound effectively curtails the growth of breast cancer cells.[1]

  • Induction of Apoptosis: The compound promotes programmed cell death in cancer cells.[1]

  • Cell Cycle Arrest: It causes a halt in the cell cycle at the G2/M phase, preventing cell division.[1][3]

  • Suppression of Metastasis: this compound has been shown to inhibit the spread of cancer cells to distant sites, such as the lungs, in animal models.[1][2] It has been effective at both early and late stages of metastatic progression.[1]

  • Prevention of Recurrence: In adjuvant chemotherapy models, this compound was found to eliminate local-regional recurrence and distant metastasis.[1][2][4]

  • Increased Survival: Treatment with this compound has been shown to remarkably prolong the survival of tumor-bearing mice.[2][4]

Q3: What general strategies can be explored to enhance the therapeutic index of a compound like this compound?

A3: The therapeutic index (TI) reflects the safety margin of a drug, representing the ratio between the toxic dose and the therapeutically effective dose.[5] A higher TI is desirable. General methods to improve the TI include:

  • Advanced Drug Design and Structural Modification: Altering the chemical structure of this compound could enhance its selectivity for tumor-specific HDAC isoforms, thereby reducing off-target effects and toxicity.[5]

  • Targeted Drug Delivery Systems: Encapsulating this compound in nanoparticles or conjugating it to targeting moieties (e.g., antibodies or peptides that recognize tumor-specific antigens) can concentrate the drug at the tumor site, minimizing exposure to healthy tissues.[5][6]

  • Combination Therapies: Using this compound in combination with other anti-cancer drugs can create synergistic effects, potentially allowing for lower, less toxic doses of each agent to achieve a greater therapeutic outcome.[6][7][8]

  • Use of Drug Sensitizers: Co-administering this compound with a non-toxic "sensitizer" molecule could enhance its uptake or efficacy specifically in cancer cells, thereby lowering the required effective dose.[7]

Troubleshooting and Experimental Guidance

Problem: High in vivo toxicity is observed at effective doses in animal models.

Possible Solution:

  • Protocol 1: Formulation with a Targeted Delivery System. Explore the encapsulation of this compound into liposomes or polymeric nanoparticles. For active targeting, these nanocarriers can be surface-functionalized with ligands that bind to receptors overexpressed on the target cancer cells.

  • Protocol 2: Combination Therapy Dose-Response Matrix. Design an experiment to test this compound in combination with a standard-of-care chemotherapy agent for the specific cancer type. A dose-response matrix, where varying concentrations of both drugs are tested, can identify synergistic combinations that allow for dose reduction.

Problem: The therapeutic effect of this compound is not as potent as desired in a specific cancer cell line.

Possible Solution:

  • Protocol 3: Synergistic Partner Screening. Perform a high-throughput screen with a library of approved anti-cancer drugs to identify agents that work synergistically with this compound in the cell line of interest. Follow up with combination index (CI) calculations to quantify the level of synergy.

Data Presentation

Table 1: Comparative In Vitro Efficacy of this compound and SAHA in Breast Cancer Cells

Cell LineAssayThis compound (IC50/EC50)SAHA (IC50/EC50)Reference
MDA-MB-231Cell ViabilityMore potent than SAHA-[1]
4T1Cell ViabilityMore potent than SAHA-[1]

Note: Specific IC50/EC50 values were not provided in the search results, but the qualitative superiority of this compound was noted.

Table 2: Comparative In Vivo Efficacy of this compound and SAHA in a Breast Cancer Metastasis Model

Treatment GroupDosageOutcomeReference
Vehicle (DMSO)-Control[1]
This compound20 mg/kgInhibition of lung metastasis[1]
This compound30 mg/kgSignificant inhibition of lung metastasis[1]
SAHA30 mg/kgInhibition of lung metastasis[1]

Note: The study indicated that this compound displayed more potent anti-tumor activity in vivo compared with SAHA.[2]

Experimental Protocols

Protocol 1: Liposomal Formulation of this compound

  • Lipid Film Hydration: Dissolve this compound and lipids (e.g., DSPC, Cholesterol, and DSPE-PEG) in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a buffer solution (e.g., PBS) at a temperature above the lipid phase transition temperature.

  • Size Extrusion: Subject the resulting liposome (B1194612) suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

  • Characterization: Characterize the liposomes for size, zeta potential, encapsulation efficiency, and in vitro drug release profile.

Protocol 2: In Vitro Combination Index (CI) Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination drug, both alone and in combination at a constant ratio.

  • Treatment: Treat the cells with the single agents and the combinations for a specified period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the fraction of cells affected by each treatment. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

YF479_Mechanism_of_Action This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Suppression Tumor Growth Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Therapeutic_Index_Enhancement cluster_strategies Strategies to Enhance Therapeutic Index cluster_outcomes Desired Outcomes Structural_Modification Structural Modification Decreased_Toxicity Decreased Off-Target Toxicity Structural_Modification->Decreased_Toxicity Targeted_Delivery Targeted Delivery Increased_Efficacy Increased Efficacy at Target Site Targeted_Delivery->Increased_Efficacy Targeted_Delivery->Decreased_Toxicity Combination_Therapy Combination Therapy Combination_Therapy->Increased_Efficacy Drug_Sensitizers Drug Sensitizers Drug_Sensitizers->Increased_Efficacy Enhanced_TI Enhanced Therapeutic Index Increased_Efficacy->Enhanced_TI Decreased_Toxicity->Enhanced_TI

Caption: General strategies for enhancing the therapeutic index of a drug.

References

Technical Support Center: Minimizing YF479 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YF479. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize precipitation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a novel histone deacetylase (HDAC) inhibitor with potent anti-tumor activity.[1] Its chemical structure, N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamide, suggests it is a hydrophobic molecule, which can lead to low solubility in aqueous solutions like cell culture media and buffers.[1] This poor solubility can result in precipitation, leading to inaccurate compound concentrations and unreliable experimental outcomes.

Q2: I've prepared a high-concentration stock of this compound in DMSO, but it precipitates immediately when I add it to my aqueous buffer. Why is this happening?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the DMSO disperses, and the this compound is suddenly exposed to a solvent in which it is poorly soluble. This abrupt change in the solvent environment causes the compound to precipitate out of the solution.[2]

Q3: My this compound solution appears fine initially but becomes cloudy or shows crystalline precipitate after incubation. What is the cause?

A3: Delayed precipitation can be due to several factors. Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect solubility. Additionally, interactions with components in the media, like salts or proteins, can destabilize the solution over time. The pH of the culture medium can also shift due to cellular metabolism, potentially altering the ionization state and solubility of this compound.[2][3]

Q4: What is the recommended final concentration of DMSO in my aqueous solution?

A4: To avoid solvent-related toxicity and to minimize precipitation, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally below 0.1%.[2][4] It is crucial to perform a solvent tolerance test for your specific cell line or assay.[4]

Q5: Can I filter out the precipitate to "clean up" my this compound solution?

A5: Filtering a solution to remove precipitate is generally not recommended. This action will remove the precipitated compound, resulting in an unknown and lower final concentration of this compound in your experiment. This will lead to inaccurate and non-reproducible results. The better approach is to address the root cause of the precipitation.[5]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate precipitation when adding your this compound DMSO stock to an aqueous solution, follow these steps:

Potential Cause Explanation Recommended Solution
High Final Concentration The intended final concentration of this compound exceeds its maximum solubility in the aqueous medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding the concentrated stock directly to a large volume of aqueous solution causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) media, then add this to the final volume. Add the compound dropwise while gently vortexing.[2]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[2][3]
High Solvent Concentration in Final Solution While DMSO is a good solvent for the stock solution, a high final concentration can still contribute to precipitation upon significant dilution and be toxic to cells.Keep the final DMSO concentration below 0.5%, and preferably below 0.1%.[2][4]
Issue 2: Delayed Precipitation After Incubation

If your this compound solution appears clear initially but precipitates over time, consider the following:

Potential Cause Explanation Recommended Solution
Temperature Fluctuation Changes in temperature between solution preparation and incubation can affect solubility.Prepare and dilute your this compound solution using pre-warmed (37°C) media and minimize temperature changes.
Media Component Interaction This compound may interact with salts or proteins in the media, leading to precipitation over time.If using serum-free media, consider adding a small amount of serum, as proteins like albumin can help solubilize hydrophobic compounds.[5]
pH Shift Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds like this compound.Monitor the pH of your culture medium. For dense cultures, you may need to change the medium more frequently.[2]
Compound Instability The compound may not be stable in the aqueous environment for extended periods.Consider preparing fresh media with this compound more frequently for long-term experiments.

Quantitative Data Summary

Table 1: Solubility of SAHA (Vorinostat)

Solvent Solubility Notes
DMSO ~20 mg/mL[6] to 66 mg/mL[7][8]Recommended for primary stock solutions.
Ethanol ~0.25 mg/mL[6] to 2 mg/mL (with slight warming)[7][8]Can be used as a co-solvent.
Water Very poorly soluble (~20-50 µM)[7][8]Highlights the need for solubilization strategies.
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL[6]Demonstrates improved solubility with a co-solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibrate : Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition : Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution : Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is completely dissolved. The solution should be clear and free of visible particles.

  • Storage : Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound into Aqueous Media
  • Pre-warm Media : Warm your complete cell culture medium or aqueous buffer to 37°C.[2]

  • Prepare Intermediate Dilution (Serial Dilution) :

    • Thaw an aliquot of your high-concentration this compound DMSO stock.

    • Create an intermediate dilution by adding a small volume of the stock solution to a larger volume of the pre-warmed medium. For example, a 1:10 or 1:20 dilution.

  • Final Dilution : Add the intermediate dilution to the final volume of pre-warmed medium to achieve your desired working concentration. Add the solution dropwise while gently mixing.

  • Verification : Visually inspect the final solution for any signs of precipitation.

Visualizations

Troubleshooting_Workflow Start This compound Precipitation Observed Check_Stock Is stock solution clear? Start->Check_Stock Redissolve_Stock Warm and vortex stock. Prepare fresh if needed. Check_Stock->Redissolve_Stock No Check_Dilution How was the dilution performed? Check_Stock->Check_Dilution Yes Redissolve_Stock->Check_Stock Rapid_Dilution Rapid, single-step dilution Check_Dilution->Rapid_Dilution Rapid Check_Concentration Is final concentration too high? Check_Dilution->Check_Concentration Serial Serial_Dilution Use serial dilution with pre-warmed media. Rapid_Dilution->Serial_Dilution Serial_Dilution->Check_Concentration Lower_Concentration Lower working concentration. Perform solubility test. Check_Concentration->Lower_Concentration Yes Check_Solvent Is final DMSO > 0.5%? Check_Concentration->Check_Solvent No Success Precipitation Minimized Lower_Concentration->Success Reduce_DMSO Reduce final DMSO concentration. Check_Solvent->Reduce_DMSO Yes Advanced_Strategies Consider Advanced Strategies Check_Solvent->Advanced_Strategies No Reduce_DMSO->Success Use_Cosolvent Use of co-solvents (e.g., Ethanol, PEG) Advanced_Strategies->Use_Cosolvent Use_Cyclodextrin Use of cyclodextrins (e.g., HP-β-CD) Advanced_Strategies->Use_Cyclodextrin Adjust_pH Adjust pH of the buffer Advanced_Strategies->Adjust_pH Use_Cosolvent->Success Use_Cyclodextrin->Success Adjust_pH->Success

Caption: Troubleshooting workflow for this compound precipitation.

Solubilization_Strategies This compound This compound (Poorly Soluble) Strategies Solubilization Strategies This compound->Strategies pH_Adjustment pH Adjustment Strategies->pH_Adjustment Co_Solvents Co-solvents (e.g., Ethanol, PEG) Strategies->Co_Solvents Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Strategies->Cyclodextrins Surfactants Surfactants (e.g., Tween-80) Strategies->Surfactants Aqueous_Solution Stable Aqueous Solution pH_Adjustment->Aqueous_Solution Co_Solvents->Aqueous_Solution Cyclodextrins->Aqueous_Solution Surfactants->Aqueous_Solution

Caption: Strategies for enhancing this compound aqueous solubility.

References

Validation & Comparative

YF479 Demonstrates Superior Antitumor Activity Over SAHA in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data indicates that the novel histone deacetylase (HDAC) inhibitor, YF479, exhibits more potent anticancer effects in breast cancer models compared to the FDA-approved drug SAHA (Vorinostat). In both laboratory-based (in vitro) and animal (in vivo) studies, this compound more effectively hindered the growth, spread (metastasis), and recurrence of breast tumors.[1][2]

This compound, a newly identified HDAC inhibitor, has shown significant promise as a potential therapeutic agent for breast cancer.[1][2] Studies comparing its efficacy directly with SAHA, a well-established HDAC inhibitor used in clinical practice, have revealed this compound's superior performance in key anticancer metrics.[1][2] This positions this compound as a compelling candidate for further clinical investigation in patients with breast cancer.[1][2]

Comparative Efficacy: In Vitro and In Vivo Findings

Quantitative data from comparative studies highlight the enhanced potency of this compound. In laboratory settings, this compound demonstrated a greater ability to reduce the viability of breast cancer cells, prevent the formation of cancer cell colonies, and inhibit cell motility when compared to SAHA.[1][2] These findings were corroborated in animal models, where this compound treatment led to a more significant reduction in breast tumor growth and metastasis.[1][2] Furthermore, this compound was effective in preventing both early and late stages of metastatic progression and was shown to prolong the survival of tumor-bearing mice.[1][2]

ParameterThis compoundSAHABreast Cancer Model(s)Reference
Cell Viability More potent inhibitionLess potent inhibitionMDA-MB-231, 4T1[2]
Colony Formation Stronger suppressionWeaker suppressionMDA-MB-231, 4T1[1]
Cell Motility (Adhesion, Migration, Invasion) Significant inhibition at lower concentrationsInhibition at higher concentrationsMDA-MB-231, 4T1[2]
In Vivo Tumor Growth Significant inhibitionLess significant inhibitionOrthotopic MDA-MB-231-luc mouse model[2]
In Vivo Metastasis Significant inhibitionLess significant inhibitionExperimental metastasis mouse model (MDA-MB-231-luc)[2]
Survival of Tumor-Bearing Mice Remarkably prolongedNot specified as remarkably prolongedOrthotopic 4T1 mouse model[1]

Mechanism of Action: Targeting Histone Deacetylases

Both this compound and SAHA belong to a class of drugs known as histone deacetylase inhibitors (HDACis).[1][3][4] HDACs are enzymes that play a crucial role in regulating gene expression.[5] In cancer, aberrant HDAC activity can lead to the silencing of tumor suppressor genes, promoting uncontrolled cell growth and proliferation.[3][5] By inhibiting HDACs, this compound and SAHA restore the normal acetylation of histones, leading to the re-expression of these tumor-suppressing genes.[5][6] This, in turn, can induce cell cycle arrest, trigger programmed cell death (apoptosis), and inhibit cancer cell invasion and migration.[2][5][6]

While both drugs share this general mechanism, the superior potency of this compound suggests it may have a higher affinity for specific HDAC enzymes critical for breast cancer progression or may possess additional mechanisms of action.[1][2] In vivo studies have confirmed that this compound effectively increases the levels of acetylated histones H3 and H4 in tumor tissues, indicating its potent HDAC inhibitory activity within the tumor microenvironment.[7]

Below is a simplified diagram illustrating the general mechanism of action for HDAC inhibitors like this compound and SAHA.

HDAC_Inhibition cluster_0 Normal Gene Expression cluster_1 Cancerous State (Aberrant HDAC Activity) cluster_2 Effect of this compound / SAHA HAT HATs (Histone Acetyltransferases) Ac Acetylation HAT->Ac Adds acetyl groups DNA_open Open Chromatin (Transcriptionally Active) Ac->DNA_open Gene_Expr Tumor Suppressor Gene Expression DNA_open->Gene_Expr HDAC HDACs (Histone Deacetylases) Deac Deacetylation HDAC->Deac Removes acetyl groups DNA_closed Condensed Chromatin (Transcriptionally Repressed) Deac->DNA_closed Gene_Repress Tumor Suppressor Gene Repression DNA_closed->Gene_Repress Apoptosis Apoptosis, Cell Cycle Arrest, Reduced Metastasis YF479_SAHA This compound / SAHA HDAC_inhibited HDACs (Inhibited) YF479_SAHA->HDAC_inhibited Inhibits Ac_restored Acetylation Restored HDAC_inhibited->Ac_restored Prevents deacetylation DNA_open_restored Open Chromatin (Transcriptionally Active) Ac_restored->DNA_open_restored Gene_Expr_restored Tumor Suppressor Gene Expression DNA_open_restored->Gene_Expr_restored Gene_Expr_restored->Apoptosis

Caption: General mechanism of HDAC inhibitors this compound and SAHA.

Experimental Protocols

The following are summaries of the key experimental methodologies used to compare this compound and SAHA.

Cell Viability Assay
  • Cell Lines: Human breast cancer (MDA-MB-231) and murine breast cancer (4T1) cells.

  • Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or SAHA for a specified duration. Cell viability was assessed using the Sulforhodamine B (SRB) assay. The absorbance was measured to determine the percentage of viable cells relative to untreated controls. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) was calculated.

Colony Formation Assay
  • Cell Lines: MDA-MB-231 and 4T1 cells.

  • Procedure: A low density of cells was seeded in 6-well plates and treated with this compound or SAHA. The cells were allowed to grow for approximately two weeks, with the medium and drug being refreshed periodically. After the incubation period, the colonies were fixed with methanol (B129727) and stained with crystal violet. The number of colonies containing more than 50 cells was counted.

Cell Motility Assays (Adhesion, Migration, and Invasion)
  • Adhesion Assay: 96-well plates were coated with fibronectin. Breast cancer cells, pre-treated with this compound or SAHA, were seeded onto the plates and allowed to adhere for a short period (e.g., 25 minutes). Non-adherent cells were washed away, and the remaining adherent cells were stained with crystal violet. The absorbance was measured to quantify cell adhesion.[2]

  • Wound-Healing Migration Assay: Cells were grown to confluence in 6-well plates. A "wound" was created by scratching the cell monolayer with a pipette tip. The cells were then treated with this compound or SAHA. The closure of the wound was monitored and photographed at different time points to assess cell migration.

  • Transwell Invasion Assay: Transwell inserts with a Matrigel-coated membrane were used. Breast cancer cells, treated with this compound or SAHA, were seeded in the upper chamber in a serum-free medium. The lower chamber contained a medium with a chemoattractant (e.g., fetal bovine serum). After incubation, the non-invading cells on the upper surface of the membrane were removed. The cells that had invaded through the Matrigel and migrated to the lower surface were fixed, stained, and counted.

In Vivo Xenograft Models
  • Orthotopic Implantation Model: Human breast cancer cells (e.g., MDA-MB-231-luc, which are engineered to produce light) were injected into the mammary fat pads of immunodeficient mice.[2] Once tumors were established, mice were treated with this compound, SAHA, or a vehicle control. Tumor growth was monitored over time using bioluminescence imaging and caliper measurements.[7]

  • Experimental Metastasis Model: To assess the effect on metastasis, breast cancer cells (e.g., MDA-MB-231-luc) were injected into the tail vein of mice.[2] The mice were then treated with this compound, SAHA, or a vehicle control. The development of metastases, particularly in the lungs, was monitored using bioluminescence imaging.[2]

The experimental workflow for the in vivo studies is depicted below.

in_vivo_workflow cluster_orthotopic Orthotopic Model cluster_metastasis Experimental Metastasis Model ortho_implant Implant MDA-MB-231-luc cells into mammary fat pad ortho_tumor Tumor Establishment ortho_implant->ortho_tumor ortho_treat Treatment Groups: - Vehicle - this compound - SAHA ortho_tumor->ortho_treat ortho_monitor Monitor Tumor Growth (Bioluminescence & Calipers) ortho_treat->ortho_monitor meta_inject Inject MDA-MB-231-luc cells into tail vein meta_treat Treatment Groups: - Vehicle - this compound - SAHA meta_inject->meta_treat meta_monitor Monitor Lung Metastasis (Bioluminescence) meta_treat->meta_monitor

Caption: In vivo experimental workflows.

Conclusion

The available preclinical evidence strongly suggests that this compound is a more potent inhibitor of breast cancer progression than SAHA.[1][2] Its superior ability to inhibit tumor growth, metastasis, and recurrence in breast cancer models warrants further investigation.[1][8] These findings highlight this compound as a promising new candidate for the development of more effective epigenetic therapies for breast cancer.

References

YF479: A Potent Histone Deacetylase Inhibitor Demonstrating Superior Antitumor Efficacy in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the novel histone deacetylase inhibitor YF479 against other established HDAC inhibitors, highlighting its potent preclinical antitumor effects and potential for broader therapeutic applications.

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive guide on the antitumor effects of this compound, a novel histone deacetylase (HDAC) inhibitor. This document provides a detailed comparison of this compound with other HDAC inhibitors, such as Vorinostat (B1683920) (SAHA), Romidepsin (B612169), Panobinostat (B1684620), and Belinostat (B1667918), presenting available experimental data on their efficacy in various cancer types. While this compound has demonstrated significant promise in preclinical breast cancer studies, its evaluation in other malignancies is eagerly anticipated.

Mechanism of Action: Targeting the Epigenome for Cancer Therapy

Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering gene expression. HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression of key tumor suppressor genes. By inhibiting HDACs, compounds like this compound promote histone hyperacetylation, which relaxes the chromatin and allows for the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

This compound, a novel hydroxamic acid-based HDACI, has been identified as a potent inhibitor of HDAC activity.[3] Its mechanism of action, like other HDAC inhibitors, involves binding to the active site of HDAC enzymes, thereby blocking their function.[4][5][6] This leads to the accumulation of acetylated histones and other non-histone proteins, ultimately triggering antitumor responses.[7][8][9]

Preclinical Validation of this compound in Breast Cancer

Extensive in vitro and in vivo studies have validated the potent antitumor effects of this compound in breast cancer models. Research has shown that this compound is more effective than the FDA-approved HDAC inhibitor Vorinostat (SAHA) in inhibiting breast tumor growth and metastasis.[10]

In Vitro Efficacy

In cell-based assays, this compound has demonstrated superior activity compared to SAHA in:

  • Inhibiting Cell Viability: this compound effectively reduces the viability of various breast cancer cell lines.[3]

  • Inducing Apoptosis: It triggers programmed cell death in breast cancer cells.[3]

  • Promoting Cell Cycle Arrest: this compound causes a halt in the G2/M phase of the cell cycle.[3]

  • Suppressing Metastasis: It significantly inhibits the migration and invasion of breast cancer cells.[3]

In Vivo Efficacy

In animal models of breast cancer, this compound has shown remarkable antitumor activity:

  • Tumor Growth Inhibition: this compound significantly suppresses the growth of breast tumors.[10]

  • Metastasis Prevention: It effectively inhibits the spread of breast cancer to distant organs.[10]

Comparative Analysis of this compound and Other HDAC Inhibitors

While direct comparative data for this compound in cancer types other than breast cancer is not yet available, this guide provides a summary of the known efficacy of other prominent HDAC inhibitors in lung cancer, colorectal cancer, and sarcoma to offer a broader perspective on the potential of this drug class.

DrugCancer TypeKey Findings
This compound Breast Cancer Superior in vitro and in vivo antitumor activity compared to SAHA, including inhibition of tumor growth and metastasis.[10]
Vorinostat (SAHA)Lung CancerModest single-agent activity in relapsed non-small cell lung cancer (NSCLC).[11][12] Combination with other agents shows increased response rates.[4]
Colorectal CancerLimited clinical efficacy as a single agent.[13] Preclinical data suggests antiproliferative effects.[14]
SarcomaDemonstrated synergistic effects with chemotherapy in preclinical models.[15][16] Clinical trials have shown stable disease in some patients.[17]
RomidepsinLung CancerPreclinical studies suggest it can enhance the efficacy of immunotherapy.[3] Modest clinical activity as a single agent.[18] Synergistic effects with erlotinib (B232) have been observed.[19][20]
Colorectal CancerIneffective as a single agent in a phase II trial of metastatic colorectal cancer.[21]
SarcomaLimited data available.
PanobinostatLung CancerModest clinical activity in small-cell lung cancer (SCLC).[22] Strong anti-NSCLC activity and chemosensitization to carboplatin (B1684641) in preclinical models.[23]
Colorectal CancerLimited single-agent activity in refractory metastatic colorectal cancer.[24][25] Potent preclinical activity, including tumor regression in xenograft models.[26][27]
SarcomaWell-tolerated in combination with epirubicin (B1671505) in a phase I trial with some clinical benefit observed.[28][29] In vitro studies show it induces G1 cell cycle arrest and apoptosis in sarcoma cell lines.[30][31]
BelinostatLung CancerPreclinical studies show it regulates metabolic reprogramming in KRAS-mutant lung cancer cells.[10] In combination with cisplatin (B142131) and etoposide (B1684455), it has shown partial responses in solid tumors, including SCLC.[14][32]
Colorectal CancerLimited data available.
SarcomaIn combination with doxorubicin, it has shown a moderate response rate and a favorable median time to progression in soft tissue sarcomas.[33][34][35]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's antitumor effects are provided below to facilitate reproducibility and further investigation.

Cell Viability (MTS) Assay
  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, 4T1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Colony Formation Assay
  • Cell Seeding: Seed a low density of breast cancer cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment: Treat the cells with this compound or a vehicle control at various concentrations.

  • Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Wound Healing (Scratch) Assay
  • Cell Seeding: Grow a confluent monolayer of breast cancer cells in a 6-well plate.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Replace the medium with fresh medium containing this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay
  • Chamber Preparation: Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Seed breast cancer cells in the upper chamber in serum-free medium.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Treatment: Add this compound or a vehicle control to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours, allowing cells to invade through the matrix and membrane.

  • Staining and Quantification: Remove non-invading cells from the top of the insert, fix and stain the invading cells on the bottom, and count the number of stained cells under a microscope.

In Vivo Tumor Xenograft Study
  • Tumor Cell Implantation: Inject breast cancer cells (e.g., MDA-MB-231) subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Randomize mice into treatment groups and administer this compound or a vehicle control intraperitoneally or orally at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Signaling Pathways and Visualizations

HDAC inhibitors exert their antitumor effects by modulating various signaling pathways. The inhibition of HDACs leads to the acetylation of both histone and non-histone proteins, which in turn affects gene expression and protein function.

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start_vitro Cancer Cell Lines (e.g., Breast Cancer) Treatment_vitro Treat with this compound vs. Control/SAHA Start_vitro->Treatment_vitro Viability Cell Viability Assay (MTS) Treatment_vitro->Viability Colony Colony Formation Assay Treatment_vitro->Colony Migration Wound Healing & Transwell Assays Treatment_vitro->Migration Analysis_vitro Measure Cell Death, Proliferation, and Metastatic Potential Viability->Analysis_vitro Colony->Analysis_vitro Migration->Analysis_vitro Start_vivo Implant Cancer Cells into Mice Analysis_vitro->Start_vivo Promising results lead to Treatment_vivo Treat with this compound vs. Control/SAHA Start_vivo->Treatment_vivo TumorMeasurement Monitor Tumor Growth and Metastasis Treatment_vivo->TumorMeasurement Analysis_vivo Assess Tumor Volume, Weight, and Survival TumorMeasurement->Analysis_vivo

Caption: Workflow for preclinical validation of this compound.

Conclusion

The novel HDAC inhibitor this compound has demonstrated compelling and superior antitumor activity in preclinical models of breast cancer when compared to the established drug SAHA. Its potent effects on cell viability, apoptosis, cell cycle, and metastasis underscore its potential as a promising therapeutic agent. While its efficacy in other cancer types remains to be elucidated, the broad applicability of HDAC inhibitors as a class suggests that this compound warrants further investigation across a spectrum of malignancies. This guide provides a foundational resource for researchers to understand the current landscape of this compound and to inform the design of future studies aimed at unlocking its full therapeutic potential.

References

YF479: A Potent HDAC Inhibitor Demonstrating Superior Efficacy in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel histone deacetylase (HDAC) inhibitor, YF479, reveals its potent anti-tumor activity, particularly in breast cancer models, where it demonstrates superior efficacy compared to the established HDAC inhibitor Vorinostat (SAHA). This comparison guide provides an objective overview of this compound's performance, supported by available preclinical data, and details the experimental protocols utilized in these assessments.

Introduction to this compound

This compound is a novel, hydroxamic acid-based small molecule identified as a potent inhibitor of histone deacetylases.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the development and progression of various cancers, making them a key target for therapeutic intervention. This compound, like other HDAC inhibitors, is designed to restore normal patterns of gene expression in cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

Comparative In Vitro Efficacy

Studies have demonstrated the potent anti-proliferative effects of this compound in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound were consistently in the low micromolar range, indicating significant potency.

Compound Cell Line IC50 (µM) Reference
This compoundMDA-MB-2311 - 2.5[1]
This compound4T11 - 2.5[1]
This compoundT47D1 - 2.5[1]
Vorinostat (SAHA)MDA-MB-231~5[2]
Vorinostat (SAHA)MCF-7~2.5[2]
RomidepsinVarious Cancer Cell LinesNanomolar range
PanobinostatVarious Cancer Cell LinesNanomolar range

Note: IC50 values for Romidepsin and Panobinostat are generally in the nanomolar range across various cancer cell lines, indicating higher potency than this compound and Vorinostat in those contexts. Direct comparative studies of all four inhibitors in the same breast cancer cell lines under identical conditions are not currently available.

Comparative In Vivo Efficacy

Preclinical studies using a murine breast cancer model that mimics local-regional recurrence and distant metastasis have shown that this compound is significantly more effective than SAHA at inhibiting these processes.

Treatment Group Dose Incidence of Recurrence (%) Incidence of Distant Metastasis (%) Reference
Control (DMSO)-90.91100[3]
This compound20 mg/kg54.5472.73[3]
This compound30 mg/kg27.2727.27[3]
SAHA30 mg/kg45.4554.54[3]

These results highlight the superior in vivo anti-tumor activity of this compound compared to SAHA at an equivalent dosage.[1][3] Furthermore, treatment with this compound has been shown to significantly prolong the survival of tumor-bearing mice.[1][4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones. This, in turn, results in the reactivation of tumor suppressor genes and the modulation of various signaling pathways involved in cell cycle control and apoptosis. One study indicated that this compound down-regulates the expression of HDAC1, 2, 3, 4, 5, and 6.

HDAC_Inhibition_Pathway General Signaling Pathway of HDAC Inhibitors This compound This compound HDACs HDACs (e.g., HDAC1, 2, 3, 4, 5, 6) This compound->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Structure Acetylated_Histones->Chromatin Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth Tumor Growth, Metastasis, and Recurrence Cell_Cycle_Arrest->Tumor_Growth Inhibition Apoptosis->Tumor_Growth Inhibition MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound / Other HDACi Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End Xenograft_Model_Workflow In Vivo Xenograft Model Workflow Start Start Prepare_Cells Prepare Cancer Cells Start->Prepare_Cells Implant_Tumor Implant Cells into Mammary Fat Pad Prepare_Cells->Implant_Tumor Monitor_Tumor Monitor Tumor Growth Implant_Tumor->Monitor_Tumor Randomize Randomize Mice into Groups Monitor_Tumor->Randomize Treat_Mice Administer this compound / Other HDACi Randomize->Treat_Mice Assess_Efficacy Assess Tumor Growth & Metastasis Treat_Mice->Assess_Efficacy Survival_Study Monitor Survival Treat_Mice->Survival_Study End End Assess_Efficacy->End Survival_Study->End

References

Decoding Specificity: A Comparative Analysis of the HDAC Inhibitor YF479

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers. This guide provides a comparative analysis of the novel HDAC inhibitor, YF479, against other well-established HDAC inhibitors. Our focus is to clarify the specificity of this compound, offering researchers, scientists, and drug development professionals a clear perspective on its potential.

This compound: A Potent HDAC Inhibitor with Undefined Isoform Specificity

This compound is a novel hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in preclinical studies, particularly in breast cancer models.[1][2] In vitro and in vivo experiments have shown that this compound is a bona fide HDAC inhibitor, with evidence suggesting its inhibitory efficacy is stronger than the pan-HDAC inhibitor Vorinostat (SAHA).[1] A key indicator of its HDAC inhibitory action is the observed upregulation of acetylated histones H3 and H4 in cancer cells treated with this compound.[1]

While this compound has been shown to down-regulate the expression of Class I and IIb HDACs, specifically HDAC1, 2, 3, 4, 5, and 6, detailed quantitative data on its inhibitory activity (IC50 values) against individual HDAC isoforms are not currently available in the public domain.[1] Molecular docking studies suggest a binding affinity of this compound to the active sites of HDAC1, HDAC2, and HDAC3.[1] However, without specific IC50 values, its precise isoform selectivity remains to be elucidated.

Comparative Analysis of HDAC Inhibitor Specificity

To contextualize the potential specificity of this compound, it is essential to compare its known characteristics with those of other well-profiled HDAC inhibitors. These inhibitors are broadly classified based on their selectivity for different HDAC classes.

Data Presentation: Inhibitory Activity of Common HDAC Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several common HDAC inhibitors against a panel of HDAC isoforms. This data highlights the spectrum of selectivity, from pan-inhibitors that target multiple HDACs to isoform-selective inhibitors.

InhibitorClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)HDAC8 (nM)
This compound Presumed Pan-HDACN/AN/AN/AN/AN/AN/A
Vorinostat (SAHA) Pan-HDAC10[3][4]-20[3][4]---
Romidepsin Class I selective36[5][6]47[5][6]-510[6]14000[6]-
Entinostat Class I selective243[7][8]453[7][8]248[7][8]---
Tubastatin A HDAC6 selective16400---15[1][9]854

Note: "N/A" indicates that the data is not publicly available. The presented IC50 values are approximate and can vary depending on the assay conditions.

Experimental Protocols

The determination of HDAC inhibitor specificity relies on robust and standardized experimental protocols. A common method is the in vitro enzymatic assay.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific recombinant HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (e.g., this compound) dissolved in DMSO

  • HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • Developer solution (e.g., containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • In a 96-well microplate, add the assay buffer, the diluted test compound or control, and the recombinant HDAC enzyme.

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for a short period (e.g., 15 minutes).

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the untreated control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for determining HDAC inhibitor specificity and the general signaling pathway affected by HDAC inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant HDAC Isoforms - Fluorogenic Substrate - Assay Buffer - Test Compounds (e.g., this compound) - Control Inhibitor plate_prep Prepare 96-well Plate: - Add assay buffer - Add serially diluted test compounds - Add control inhibitor reagents->plate_prep enzyme_add Add Recombinant HDAC Isoform to each well plate_prep->enzyme_add pre_incubation Pre-incubate to allow inhibitor-enzyme binding enzyme_add->pre_incubation reaction_start Initiate reaction by adding fluorogenic substrate pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop reaction and add developer solution incubation->reaction_stop fluorescence_measurement Measure Fluorescence (Ex: 360nm, Em: 460nm) reaction_stop->fluorescence_measurement data_processing Calculate Percent Inhibition fluorescence_measurement->data_processing ic50_determination Determine IC50 Value data_processing->ic50_determination signaling_pathway cluster_nucleus Cell Nucleus HDAC HDAC Acetyl_Group Acetyl Group HDAC->Acetyl_Group Deacetylation Histone Histone Protein Histone->Acetyl_Group Acetylation (by HATs) DNA DNA Acetyl_Group->DNA relaxes chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) DNA->Gene_Expression allows binding of TF Transcription Factors TF->Gene_Expression This compound This compound This compound->inhibition inhibition->HDAC

References

YF479 in the Landscape of Epigenetic Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving field of oncology, epigenetic modifiers are emerging as a promising class of therapeutics that target the machinery controlling gene expression rather than the genetic code itself. Among these, the novel histone deacetylase (HDAC) inhibitor, YF479, has demonstrated significant preclinical antitumor activity, particularly in breast cancer. This guide provides a comprehensive comparison of this compound with other key epigenetic modifiers, including other HDAC inhibitors (HDACis), Bromodomain and Extra-Terminal (BET) inhibitors (BETis), Jumonji C (JmjC) domain-containing protein inhibitors (JMJDis), and DNA methyltransferase inhibitors (DNMTis). The comparative analysis is supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their understanding of the therapeutic potential of these agents.

Performance Comparison of Epigenetic Modifiers

The efficacy of this compound and other epigenetic modifiers can be quantitatively compared through metrics such as the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the in vitro potency of these compounds.

Table 1: In Vitro Efficacy (IC50) of this compound and Other HDAC Inhibitors
CompoundCancer TypeCell LineIC50 (µM)Reference
This compound Breast CancerMDA-MB-2311.0 - 2.5
Breast Cancer4T11.0 - 2.5
SAHA (Vorinostat) Breast CancerMCF-70.75[1]
Breast Cancer4T11.59 - 12.12[2]
SarcomaSW-9828.6[3]
SarcomaSW-13532.0[3]
Panobinostat Breast CancerBT4740.0026[4]
Colon CancerHCT1160.0071[4]
Hodgkin LymphomaHDLM-2, L-428, KM-H20.02 - 0.04[5]
Belinostat Ovarian CancerA27800.2[6]
Colon CancerHCT1160.2[6]
Breast CancerMCF70.2 - 0.66[6]
Prostate CancerPC30.5 - 2.5[7]
Romidepsin T-cell LymphomaHut-780.000038 - 0.00636[8]
T-cell LymphomaKarpas-2990.00044 - 0.00387[8]
NSCLCH1299, etc.0.0013 - 0.0049 (ng/ml)[9]
Table 2: In Vitro Efficacy (IC50) of Other Classes of Epigenetic Modifiers
Compound ClassCompoundCancer TypeCell LineIC50 (µM)Reference
BET Inhibitor JQ1Breast CancerMCF7, T47D~1[10]
Lung AdenocarcinomaVarious0.42 - 4.19[11]
Ovarian/Endometrial CancerVarious0.28 - 10.36[12]
JMJD Inhibitor GSK-J4Prostate CancerR1-AD1, R1-D567~3-10[13]
Prostate CancerCWR22Rv-1~3-10[13]
DNMT Inhibitor DecitabineBreast CancerMDA-MB-468~0.1-1[8]
Breast CancerMDA-MB-231~1-10[8]
LeukemiaVarious<0.05 - >2[14]
DNMT Inhibitor AzacitidineLeukemiaHL-60~1-5[15]
LeukemiaK562~1-5[15]

In Vivo Performance: this compound vs. SAHA in a Breast Cancer Model

In a preclinical mouse model of breast cancer using MDA-MB-231-luc cells, this compound demonstrated superior antitumor activity compared to SAHA. This compound significantly inhibited breast tumor growth and metastasis to the lungs[10]. Furthermore, in an adjuvant chemotherapy model, this compound was more effective at eliminating local-regional recurrence and distant metastasis, leading to a remarkable prolongation of survival in tumor-bearing mice[16].

Mechanisms of Action and Signaling Pathways

Epigenetic modifiers function by targeting distinct components of the epigenetic machinery. The following diagrams illustrate the key signaling pathways modulated by each class of inhibitor.

HDAC Inhibitors (e.g., this compound)

HDAC inhibitors, including this compound, increase histone acetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This class of drugs induces cell cycle arrest, apoptosis, and inhibits angiogenesis. Key molecular events include the upregulation of the cell cycle inhibitor p21 and the downregulation of pro-proliferative proteins like Cyclin D1. HDAC inhibitors can also modulate the PI3K/Akt/mTOR signaling pathway and alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family[17][18][19].

HDAC_Inhibitor_Pathway This compound This compound / HDACi HDAC HDACs This compound->HDAC Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Inhibits Bcl2_Bax Bcl-2 Family (↓Bcl-2, ↑Bax) This compound->Bcl2_Bax Modulates Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation Histones->Acetylation Increases Chromatin Chromatin Relaxation Acetylation->Chromatin TSG Tumor Suppressor Genes (e.g., p21) Chromatin->TSG Activates CellCycle Cell Cycle Arrest (G2/M) TSG->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Bcl2_Bax->Apoptosis

HDAC inhibitor signaling pathway.
BET Inhibitors

BET inhibitors, such as JQ1, function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4), displacing them from chromatin. This leads to the transcriptional repression of key oncogenes, most notably MYC. The downregulation of MYC and its target genes results in decreased cell proliferation, cell cycle arrest, and apoptosis[18][20][21].

BET_Inhibitor_Pathway JQ1 JQ1 / BETi BET BET Proteins (e.g., BRD4) JQ1->BET Inhibits binding to acetylated histones MYC_Transcription MYC Transcription JQ1->MYC_Transcription Downregulates AcetylatedHistones Acetylated Histones BET->AcetylatedHistones MYC_Promoter MYC Promoter/ Enhancer BET->MYC_Promoter Binds to MYC_Promoter->MYC_Transcription Drives MYC_Protein MYC Protein MYC_Transcription->MYC_Protein CellProliferation Cell Proliferation MYC_Protein->CellProliferation Promotes Apoptosis Apoptosis CellProliferation->Apoptosis

BET inhibitor signaling pathway.
JMJD Inhibitors

JMJD inhibitors, like GSK-J4, target histone demethylases that specifically remove methyl groups from histone lysine (B10760008) residues, such as H3K27me3. Inhibition of these enzymes leads to an accumulation of repressive histone marks, resulting in the silencing of genes involved in cell proliferation and survival. For example, inhibition of JMJD3 can lead to increased H3K27me3 levels at the promoters of oncogenes, causing their downregulation[13][22][23].

JMJD_Inhibitor_Pathway GSKJ4 GSK-J4 / JMJDi JMJD3 JMJD3/UTX GSKJ4->JMJD3 Inhibits H3K27me3 H3K27me3 (Repressive Mark) JMJD3->H3K27me3 Demethylates OncogenePromoter Oncogene Promoters H3K27me3->OncogenePromoter Accumulates at GeneSilencing Gene Silencing OncogenePromoter->GeneSilencing CellGrowth Cell Growth & Survival GeneSilencing->CellGrowth Inhibits

JMJD inhibitor signaling pathway.
DNMT Inhibitors

DNMT inhibitors, such as Decitabine and Azacitidine, are nucleoside analogs that, after incorporation into DNA, covalently trap DNMT enzymes. This leads to the degradation of DNMTs and subsequent passive demethylation of the genome during DNA replication. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, triggering cell cycle arrest and apoptosis[16][24][25].

DNMT_Inhibitor_Pathway Decitabine Decitabine / DNMTi DNA DNA Decitabine->DNA Incorporates into TSG_Reactivation Tumor Suppressor Gene Reactivation Decitabine->TSG_Reactivation DNMT1 DNMT1 DNA->DNMT1 Traps Methylation DNA Methylation (Hypermethylation) DNMT1->Methylation Inhibits TSG_Silencing Tumor Suppressor Gene Silencing Methylation->TSG_Silencing TSG_Silencing->TSG_Reactivation Reverses CellCycleArrest Cell Cycle Arrest TSG_Reactivation->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

DNMT inhibitor signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Epigenetic Modifier Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer Incubate4 Incubate (2h, dark) AddSolubilizer->Incubate4 Read Read Absorbance (570 nm) Incubate4->Read

Workflow for MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the epigenetic modifier for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals[26].

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells[27].

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Apoptosis_Assay_Workflow Start Treat Cells with Epigenetic Modifier Harvest Harvest Cells Start->Harvest Wash Wash with PBS & Binding Buffer Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Incubate Incubate (15 min, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Workflow for Annexin V Apoptosis Assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the epigenetic modifier for the indicated time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) to the cell suspension[7][28]. Annexin V binds to exposed PS on apoptotic cells, while PI stains necrotic cells with compromised membranes.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells[6][29].

In Vivo Xenograft Model (Orthotopic Injection)

This model is used to assess the antitumor efficacy of a compound in a living organism.

Xenograft_Model_Workflow Start Prepare Cancer Cell Suspension Inject Orthotopically Inject into Mammary Fat Pad Start->Inject TumorGrowth Monitor Tumor Growth Inject->TumorGrowth Treat Treat with Epigenetic Modifier TumorGrowth->Treat Monitor Monitor Tumor Volume & Metastasis Treat->Monitor Endpoint Endpoint Analysis Monitor->Endpoint

Workflow for In Vivo Xenograft Model.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., MDA-MB-231-luc) in a suitable medium or PBS.

  • Orthotopic Injection: Anesthetize an immunocompromised mouse (e.g., NOD/SCID) and make a small incision to expose the mammary fat pad. Inject the cell suspension into the fat pad[30][31][32].

  • Tumor Monitoring: Monitor tumor growth by palpation and/or bioluminescence imaging (for luciferase-expressing cells).

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the epigenetic modifier (e.g., this compound or SAHA) and vehicle control according to the desired dosing schedule.

  • Efficacy Assessment: Measure tumor volume regularly with calipers. At the end of the study, excise the primary tumor and distant organs (e.g., lungs) to assess metastasis, which can be quantified by bioluminescence imaging or histological analysis.

Conclusion

This compound emerges as a potent novel HDAC inhibitor with promising anti-cancer properties, particularly in breast cancer models where it shows superiority to the established HDAC inhibitor SAHA. Its ability to induce cell cycle arrest and apoptosis, and to inhibit tumor growth and metastasis in vivo, positions it as a strong candidate for further clinical investigation. When compared to other classes of epigenetic modifiers, each presents a unique mechanism of action and a distinct profile of targeted malignancies. The choice of an epigenetic modifier for cancer therapy will likely depend on the specific molecular characteristics of the tumor. The data and protocols presented in this guide offer a foundational resource for researchers to further explore and compare the therapeutic potential of this compound and other epigenetic modulators in the quest for more effective cancer treatments.

References

Validating the Long-Term Preclinical Efficacy of YF479 in Breast Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the preclinical data on YF479, a novel histone deacetylase (HDAC) inhibitor, and its long-term effects on breast cancer progression in experimental models. The performance of this compound is evaluated against Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), an FDA-approved HDAC inhibitor, offering researchers and drug development professionals a concise overview of this compound's potential as a therapeutic agent. The data presented is derived from in vitro and in vivo studies aimed at assessing its efficacy in inhibiting tumor growth, metastasis, and recurrence.

Comparative Efficacy of this compound and SAHA

This compound has demonstrated more potent anti-tumor activity in preclinical breast cancer models when compared to SAHA.[1][2] The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy Comparison
ParameterCell LineThis compound EffectSAHA EffectKey Finding
Cell Viability MDA-MB-231, 4T1Significant reductionReductionThis compound showed higher activity.[1]
Colony Formation MDA-MB-231, 4T1SuppressionSuppressionThis compound was more potent.[2]
Cell Motility MDA-MB-231, 4T1Inhibition of migration and invasionInhibition of migration and invasionThis compound demonstrated stronger inhibitory effects.[1]
Table 2: In Vivo Efficacy Comparison in Animal Models
ParameterAnimal ModelThis compound Effect (30 mg/kg)SAHA Effect (30 mg/kg)Key Finding
Tumor Growth Orthotopic implantationSignificant inhibitionInhibitionThis compound had a stronger anti-tumor growth activity.[1]
Lung Metastasis Experimental metastasis modelLower incidenceHigher incidence than this compoundThis compound was more effective in reducing lung metastasis.[1]
Local-Regional Recurrence Adjuvant therapy modelSignificant reductionReductionThis compound was more effective in preventing recurrence.[1]
Survival Adjuvant therapy model7 out of 11 mice alive at day 54All mice deceased by day 38 (Control)This compound significantly prolonged the survival of tumor-bearing mice.[1][3]

Mechanism of Action and Signaling Pathways

This compound functions as a histone deacetylase inhibitor (HDACI).[1][2] HDACIs are a class of compounds that interfere with the function of histone deacetylases, leading to an increase in histone acetylation and subsequent changes in gene expression. This action can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit tumor cell motility and invasion.[1][4]

In preclinical studies, this compound's anti-metastatic effect has been linked to the modulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). Specifically, this compound treatment led to the downregulation of MMP2 and MMP9 expression and the upregulation of TIMP1 and TIMP2 expression.[1][3]

G cluster_HDAC This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibits Acetylation Increased Histone Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression MMPs MMP2 & MMP9 Expression GeneExpression->MMPs Downregulates TIMPs TIMP1 & TIMP2 Expression GeneExpression->TIMPs Upregulates Metastasis Tumor Invasion & Metastasis MMPs->Metastasis Promotes TIMPs->Metastasis Inhibits HDAC_effect (-) HDAC_effect->Acetylation

This compound Anti-Metastatic Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Cell Viability Assay
  • Cells: MDA-MB-231 and 4T1 breast cancer cell lines.

  • Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound or SAHA.

  • Analysis: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay after a specified incubation period. Absorbance was measured at 450 nm to determine the percentage of viable cells relative to a DMSO-treated control group.

In Vivo Tumor Growth and Metastasis Model
  • Animal Model: Female nude mice or BALB/c mice.

  • Procedure:

    • Orthotopic Injection: MDA-MB-231-luc or 4T1-luc cells (luciferase-expressing) were injected into the mammary fat pads of the mice.

    • Treatment: Once tumors were established, mice were randomly assigned to treatment groups: DMSO (control), this compound (20 mg/kg or 30 mg/kg), or SAHA (30 mg/kg), administered via intraperitoneal injection.

    • Monitoring: Tumor growth was monitored by measuring tumor volume. Metastasis was monitored using bioluminescent imaging.

  • Endpoint: Mice were sacrificed after a defined period, and primary tumors and lungs were excised for further analysis.

Adjuvant Chemotherapy Model for Recurrence and Survival
  • Animal Model: BALB/c mice with 4T1-luc cell tumors.

  • Procedure:

    • Tumor Inoculation: 4T1-luc cells were injected into the mammary fat pads.

    • Surgical Resection: Primary tumors were surgically removed 8 days after inoculation.

    • Adjuvant Treatment: Mice were then treated with DMSO, this compound (30 mg/kg), or SAHA (30 mg/kg).

    • Monitoring: Local-regional recurrence and distant metastasis were monitored using bioluminescent imaging. Survival of the mice was recorded daily.

  • Endpoint: The study concluded when all mice in the control group had died, or at a predetermined time point to assess long-term survival in the treatment groups.

G cluster_setup Phase 1: Tumor Establishment cluster_intervention Phase 2: Intervention cluster_monitoring Phase 3: Monitoring & Analysis A Inject 4T1-luc cells into mammary fat pad B Allow primary tumor to grow (8 days) A->B C Surgically resect primary tumor B->C D Randomize mice into treatment groups (DMSO, this compound, SAHA) C->D E Monitor for recurrence & metastasis via bioluminescent imaging D->E G Endpoint analysis E->G F Record daily survival data F->G

Adjuvant Therapy Experimental Workflow

Conclusion

The available preclinical data strongly suggest that this compound is a potent HDAC inhibitor with significant anti-tumor, anti-metastatic, and anti-recurrence properties in breast cancer models.[1][2] Its performance in these studies surpassed that of the established HDAC inhibitor SAHA, particularly in prolonging survival and preventing metastasis in vivo.[1] These findings provide a solid rationale for further investigation of this compound as a potential therapeutic agent for breast cancer. However, it is crucial to note that these are preclinical findings, and long-term effects and safety in humans can only be determined through clinical trials.

References

A Head-to-Head Comparison of Novel HDAC Inhibitors: YF479 and Entinostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of epigenetic cancer therapy, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. This guide provides a detailed, data-driven comparison of two notable HDAC inhibitors: YF479, a novel hydroxamic acid-based inhibitor, and Entinostat, a synthetic benzamide (B126) derivative that has undergone extensive clinical investigation. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the preclinical profiles of these two compounds.

At a Glance: this compound vs. Entinostat

FeatureThis compoundEntinostat
Chemical Class Hydroxamic acid derivativeSynthetic benzamide derivative
HDAC Selectivity Down-regulates HDACs 1, 2, 3, 4, 5, and 6Selective inhibitor of class I (HDAC1, 2, 3) and class IV (HDAC11) HDACs[1]
Known Anti-Cancer Activity Preclinical efficacy in breast cancer[2]Preclinical and clinical efficacy in breast cancer, lung cancer, and hematologic malignancies[1][3]
Development Stage PreclinicalPhase III Clinical Trials[3]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Entinostat in various breast cancer cell lines. It is important to note that direct comparative studies are limited, and these values are compiled from separate preclinical investigations.

Cancer Cell LineMolecular SubtypeThis compound IC50 (µM)Entinostat IC50 (µM)
MDA-MB-231 Triple-Negative Breast Cancer~2.5[2]~1.0 - 5.0[4]
MCF-7 ER-Positive, PR-Positive, HER2-NegativeNot explicitly stated~0.5 - 2.0[4]
T47D ER-Positive, PR-Positive, HER2-Negative~5.0[2]Not explicitly stated
4T1 (Murine) Triple-Negative Breast Cancer~1.0[2]Not available

In Vivo Preclinical Efficacy

Both this compound and Entinostat have demonstrated anti-tumor activity in preclinical xenograft models of breast cancer.

This compound: In an orthotopic mouse model using MDA-MB-231-luc cells, this compound administered at 20 mg/kg and 30 mg/kg significantly inhibited primary tumor growth and lung metastasis.[2][5] Notably, this compound was reported to have stronger anti-tumor growth activity compared to SAHA (Vorinostat) in this model.[2]

Entinostat: Entinostat has shown efficacy in various xenograft models, including those for lung, prostate, breast, pancreas, and renal cell carcinoma.[1] In combination with the aromatase inhibitor exemestane, Entinostat has demonstrated a significant improvement in progression-free survival in patients with advanced breast cancer in clinical trials.[1]

Mechanism of Action and Signaling Pathways

Both this compound and Entinostat exert their anti-cancer effects through the inhibition of HDACs, leading to histone hyperacetylation and the reactivation of tumor suppressor genes. However, their downstream effects on cellular signaling pathways show some distinctions.

This compound: this compound induces G2/M cell cycle arrest and apoptosis in breast cancer cells.[2] Mechanistically, it has been shown to down-regulate the expression of cdc2 and cyclinB1, key regulators of the G2/M transition.[6][7][8][9]

Entinostat: Entinostat is known to induce cell cycle arrest and apoptosis.[10] It has been shown to modulate several key signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR pathway.[11][12][13][14][15] By inhibiting this pathway, Entinostat can disrupt cancer cell growth, proliferation, and survival.

YF479_Signaling_Pathway This compound This compound HDACs HDACs (1, 2, 3, 4, 5, 6) This compound->HDACs inhibition Cell_Cycle_Proteins cdc2 & cyclinB1 Down-regulation This compound->Cell_Cycle_Proteins Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation deacetylation Gene_Expression Tumor Suppressor Gene Re-expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest G2/M Arrest Gene_Expression->Cell_Cycle_Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: this compound Mechanism of Action

Entinostat_Signaling_Pathway Entinostat Entinostat HDACs HDACs (Class I & IV) Entinostat->HDACs inhibition PI3K PI3K Entinostat->PI3K inhibition Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation deacetylation Gene_Expression Tumor Suppressor Gene Re-expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Akt Akt PI3K->Akt activation mTOR mTOR Akt->mTOR activation Akt->Apoptosis inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotion

Figure 2: Entinostat Mechanism of Action

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of this compound and Entinostat.

Cell Viability Assay (MTS/MTT Assay)
  • Objective: To determine the cytotoxic effects of the HDAC inhibitors on cancer cell lines and to calculate IC50 values.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with a range of concentrations of either this compound or Entinostat for a specified duration (e.g., 48-72 hours).

    • A tetrazolium-based reagent (MTS or MTT) is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.

    • The absorbance of the formazan product is measured using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.[16]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis by the HDAC inhibitors.

  • Methodology:

    • Cells are treated with the specified concentrations of this compound or Entinostat.

    • Following treatment, cells are harvested and washed with a binding buffer.

    • Cells are then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI; a fluorescent dye that enters cells with compromised membranes).

    • The stained cells are analyzed by flow cytometry. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic or necrotic cells are positive for both stains.[17][18]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the HDAC inhibitors in a living organism.

  • Methodology:

    • Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously or orthotopically (e.g., into the mammary fat pad) of immunodeficient mice.[19][20][21]

    • Once tumors are established, mice are randomized into treatment and control groups.

    • This compound or Entinostat is administered to the treatment groups according to a specified dosing schedule (e.g., intraperitoneal injection or oral gavage). The control group receives a vehicle control.

    • Tumor growth is monitored regularly by measuring tumor volume with calipers or through bioluminescence imaging for luciferase-expressing cells.[5]

    • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Treatment Treatment with This compound or Entinostat Cell_Culture->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Signaling Western Blot for Signaling Proteins Treatment->Signaling Xenograft Xenograft Model Establishment Viability->Xenograft Inform Dosing Treatment_In_Vivo Drug Administration Xenograft->Treatment_In_Vivo Tumor_Monitoring Tumor Growth Monitoring Treatment_In_Vivo->Tumor_Monitoring Analysis Ex Vivo Analysis of Tumors Tumor_Monitoring->Analysis

Figure 3: General Experimental Workflow

Conclusion

Both this compound and Entinostat demonstrate significant promise as anti-cancer agents, particularly in the context of breast cancer. This compound, as a novel inhibitor, shows potent preclinical activity and warrants further investigation to elucidate its full therapeutic potential and selectivity profile. Entinostat, with its extensive preclinical and clinical data, stands as a more mature investigational drug with a well-defined mechanism of action and proven clinical benefits in combination therapies.

This comparative guide, based on available preclinical data, suggests that while both compounds operate through the common mechanism of HDAC inhibition, their specific molecular targets and downstream effects may differ, potentially leading to distinct therapeutic applications. Further head-to-head preclinical studies would be invaluable to directly compare their efficacy, safety, and pharmacokinetic profiles, which would be critical for guiding future clinical development and patient selection strategies.

References

Unlocking Synergistic Potential: YF479 in Combination with Chemotherapy for Enhanced Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The novel histone deacetylase (HDAC) inhibitor, YF479, has demonstrated significant promise in preclinical breast cancer models, outperforming the established HDAC inhibitor SAHA (Vorinostat) in inhibiting tumor growth, metastasis, and recurrence.[1] Emerging research now points towards a powerful strategy for amplifying its therapeutic impact: the synergistic combination of this compound with conventional chemotherapy agents. This guide provides a comprehensive overview of the scientific rationale, supporting preclinical data for similar HDAC inhibitors, and detailed experimental protocols for assessing the synergistic effects of this compound in combination with chemotherapy, empowering researchers to explore this promising therapeutic avenue.

The Synergistic Principle: How this compound Can Potentiate Chemotherapy

This compound, as a pan-HDAC inhibitor, functions by inducing hyperacetylation of histone and non-histone proteins, leading to the reactivation of silenced tumor suppressor genes. This epigenetic modulation can sensitize cancer cells to the cytotoxic effects of chemotherapy through several key mechanisms:

  • Enhanced DNA Accessibility: By promoting a more relaxed chromatin structure, this compound can increase the access of DNA-damaging chemotherapeutic agents to their targets.

  • Induction of Cell Cycle Arrest and Apoptosis: this compound has been shown to induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells, effects that can be potentiated when combined with chemotherapy.[1]

  • Modulation of Key Signaling Pathways: HDAC inhibitors influence critical cancer-related pathways, including those involved in cell survival, proliferation, and angiogenesis. The combination with chemotherapy can lead to a more comprehensive blockade of these pathways.

Preclinical Evidence of Synergy: HDAC Inhibitors and Chemotherapy

While direct quantitative data on the combination of this compound with specific chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel (B517696) is not yet publicly available, extensive research on other pan-HDAC inhibitors provides a strong basis for its synergistic potential.

One pivotal study demonstrated the synergistic efficacy of the HDAC inhibitor SAHA (Vorinostat) in combination with doxorubicin in triple-negative breast cancer (TNBC) models. The combination not only enhanced the inhibition of cancer cell proliferation but also suppressed cancer stem cell properties and modulated the tumor immune microenvironment. Another study highlighted that the combination of HDAC inhibitors with doxorubicin effectively targets both cancer stem cells and non-stem cancer cells.

These findings strongly suggest that this compound, with its superior preclinical activity compared to SAHA, holds significant promise for synergistic combination therapies in breast cancer.

Quantitative Data from Combination Studies with Similar HDAC Inhibitors

To illustrate the potential synergistic effects, the following table summarizes hypothetical data based on typical findings from studies combining pan-HDAC inhibitors with standard chemotherapeutic agents in breast cancer cell lines.

Treatment GroupCell Viability (IC50, µM)Combination Index (CI)Tumor Volume in Xenograft Models (mm³)
This compound (Hypothetical) 2.5-800
Doxorubicin 0.5-750
This compound + Doxorubicin This compound: 0.8Doxorubicin: 0.15< 1 (Synergism)250
Paclitaxel 0.01-700
This compound + Paclitaxel This compound: 1.0Paclitaxel: 0.003< 1 (Synergism)300
SAHA (for comparison) 4.0-950
SAHA + Doxorubicin SAHA: 1.5Doxorubicin: 0.2< 1 (Synergism)400

Note: The data presented for this compound is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic effects of this compound with chemotherapy, the following experimental protocols are recommended:

In Vitro Synergy Assessment
  • Cell Viability and IC50 Determination:

    • Culture breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

    • Treat cells with a range of concentrations of this compound, the chemotherapeutic agent (e.g., doxorubicin, paclitaxel), and their combination for 48-72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each agent alone and in combination.

  • Combination Index (CI) Calculation:

    • Utilize the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

In Vivo Synergy Assessment
  • Xenograft Tumor Model:

    • Implant human breast cancer cells subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.

    • Administer treatments according to a predetermined schedule and dosage.

  • Tumor Growth Inhibition:

    • Measure tumor volume and mouse body weight regularly.

    • At the end of the study, excise tumors and measure their weight.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

  • Immunohistochemistry (IHC) and Western Blot Analysis:

    • Analyze tumor tissues for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the acetylation status of histones.

Visualizing the Mechanisms of Action

To further elucidate the molecular basis of the observed synergy, the following diagrams illustrate the key signaling pathways and experimental workflows.

cluster_this compound This compound (HDAC Inhibitor) cluster_Chemo Chemotherapy cluster_Cellular_Effects Cellular Effects This compound This compound HDACs HDACs This compound->HDACs Inhibition Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Deacetylation Chemo Doxorubicin / Paclitaxel DNA_Damage DNA Damage Chemo->DNA_Damage Microtubule Microtubule Disruption Chemo->Microtubule Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Microtubule->Cell_Cycle_Arrest TSG_Expression Tumor Suppressor Gene Expression (e.g., p21, PUMA) Histone_Acetylation->TSG_Expression TSG_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Expression->Apoptosis Cell_Cycle_Arrest->Apoptosis Synergy Synergistic Anti-Tumor Effect Apoptosis->Synergy cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Breast Cancer Cell Lines Treatment Treatment: This compound, Chemo, Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability_Assay IC50_CI IC50 & Combination Index (CI) Calculation Viability_Assay->IC50_CI Data_Analysis Data Analysis & Synergy Determination IC50_CI->Data_Analysis Xenograft Xenograft Model Establishment Animal_Treatment Animal Treatment Groups: Control, this compound, Chemo, Combination Xenograft->Animal_Treatment Tumor_Measurement Tumor Volume & Body Weight Measurement Animal_Treatment->Tumor_Measurement Tissue_Analysis Tumor Tissue Analysis (IHC, Western Blot) Tumor_Measurement->Tissue_Analysis Tissue_Analysis->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of YF479: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in innovative research and development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of YF479, a compound utilized in scientific research. Adherence to these protocols is essential for mitigating risks, protecting environmental health, and upholding regulatory standards.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, a precautionary approach is mandated. All unused, expired, or contaminated forms of this compound, including pure compounds, solutions, and contaminated materials, must be treated as hazardous chemical waste.

Key Compound and Safety Information

Researchers must be thoroughly familiar with the characteristics of any compound they handle. In the absence of specific data for this compound, the following tables provide a template for the type of information that should be sought from an official Safety Data Sheet.

Table 1: Hypothetical Physical and Chemical Properties of this compound

PropertyValue
Physical StateTo be determined
AppearanceTo be determined
OdorTo be determined
SolubilityTo be determined
Flash PointTo be determined
Boiling PointTo be determined
Melting PointTo be determined
pHTo be determined

Table 2: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecification
Eye/Face ProtectionSafety glasses with side-shields or goggles are required.
Skin ProtectionChemical-resistant gloves (e.g., Nitrile rubber, with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes) should be worn. A lab coat or apron is also necessary.
Respiratory ProtectionTo be used if handling powders or creating aerosols. A NIOSH/MSHA-approved respirator may be required in such cases.[1]

Experimental Protocol: Disposal of this compound

The following protocol outlines the necessary steps for the safe disposal of this compound as a hazardous chemical waste. This procedure is based on established best practices for laboratory chemical waste management.[2][3][4]

Materials:

  • Designated hazardous waste container (compatible with the chemical nature of this compound, clearly labeled)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified in Table 2

  • Spill kit (containing absorbent materials like vermiculite (B1170534) or sand)[5]

  • pH paper (if applicable, for neutralizing aqueous solutions)

Procedure:

  • Characterize the Waste:

    • Determine if the this compound waste is a pure substance, a solution, or contaminated material.

    • If it is an aqueous solution, check the pH. Solutions being considered for drain disposal must be within a pH range of 5.5 to 9.5 and must not contain any other prohibited substances.[6] However, given the unknown hazards of this compound, drain disposal is not recommended.

  • Segregate the Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3]

    • Solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) should be collected separately from liquid waste.

  • Contain the Waste:

    • Use a designated, properly labeled hazardous waste container. The container must be in good condition and compatible with this compound.

    • The container must be kept closed except when adding waste.[3]

  • Label the Waste Container:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name ("this compound") and the concentration and quantity of the waste. Do not use abbreviations.[3]

    • Indicate the date when the waste was first added to the container.

  • Manage Spills:

    • In case of a spill, evacuate the immediate area if necessary and alert your supervisor.

    • Wearing appropriate PPE, contain the spill with an absorbent material such as sand or vermiculite.[5]

    • Collect the contaminated absorbent material and place it in the designated solid hazardous waste container for this compound.

    • Clean the spill area, and if detergents are used, be aware of any potential reactions. Do not use solvents to clean the area.[5]

    • Do not allow spills to enter drains or watercourses.[5]

  • Arrange for Disposal:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2][3]

    • Do not dispose of this compound waste in the regular trash or down the drain.[4][7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

YF479_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Debris) segregate Segregate this compound Waste (Do Not Mix) assess_waste->segregate spill Spill Occurs assess_waste->spill ppe->assess_waste contain_liquid Contain Liquid Waste in Sealed, Labeled Container segregate->contain_liquid Liquid contain_solid Contain Solid Waste in Sealed, Labeled Container segregate->contain_solid Solid store Store in Designated Satellite Accumulation Area contain_liquid->store contain_solid->store request_pickup Request Waste Pickup from EHS store->request_pickup end End: Proper Disposal request_pickup->end spill->segregate No spill_procedure Follow Spill Cleanup Procedure: 1. Contain with Absorbent 2. Collect Contaminated Material 3. Dispose as Hazardous Waste spill->spill_procedure Yes spill_procedure->segregate

References

Essential Safety and Logistical Information for Handling YF479

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling, storage, and disposal of YF479, a novel histone deacetylase (HDAC) inhibitor. While the safety data sheet (SDS) for this compound indicates no known hazardous ingredients, it is prudent to handle it with the same level of caution as other compounds in its class, such as Trichostatin A and SAHA (Vorinostat), which are known to have potential health hazards.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1-compliant, with side shields to protect against splashes and airborne particles.
Chemical GogglesTo be worn when there is a significant risk of splashing.
Hand Protection GlovesNitrile gloves are recommended for incidental contact. Always inspect gloves for tears or punctures before use. Change gloves frequently.
Body Protection Laboratory CoatA full-length lab coat, preferably with elastic cuffs, to protect skin and clothing from contamination.
Respiratory Protection N95 RespiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a calibrated scale, weighing paper, and appropriate solvents, readily available.

  • Weighing : Whenever possible, weigh the solid form of this compound within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.

  • Dissolving : If preparing a solution, add the solvent to the weighed this compound powder slowly to avoid splashing.

  • Labeling : Clearly label all containers with the chemical name (this compound), concentration, date of preparation, and your initials.

  • Cleaning : After handling, thoroughly clean the work area and any equipment used. Wash your hands thoroughly with soap and water, even after removing gloves.

Storage Plan:
  • Short-Term Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Long-Term Storage : For long-term stability, refer to the manufacturer's specific recommendations, which may include refrigeration or freezing.

  • Container : Keep the container tightly sealed to prevent contamination.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment. All waste generated from handling this compound should be considered chemical waste.

Step-by-Step Disposal Procedure:
  • Segregation : Segregate this compound waste from other laboratory waste streams. This includes empty containers, contaminated gloves, weighing paper, and any unused solutions.

  • Containerization : Place all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled container.

  • Labeling : Label the waste container with "Hazardous Waste," the chemical name (this compound), and the approximate quantity.

  • Storage of Waste : Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.

Emergency Response Plan

In the event of an accidental spill or exposure, a prompt and appropriate response is crucial.

Spill Response:
  • Evacuate : Immediately evacuate the affected area and alert nearby personnel.

  • Isolate : If it is safe to do so, prevent the spread of the powder by closing the doors to the laboratory.

  • Report : Notify your laboratory supervisor and your institution's EHS office.

  • Cleanup : Only personnel trained in hazardous material spill cleanup should address the spill. The general procedure involves:

    • Wearing appropriate PPE.

    • Gently covering the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweeping the material into a designated hazardous waste container.

    • Cleaning the spill area with a suitable solvent and then with soap and water.

Exposure Response:
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.[1]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Guidance

To further clarify the procedural flow, the following diagrams illustrate the key workflows for handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Clean Work Area & Gather Equipment Weigh Weigh this compound in Fume Hood Prep->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Label Label Container Dissolve->Label Clean Clean Work Area & Equipment Label->Clean Wash Wash Hands Clean->Wash

Caption: Step-by-step workflow for the safe handling of this compound.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Isolate Isolate the Spill Evacuate->Isolate Report Report to Supervisor & EHS Isolate->Report Cleanup Trained Personnel Cleanup Report->Cleanup

Caption: Emergency response workflow for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.